Coumarin
Description
This compound is a chromenone having the keto group located at the 2-position. It has a role as a fluorescent dye, a plant metabolite and a human metabolite.
This compound has been reported in Caragana frutex, Eupatorium japonicum, and other organisms with data available.
This compound is o hydroxycinnamic acid. Pleasant smelling compound found in many plants and released on wilting. Has anticoagulant activity by competing with Vitamin K.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
This compound is a chemical compound/poison found in many plants, notably in high concentration in the tonka bean, woodruff, and bison grass. It has a sweet scent, readily recognised as the scent of newly-mown hay. It has clinical value as the precursor for several anticoagulants, notably warfarin. --Wikipedia. Coumarins, as a class, are comprised of numerous naturally occurring benzo-alpha-pyrone compounds with important and diverse physiological activities. The parent compound, this compound, occurs naturally in many plants, natural spices, and foods such as tonka bean, cassia (bastard cinnamon or Chinese cinnamon), cinnamon, melilot (sweet clover), green tea, peppermint, celery, bilberry, lavender, honey (derived both from sweet clover and lavender), and carrots, as well as in beer, tobacco, wine, and other foodstuffs. This compound concentrations in these plants, spices, and foods range from 0>0.5% to 6.4% in fine fragrances to 1>br>This compound derivative
effective in reducing edema following crush & thermal injury; structure in Merck Index, 9th ed, #2547; this compound itself occurs in the Tonka bean
Properties
IUPAC Name |
chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGHJZDHTFUPRJ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)O2 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Record name | COUMARIN | |
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| Record name | COUMARIN | |
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DSSTOX Substance ID |
DTXSID7020348 | |
| Record name | Coumarin | |
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Molecular Weight |
146.14 g/mol | |
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Physical Description |
Coumarin appears as colorless crystals, flakes or colorless to white powder with a pleasant fragrant vanilla odor and a bitter aromatic burning taste. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Colorless solid with a vanilla odor; [Hawley] Colorless fine plates; [MSDSonline], Solid, COLOURLESS FLAKES WITH CHARACTERISTIC ODOUR. | |
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| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
568 °F at 760 mmHg (NTP, 1992), 301.71 °C, 297.00 to 301.00 °C. @ 760.00 mm Hg, 297-299 °C | |
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Flash Point |
304 °F (NTP, 1992), 150 °C | |
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Solubility |
less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Soluble in ethanol; very soluble in ether and chloroform, Freely soluble in oils, Soluble in aqueous alkali, oxygenated and chlorinated solvents, In chloroform 49.4 g/100 g @ 25 °C; in pyridine 87.7 g/100 g @ 20-25 °C, In water, 1,900 mg/l @ 20 °C, 1.9 mg/mL, Solubility in water: poor | |
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Density |
0.935 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.935 @ 20 °C/4 °C, 0.94 g/cm³ | |
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Vapor Pressure |
0.01 mmHg at 117 °F ; 1 mmHg at 223 °F (NTP, 1992), 0.00098 [mmHg], VP: 1 mm Hg @ 106.0 °C; 40 mm Hg @ 189 °C, 9.8X10-4 mm Hg @ 25 °C, extrapolated, Vapor pressure, kPa at 106 °C: 0.13 | |
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Color/Form |
Orthorhombic, rectangular plates, Colorless, crystals, flakes, or powder, White crystals | |
CAS No. |
91-64-5 | |
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Melting Point |
154 to 158 °F (NTP, 1992), 71 °C, 68-70 °C | |
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| Record name | Coumarin | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | COUMARIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
The Coumarin Core: A Comprehensive Technical Guide to its Structure, Natural Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin (B35378), a naturally occurring benzopyrone, forms the structural backbone of a vast and diverse class of phytochemicals. Its simple yet versatile scaffold has garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The inherent bioactivity of the this compound nucleus, coupled with the myriad of possible substitutions, gives rise to a wide spectrum of pharmacological properties. This technical guide provides an in-depth exploration of the this compound core structure, its prevalence in nature, methodologies for its study, and its interactions with key cellular signaling pathways.
The this compound Core Structure
The fundamental this compound structure, 2H-chromen-2-one, consists of a benzene (B151609) ring fused to an α-pyrone ring. This arrangement creates a rigid, planar molecule with a conjugated system of double bonds, which is crucial for its chemical reactivity and biological activity. The numbering of the this compound nucleus, as depicted below, is essential for the systematic nomenclature of its numerous derivatives.
Caption: Core chemical structure of this compound with IUPAC numbering.
The biosynthesis of coumarins in plants originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. A key step involves the ortho-hydroxylation of cinnamic acid, followed by trans-cis isomerization and lactonization to form the characteristic benzopyrone ring.
Natural Sources of Coumarins
Coumarins are widely distributed in the plant kingdom, as well as in some fungi and bacteria. They are found in various parts of the plant, including roots, stems, leaves, flowers, fruits, and seeds. The concentration and specific types of coumarins can vary significantly between species and even within different parts of the same plant. Major plant families known for their rich this compound content include Apiaceae, Rutaceae, and Fabaceae.
Quantitative Data on this compound Content
The following tables summarize the quantitative data on the concentration of this compound and its derivatives in various natural sources. These values can be influenced by factors such as geographical location, harvesting time, and processing methods.
Table 1: this compound Content in Different Cinnamon Species
| Cinnamon Species | Botanical Name | Part Used | This compound Content (mg/kg) | Reference |
| Ceylon Cinnamon | Cinnamomum verum | Bark | 10 | [1] |
| Cassia Cinnamon | Cinnamomum cassia | Bark | 111.4 - 2987.0 | [1] |
| Indonesian Cinnamon | Cinnamomum burmannii | Bark | 2150 - 9040 | [2] |
| Saigon Cinnamon | Cinnamomum loureiroi | Bark | 1060 - 6970 | [2] |
Table 2: Furanothis compound Content in Selected Apiaceae and Rutaceae Species
| Plant Species | Family | Compound | Concentration (µg/g fresh weight) | Reference |
| Parsnip | Apiaceae | Psoralen | 2.2 | [3] |
| Parsnip | Apiaceae | Angelicin | 1.8 | [3] |
| Parsnip | Apiaceae | Xanthotoxin | 7.1 | [3] |
| Celery | Apiaceae | Psoralen | 0.34 - 1.80 | [4] |
| Grapefruit | Rutaceae | Bergamottin | ~6 | [5] |
Table 3: this compound Content in Other Notable Natural Sources
| Natural Source | Family | Part Used | This compound Content | Reference |
| Tonka Bean | Fabaceae | Seed | 1-3% (up to 10%) | [6] |
| Sweet Clover | Fabaceae | Whole Plant | Varies | |
| Red Clover | Fabaceae | Flowers | Varies |
Experimental Protocols
Extraction of Coumarins from Plant Material
The selection of an appropriate extraction method is critical for the efficient isolation of coumarins. The choice of solvent and technique depends on the polarity of the target this compound derivatives and the nature of the plant matrix.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extraction: Suspend a known weight of the powdered plant material (e.g., 1 g) in a suitable solvent (e.g., 10 mL of 1:1 ethanol:water v/v).
-
Sonication: Place the suspension in an ultrasonic bath and sonicate at room temperature for a specified duration (e.g., 30 minutes).
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Analysis: The resulting crude extract can be directly analyzed by HPLC or subjected to further purification steps.
Protocol 2: Soxhlet Extraction
-
Sample Preparation: Place a known amount of dried and powdered plant material into a thimble.
-
Extraction: Place the thimble inside a Soxhlet extractor. The extraction is performed with a suitable solvent (e.g., methanol) for several hours.
-
Concentration: After extraction, the solvent is typically removed under reduced pressure to yield the crude extract.
-
Purification: The crude extract can be further purified using techniques like column chromatography.
Caption: A generalized workflow for the extraction and analysis of coumarins.
Analytical Methodologies
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
-
Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column and a UV or photodiode array (PDA) detector is commonly used.
-
Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of water (with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: Coumarins are typically detected by their UV absorbance, often around 280 nm or 320 nm.
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentrations of authentic standards.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: The extract may require derivatization to increase the volatility of certain this compound derivatives.
-
Chromatographic System: A GC system coupled with a mass spectrometer is used for separation and identification.
-
Identification: Compounds are identified based on their retention times and by comparing their mass spectra with those in spectral libraries (e.g., NIST).
-
Quantification: Quantification can be performed using an internal or external standard method.
Signaling Pathways Modulated by Coumarins
Coumarins exert their diverse pharmacological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for the development of targeted therapeutics.
Keap1/Nrf2/ARE Signaling Pathway
The Keap1/Nrf2/ARE pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. However, in the presence of oxidative stress or certain bioactive compounds like coumarins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of cytoprotective genes. Several coumarins have been shown to activate this pathway, thereby exhibiting antioxidant and anti-inflammatory properties.[7]
Caption: Coumarins can activate the Nrf2 pathway, leading to cellular protection.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many coumarins have been found to inhibit the NF-κB pathway, contributing to their anti-inflammatory effects.[8][9]
Caption: Coumarins can suppress inflammation by inhibiting the NF-κB pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Dysregulation of these pathways is often associated with diseases like cancer and inflammatory disorders. Certain coumarins have been shown to modulate MAPK signaling, which can contribute to their anti-cancer and anti-inflammatory activities.[10][11]
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two main routes to apoptosis. Key players in these pathways include the Bcl-2 family of proteins and caspases. Numerous this compound derivatives have demonstrated the ability to induce apoptosis in cancer cells by modulating the expression and activity of these key apoptotic proteins, making them promising candidates for anti-cancer drug development.[12][13]
Conclusion
The this compound core structure represents a privileged scaffold in medicinal chemistry, offering a foundation for the development of a wide array of bioactive compounds. Its widespread occurrence in nature provides a rich source for the discovery of novel therapeutic agents. A thorough understanding of the structure-activity relationships, natural distribution, and mechanisms of action of coumarins is essential for harnessing their full therapeutic potential. The experimental protocols and pathway analyses presented in this guide offer a foundational resource for researchers dedicated to advancing the science and application of these remarkable natural products.
References
- 1. updatepublishing.com [updatepublishing.com]
- 2. hagimex.com [hagimex.com]
- 3. web.vscht.cz [web.vscht.cz]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. This compound in Cinnamon, Cinnamon-Containing Foods and Licorice Flavoured Foods – April 1, 2015 to March 31, 2016 - inspection.canada.ca [inspection.canada.ca]
- 7. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural this compound Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpasjournals.com [bpasjournals.com]
- 13. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Biological Activities of Natural Coumarin Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Coumarins are a diverse class of benzopyrone-based natural compounds widely distributed in plants, fungi, and bacteria.[1][2][3] Their privileged scaffold has garnered significant attention in medicinal chemistry due to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the principal biological activities of natural coumarin (B35378) derivatives, including their anticancer, anti-inflammatory, anticoagulant, neuroprotective, and antimicrobial properties. We delve into the molecular mechanisms of action, present quantitative data from key studies in structured tabular formats, and provide detailed experimental protocols for the assays cited. Furthermore, this document includes visualizations of critical signaling pathways and experimental workflows using the Graphviz DOT language to facilitate a deeper understanding of the complex biological processes modulated by these versatile natural products.
Introduction to Natural Coumarins
Coumarins are secondary metabolites characterized by a 2H-1-benzopyran-2-one skeleton.[4] They are synthesized in nature primarily through the phenylpropanoid pathway.[5] Based on their structural complexity, they can be classified into simple coumarins, furanocoumarins, pyranocoumarins, and other substituted derivatives.[3][6] This structural diversity underpins their wide range of biological functions, which include roles in plant defense mechanisms and significant therapeutic potential in human diseases.[3] Prominent plant families rich in coumarins include Asteraceae, Rutaceae, and Fabaceae.[2] The inherent bioactivities, coupled with their unique fluorescent properties, make coumarins and their derivatives valuable scaffolds for the design and development of novel therapeutic agents and biological probes.[5][7]
Anticancer Activities
Natural this compound derivatives exhibit potent anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, modulation of oxidative stress, and suppression of angiogenesis and metastasis.[4][8][9]
Mechanisms of Action
The anticancer efficacy of coumarins often involves the modulation of critical cellular signaling pathways. Many derivatives induce apoptosis, a form of programmed cell death, through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspase cascades, proteolytic cleavage of Poly (ADP-ribose) polymerase (PARP), and subsequent DNA fragmentation.[4] Some coumarins also target key proteins like Survivin and downregulate signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are crucial for cancer cell survival and proliferation.[8][9] Furthermore, coumarins can inhibit topoisomerases, leading to DNA damage, and suppress angiogenesis by targeting the VEGF signaling pathway.[9]
Caption: Anticancer mechanism of natural coumarins via apoptosis and anti-angiogenesis.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected natural this compound derivatives against various cancer cell lines.
| Natural this compound | Target Cell Line | Disease | Activity Metric | Value | Reference |
| Imperatorin | HepG2 | Liver Cancer | IC50 | 60.58 µM | [4] |
| Isoimperatorin | SGC-7901 | Gastric Adenocarcinoma | IC50 | 18.75 µg/mL | [4] |
| 4-Phenyl this compound | HL-60 | Acute Myelocytic Leukemia | IC50 | 2.6 µM | [8] |
| 4-Phenyl this compound Isomer | HL-60 | Acute Myelocytic Leukemia | IC50 | 2.2 µM | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Culture: Culture the target cancer cells (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test this compound in DMSO. Dilute the stock to various final concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Anti-inflammatory Activities
Coumarins exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[6][10][11]
Mechanisms of Action
A primary mechanism for the anti-inflammatory action of coumarins is the modulation of the Nrf2/Keap1 signaling pathway.[6][12][13] By activating the transcription factor Nrf2, coumarins enhance the expression of antioxidant and cytoprotective genes. This activation also leads to the suppression of NF-κB, a transcription factor that governs the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][13] Additionally, some coumarins, such as esculetin (B1671247) and daphnetin, directly inhibit the activity of cyclooxygenase (COX) and lipoxygenase enzymes, thereby reducing the synthesis of prostaglandins (B1171923) and other inflammatory mediators.[10]
References
- 1. Coumarins: Quorum Sensing and Biofilm Formation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sanad.iau.ir [sanad.iau.ir]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of this compound-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. This compound: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally Inspired this compound Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anti-inflammatory activity of natural this compound compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 11. aimspress.com [aimspress.com]
- 12. mdpi.com [mdpi.com]
- 13. Natural this compound Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Coumarins: A Technical Guide to Their Pharmacological Properties
Introduction: Coumarin (B35378) (2H-chromen-2-one), a naturally occurring benzopyrone, and its synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] The versatility of the this compound scaffold allows for structural modifications, leading to the development of novel therapeutic agents with enhanced efficacy and selectivity.[2][3] This technical guide provides an in-depth overview of the core pharmacological properties of synthetic coumarins, focusing on their anticancer, anticoagulant, anti-inflammatory, antimicrobial, and neuroprotective effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.
Anticancer Properties
Synthetic coumarins have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[6][7]
One of the primary mechanisms through which synthetic coumarins exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway.[8] This pathway is crucial for cell proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[6] Certain this compound derivatives have been shown to inhibit key components of this pathway, leading to cell cycle arrest and apoptosis.[8]
Quantitative Data: Anticancer Activity of Synthetic Coumarins
The following table summarizes the in vitro cytotoxic activity of various synthetic this compound derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-methyl-7-((1-(12-(2h-(2-oxo-chromen-7-yl)foxy)dodecyl)1h-1,2,3-triazol-4-yl)methoxy)-2h-chromen-2-one (5p) | Tumor-associated CA XII | 0.1446 | [5] |
| 4-methyl-7-((1-(1-(2h-(2-oxo-chromen-7-yl) foxy) decyl)1h- 1,2,3-triazol-4-yl)methoxy)-2h-chromen-2-one (5n) | Tumor-associated CA IX | 0.0715 | [5] |
| 5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamide (B147674) (compound 65) | Various tumor cells | 0.0035 - 0.0319 | [5] |
| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazide(4a) | Breast cancer cells | 1.24 - 8.68 | [5] |
| 4-(4-((4-fluorophenoxy)methyl)-1,2,3-triazol-1-yl)-7- methoxythis compound | MCF-7 (breast), SW480 (colon), A549 (lung) | Not specified | [4] |
| This compound-6-sulfonamides | Colorectal and breast cancer cell lines | Not specified | [6] |
| 3-(this compound-3-yl)-acrolein derivatives (5d and 6e) | A549 (lung), KB (oral), Hela (cervical), MCF-7 (breast) | Not specified | [8] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Synthetic Coumarins
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of synthetic coumarins.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by synthetic coumarins.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthetic this compound compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the synthetic this compound compound in the complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Anticoagulant Properties
Certain synthetic coumarins, particularly 4-hydroxythis compound (B602359) derivatives, are well-known for their anticoagulant activity.[9] They function as vitamin K antagonists, inhibiting the synthesis of vitamin K-dependent clotting factors.[10] The most widely used oral anticoagulant, warfarin (B611796), is a synthetic this compound derivative.
The primary mechanism of action involves the inhibition of the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is essential for the regeneration of reduced vitamin K, a cofactor required for the gamma-carboxylation of clotting factors II, VII, IX, and X.[10]
Quantitative Data: Anticoagulant Activity of Synthetic Coumarins
The anticoagulant activity of synthetic coumarins is often evaluated by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot after the addition of tissue factor.
| Compound/Derivative | Prothrombin Time (PT) in seconds | Reference |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H- chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | 21.30 | [9] |
| Warfarin (control) | 14.60 | [9] |
| 6-(4-hydroxy-2-oxo-2H- chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2- dihydropyridin-3-carbonitrile | Higher than warfarin | [9] |
Signaling Pathway: Vitamin K Cycle and VKORC1 Inhibition
The following diagram illustrates the vitamin K cycle and the site of inhibition by synthetic coumarins.
Caption: Inhibition of the Vitamin K cycle by synthetic coumarins.
Experimental Protocol: In Vitro Prothrombin Time (PT) Assay
The prothrombin time assay measures the integrity of the extrinsic and common pathways of the coagulation cascade.
Materials:
-
Platelet-Poor Plasma (PPP)
-
PT reagent (containing tissue factor and calcium)
-
Synthetic this compound test compounds
-
Control anticoagulant (e.g., Warfarin)
-
Vehicle control (e.g., DMSO)
-
Coagulometer or a water bath at 37°C and stopwatch
-
Pipettes and tips
Procedure:
-
Preparation: Pre-warm the PT reagent and PPP to 37°C.
-
Sample Preparation: In a coagulometer cuvette or a test tube, pipette 50 µL of PPP.
-
Compound Addition: Add a small volume (e.g., 5 µL) of the synthetic this compound solution (or vehicle/control) to the PPP and incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Initiation of Clotting: Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.
-
Measurement: Record the time in seconds for the formation of a fibrin (B1330869) clot. This is the Prothrombin Time.
-
Controls: Run parallel assays with a vehicle control to determine the baseline clotting time and a known anticoagulant like warfarin as a positive control.
Anti-inflammatory Properties
Synthetic coumarins have demonstrated significant anti-inflammatory activities.[11][12] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.[13]
The inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.[13] Furthermore, by inhibiting the NF-κB signaling pathway, synthetic coumarins can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6.[14]
Quantitative Data: Anti-inflammatory Activity of Synthetic Coumarins
The anti-inflammatory potential of synthetic coumarins is often assessed by their ability to inhibit COX enzymes or the production of inflammatory cytokines.
| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |
| This compound derivative 14b | LPS-induced TNF-α production | EC50 = 5.32 µM | [14] |
| 7-(2-oxoalkoxy)this compound (compound 12) | LPS-induced NO production | IC50 = 21 µM | [14] |
| 7-(2-oxoalkoxy)this compound (compound 20) | LPS-induced IL-6 production | IC50 = 10 µM | [14] |
| Thiazoline and thiazolidinone this compound derivatives | COX-2 inhibition | IC50 = 0.31 - 0.78 µM | [13] |
Signaling Pathway: NF-κB Inhibition by Synthetic Coumarins
The following diagram illustrates the NF-κB signaling pathway and its inhibition by synthetic coumarins.
Caption: Inhibition of the NF-κB signaling pathway by synthetic coumarins.
Experimental Protocol: LPS-Induced TNF-α Production in Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., J774)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Synthetic this compound compound
-
ELISA kit for TNF-α
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the synthetic this compound compound for a specified time (e.g., 1 hour).
-
LPS Stimulation: Add LPS to the wells to stimulate the production of TNF-α. Include a control group with LPS alone and a negative control with neither LPS nor the compound.
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-only control. Determine the IC50 value.
Antimicrobial Properties
Synthetic coumarins have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[15][16][17] Their mechanism of action can involve the disruption of cell membranes, inhibition of essential enzymes, or interference with microbial growth and replication.[16]
Quantitative Data: Antimicrobial Activity of Synthetic Coumarins
The antimicrobial efficacy of synthetic coumarins is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Osthenol | Bacillus cereus | 62.5 | [6] |
| Osthenol | Staphylococcus aureus | 125 | [6] |
| 5,7-dihydroxy-4-trifluoromethylthis compound | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | 1.5 mM | [18] |
| 7-hydroxy-4-trifluoromethylthis compound | Enterococcus faecium | 1.7 mM | [18] |
| Dicoumarol | Listeria monocytogenes | 1.2 mM | [18] |
Experimental Workflow: Broth Microdilution Method for MIC Determination
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Experimental Protocol: Broth Microdilution Method for MIC Determination
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Synthetic this compound compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the synthetic this compound and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Grow the bacterial strain in broth to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Neuroprotective Properties
Synthetic coumarins have shown potential as neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's disease.[18][19][20] Their mechanisms of action include the inhibition of key enzymes involved in the pathogenesis of these diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1).[19]
Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function.[19] BACE1 is a key enzyme in the production of amyloid-β peptides, which form the amyloid plaques characteristic of Alzheimer's disease.[19] By inhibiting BACE1, synthetic coumarins can reduce the formation of these neurotoxic plaques.
Quantitative Data: Neuroprotective Activity of Synthetic Coumarins
The neuroprotective potential of synthetic coumarins is often evaluated by their ability to inhibit AChE or BACE1.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| 7-benzyloxy-4-{[(4-phenylthiazol-2(3H)-ylidene)hydrazono]methyl}-2H-chromen-2-one (5b) | Acetylcholinesterase (AChE) | 0.451 | [21] |
| 5-amino-1-[2-(7-benzyloxy-2-oxo-2H-chromen-4-yl)acetyl]-1H-pyrazole-4-carbonitrile (13c) | Acetylcholinesterase (AChE) | 0.466 | [21] |
| 2-(7-benzyloxy-2-oxo-2H-chromen-4-yl)-N-(2-methylimino-4-phenylthiazol-3(2H)-yl)acetamide (16a) | Acetylcholinesterase (AChE) | 0.500 | [21] |
| Donepezil (control) | Acetylcholinesterase (AChE) | 0.711 | [21] |
Signaling Pathway: Amyloid Precursor Protein (APP) Processing and BACE1 Inhibition
The following diagram illustrates the processing of the amyloid precursor protein (APP) and the role of BACE1, which is a target for synthetic coumarins.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Latest developments in this compound-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Relationship between structure and anticoagulant activity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. New this compound Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. researchgate.net [researchgate.net]
- 17. researchhub.com [researchhub.com]
- 18. mdpi.com [mdpi.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Design and synthesis of novel this compound derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Coumarin Biosynthesis in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins represent a diverse class of specialized metabolites derived from the phenylpropanoid pathway, playing crucial roles in plant defense, development, and interaction with the environment.[1] Their wide-ranging biological activities have made them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the core coumarin (B35378) biosynthesis pathway in plants, detailing the enzymatic reactions, quantitative data, experimental protocols, and regulatory networks.
The Core Biosynthetic Pathway
The biosynthesis of coumarins originates from the aromatic amino acid L-phenylalanine, which is channeled through the general phenylpropanoid pathway before branching into this compound-specific synthetic routes. The central pathway leads to the formation of simple coumarins, which can be further modified to produce a vast array of complex derivatives, including furanocoumarins and pyranocoumarins.[1]
The Phenylpropanoid Gateway
The initial steps of the pathway are shared with the biosynthesis of other phenylpropanoids like flavonoids and lignin (B12514952).[2]
-
Deamination of L-Phenylalanine: The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[3] This is a critical regulatory point, channeling carbon flow from primary to secondary metabolism.[4]
-
Hydroxylation of Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the para-position to yield 4-coumaric acid (p-coumaric acid). This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[1][5]
-
Activation of 4-Coumaric Acid: To facilitate further reactions, 4-coumaric acid is activated to its coenzyme A thioester, 4-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) in an ATP-dependent manner.[1][6]
The this compound Branch
The formation of the characteristic this compound lactone ring is the defining feature of this branch of the phenylpropanoid pathway.
-
ortho-Hydroxylation: The critical step leading to simple coumarins is the ortho-hydroxylation of cinnamic acid derivatives. For instance, the biosynthesis of scopoletin (B1681571) involves the ortho-hydroxylation of feruloyl-CoA, catalyzed by Feruloyl-CoA 6'-Hydroxylase (F6'H1) , a 2-oxoglutarate-dependent dioxygenase.[7][8]
-
Lactonization: Following ortho-hydroxylation, the resulting intermediate undergoes a trans-cis isomerization of the side chain, which is often spontaneous, followed by lactonization to form the this compound ring. In some cases, this step is facilitated by a This compound Synthase (COSY) .[7]
Diversification of Coumarins
Simple coumarins serve as precursors for a wide range of more complex structures.
-
Scopoletin and Fraxetin Biosynthesis: Scopoletin can be further hydroxylated at the 8-position by Scopoletin 8-Hydroxylase (S8H) to produce fraxetin.[1][9]
-
Umbelliferone Biosynthesis: Umbelliferone is another key simple this compound, and its biosynthesis can proceed via the hydroxylation of p-coumaroyl-CoA.[10]
-
Glycosylation: Coumarins are often found in glycosylated forms in plants, which increases their solubility and stability. This modification is carried out by UDP-glycosyltransferases (UGTs) .[1]
Quantitative Data
The following table summarizes key quantitative data for the enzymes involved in the this compound biosynthesis pathway. Note that kinetic parameters can vary depending on the plant species, isoform of the enzyme, and experimental conditions.
| Enzyme | Abbreviation | Substrate | Km (µM) | kcat (s⁻¹) or Vmax | Optimal pH | Optimal Temperature (°C) | Source(s) |
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | 18 - 1070 | 0.109 - 18.6 | 8.5 - 9.0 | 45 - 55 | [3][11] |
| Cinnamate-4-Hydroxylase | C4H | trans-Cinnamic acid | N/A | High turnover reported | N/A | N/A | |
| 4-Coumarate:CoA Ligase | 4CL | 4-Coumaric acid | 94 | 9.20 x 10⁴ M⁻¹min⁻¹ (kenz) | ~8.0 | ~37 | |
| 4-Coumarate:CoA Ligase | 4CL | Caffeic acid | 113 | N/A | ~8.0 | ~37 | [12] |
| 4-Coumarate:CoA Ligase | 4CL | Ferulic acid | 414 | N/A | ~8.0 | ~37 | [12] |
| Feruloyl-CoA 6'-Hydroxylase | F6'H1 | Feruloyl-CoA | 36 | 11 | 6.5 | N/A | [13] |
| Scopoletin 8-Hydroxylase | S8H | Scopoletin | 11 ± 2 | 1.73 ± 0.09 pmol/sec/pmol | 8.0 ± 0.1 | 31.5 ± 0.4 | [9][14] |
Note: N/A indicates that specific data was not available in the cited sources. kenz represents the catalytic efficiency (kcat/Km).
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Enzyme Activity Assays
Principle: This assay measures the formation of trans-cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm.[15]
Reagents:
-
Extraction Buffer: 0.1 M Tris-HCl (pH 8.8) containing 14 mM 2-mercaptoethanol.
-
Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).
-
Stop Solution: 1 M HCl.
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Reaction Mixture: In a test tube, mix 2.9 mL of the substrate solution with 0.1 mL of the enzyme extract.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Stopping the Reaction: Stop the reaction by adding 1 mL of 1 M HCl.
-
Measurement: Measure the absorbance of the solution at 290 nm against a blank containing the reaction mixture with the enzyme extract added after the stop solution.
-
Calculation: Calculate the PAL activity based on the molar extinction coefficient of trans-cinnamic acid (approximately 10,000 M⁻¹ cm⁻¹). One unit of PAL activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.
Principle: This assay measures the formation of 4-coumaroyl-CoA by monitoring the increase in absorbance at 333 nm.[1]
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM ATP.
-
Substrate Solution: 4 mM p-coumaric acid.
-
Coenzyme A Solution: 25 µM CoA.
Procedure:
-
Enzyme Extraction: Prepare a crude enzyme extract as described for the PAL assay.
-
Reaction Mixture: In a final volume of 25 µL, combine the assay buffer, substrate solution, and CoA solution.
-
Initiation: Start the reaction by adding 5 µL of the desalted protein extract.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 4 µL of 40% (w/v) TCA.
-
Measurement: The formation of the CoA ester can be monitored continuously at 333 nm, or the endpoint can be measured after stopping the reaction and separating the product by HPLC.
-
Calculation: The activity is calculated using the molar extinction coefficient of 4-coumaroyl-CoA.
Extraction and Quantification of Coumarins
Principle: This protocol describes the extraction of coumarins from plant tissue and their quantification using High-Performance Liquid Chromatography (HPLC).[11][16]
Materials:
-
Liquid nitrogen
-
80% Methanol
-
HPLC system with a C18 column and UV or MS detector
-
This compound standards (e.g., umbelliferone, scopoletin, fraxetin)
Procedure:
-
Sample Preparation: Freeze approximately 200 mg of fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of 80% methanol. Vortex vigorously and incubate at room temperature for 1 hour with occasional shaking.
-
Clarification: Centrifuge the extract at 16,000 x g for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength appropriate for the coumarins of interest (e.g., 320-340 nm) or Mass Spectrometry for more sensitive and specific detection.
-
-
Quantification: Create a standard curve using known concentrations of this compound standards. Quantify the coumarins in the plant extracts by comparing their peak areas to the standard curve.
Regulatory Signaling Pathways
The biosynthesis of coumarins is tightly regulated at the transcriptional level in response to various biotic and abiotic stresses. Key signaling molecules like jasmonic acid (JA) and salicylic (B10762653) acid (SA) play pivotal roles in this regulation, often mediated by specific families of transcription factors.[17][18]
Jasmonate (JA) Signaling Pathway
Jasmonic acid is a key hormone in plant defense against necrotrophic pathogens and insect herbivores. The JA signaling pathway activates the expression of this compound biosynthetic genes.
Salicylic Acid (SA) Signaling Pathway
Salicylic acid is a central player in plant defense against biotrophic pathogens. The SA signaling pathway also influences the phenylpropanoid pathway, leading to the production of various defense compounds, including coumarins.
Experimental Workflows
The following diagrams illustrate common experimental workflows used in the study of this compound biosynthesis.
Enzyme Kinetic Analysis Workflow
This workflow outlines the steps for purifying a target enzyme and determining its kinetic parameters.
Metabolite Analysis Workflow
This workflow illustrates the process of extracting and quantifying coumarins from plant material.
Conclusion
The biosynthesis of coumarins in plants is a complex and highly regulated process with significant implications for plant fitness and human applications. A thorough understanding of the enzymes, intermediates, and regulatory networks involved is essential for researchers in plant science and drug development. This technical guide provides a foundational resource for further investigation into this fascinating class of natural products. Continued research will undoubtedly uncover further details of this intricate pathway, opening new avenues for metabolic engineering and the discovery of novel bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. agrometodos.com [agrometodos.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sunlongbiotech.com [sunlongbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in this compound Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
A Technical Guide to the Fluorescence Properties of Coumarin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Coumarin (B35378) and its derivatives represent a versatile class of fluorophores with broad applications in scientific research and drug development.[1] Their unique photophysical properties, including high quantum yields and environmental sensitivity, make them invaluable tools as fluorescent probes and labels.[][3] This in-depth technical guide explores the core fluorescence properties of coumarins, providing quantitative data, detailed experimental protocols, and visual diagrams to support researchers in their effective application.
Core Principles of this compound Fluorescence
The fluorescence of this compound originates from its benzopyran-2-one ring system, a π-conjugated framework that efficiently absorbs and emits light.[] The parent this compound molecule exhibits weak blue fluorescence; however, strategic substitutions on this core structure can dramatically enhance its photophysical properties.[4] By introducing electron-donating groups (EDGs) at the C7 position and electron-withdrawing groups (EWGs) at the C3 or C4 positions, the intramolecular charge transfer (ICT) character of the molecule is increased, leading to higher fluorescence quantum yields, larger Stokes shifts, and tunable emission wavelengths.[4][5]
The fluorescence process in coumarins, as in other fluorophores, can be understood through the Jablonski diagram. Upon absorption of a photon, the molecule is excited from its ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂). It then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via several pathways, including the emission of a photon (fluorescence) or non-radiative decay processes like internal conversion and intersystem crossing to a triplet state.[6]
Factors Influencing Fluorescence Properties
The fluorescence of this compound derivatives is highly sensitive to their molecular structure and local microenvironment. Key factors that modulate their photophysical characteristics include:
-
Solvent Polarity: Many this compound derivatives exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.[7][8] A common observation is a bathochromic (red) shift in the emission spectrum with increasing solvent polarity.[9] This is attributed to the stabilization of the more polar excited state by polar solvent molecules.[9] For some 7-aminocoumarins, an increase in solvent polarity can lead to a decrease in fluorescence quantum yield due to the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state.[9][10]
-
pH: The fluorescence of this compound derivatives, particularly those with amino or hydroxyl substituents, can be significantly affected by pH.[7][11] Protonation or deprotonation of these functional groups can alter the ICT process, leading to changes in fluorescence intensity and emission wavelength.[12][13] For instance, some derivatives exhibit a color change from blue in acidic conditions to yellow-green in alkaline conditions.[11][13]
-
Molecular Structure: The nature and position of substituents on the this compound ring are critical in determining the fluorescence properties.[4] Electron-donating groups like amino (-NH₂) and hydroxyl (-OH) at the 7-position generally enhance fluorescence, while electron-withdrawing groups at the 3 and 4-positions can be used to tune the emission wavelength.[5] The rigidity of the molecular structure also plays a role; conformationally rigid derivatives often exhibit higher quantum yields.[14]
Quantitative Fluorescence Data of Selected this compound Derivatives
The following tables summarize the key photophysical properties of several common this compound derivatives in different solvents. This data is intended to serve as a reference for selecting appropriate coumarins for specific applications.
| This compound Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| This compound 1 | Ethanol | 373 | 450 | 0.73 |
| This compound 1 | Acetonitrile | 370 | 445 | 0.64 |
| This compound 1 | Cyclohexane | 352 | 412 | 0.03 |
| This compound 153 | Ethanol | 423 | 530 | 0.53 |
| This compound 153 | Acetonitrile | 420 | 520 | 0.38 |
| This compound 153 | Cyclohexane | 390 | 490 | 0.90 |
| 7-Hydroxythis compound | Ethanol | 325 | 455 | - |
| 7-Aminothis compound | Ethanol | 350 | 450 | - |
Data compiled from various sources. Quantum yields can vary depending on the measurement standard and conditions.
Experimental Protocols
Accurate characterization of the fluorescence properties of this compound derivatives is essential for their effective use. Below are detailed protocols for two fundamental fluorescence measurements.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[6][15]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvent
-
Reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)[15]
-
Test this compound derivative
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the reference standard and the test this compound derivative in the same spectroscopic grade solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test sample with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This low absorbance range is crucial to minimize inner filter effects.[6]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: For each dilution, record the fluorescence emission spectrum using the spectrofluorometer. Ensure that the excitation wavelength is the same for both the standard and the test sample.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:[15]
Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²)
Where:
-
Φ_ref is the quantum yield of the reference standard.
-
m_sample is the slope of the plot for the test sample.
-
m_ref is the slope of the plot for the reference standard.
-
n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively (if different solvents are used).
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[16][17]
Materials:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample chamber
-
Fast photodetector (e.g., photomultiplier tube - PMT)
-
Timing electronics (Time-to-Amplitude Converter - TAC, Analog-to-Digital Converter - ADC)
-
Data acquisition and analysis software
-
-
Reference dye with a known lifetime for instrument response function (IRF) measurement (e.g., a scattering solution or a quenched dye solution)[18]
-
Test this compound derivative solution
Procedure:
-
Instrument Setup and IRF Measurement:
-
Set up the TCSPC system according to the manufacturer's instructions.
-
Measure the Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) or a solution of a fluorophore with a very short lifetime. The excitation and emission wavelengths should be the same for IRF measurement.[18]
-
-
Sample Measurement:
-
Replace the scattering solution with the this compound derivative solution.
-
Set the excitation wavelength to the absorption maximum of the this compound.
-
Set the emission wavelength to the fluorescence maximum of the this compound.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel to ensure good statistics.
-
-
Data Analysis:
-
The acquired data is a histogram of photon arrival times.
-
Use the analysis software to perform a deconvolution of the measured fluorescence decay with the IRF.
-
Fit the deconvoluted decay data to an exponential decay model (single, multi-exponential) to determine the fluorescence lifetime(s).
-
Visualizing this compound Fluorescence Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows related to the fluorescence of this compound derivatives.
Caption: Jablonski diagram illustrating electronic transitions in a this compound molecule.
Caption: Experimental workflow for relative fluorescence quantum yield determination.
References
- 1. This compound and Its Derivatives—Editorial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Effect of pH on Fluorescence Spectra of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent effect on absorption and fluorescence spectra of this compound laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High quantum yield and pH sensitive fluorescence dyes based on this compound derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. benchchem.com [benchchem.com]
- 16. 荧光寿命测量 [sigmaaldrich.com]
- 17. horiba.com [horiba.com]
- 18. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structure-Activity Relationship of Coumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of coumarin (B35378) (2H-1-benzopyran-2-one) derivatives. Coumarins are a prominent class of heterocyclic compounds widely distributed in nature and are known for their broad spectrum of pharmacological activities.[1][2][3] Their versatile and readily modifiable scaffold makes them a privileged structure in medicinal chemistry and drug discovery.[3] This document details the key structural modifications that influence their anticancer, antimicrobial, anticoagulant, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
This compound derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, modulation of critical signaling pathways like PI3K/Akt/mTOR, inhibition of angiogenesis, and interference with hormone biosynthesis.[2][4][5] The hybridization of the this compound moiety with other pharmacophores has emerged as a powerful strategy to enhance efficacy and reduce side effects.[6][7]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on the this compound ring.
-
Position C3: Substitution at the C3 position is critical. For instance, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing long alkyl chains (e.g., n-decyl) at C3 have shown potent cytotoxic effects against various cancer cell lines.[8]
-
Position C4: Aryl or benzyl (B1604629) groups at the C-4 position are common motifs in anticancer coumarins.[4] 4-phenyl substitution can be effective for inhibiting MAO-A, a target in some cancers, while 3-phenyl substitution favors MAO-B inhibition.[3]
-
Position C7: The C7 position is often modified with alkoxy or heteroaryl groups to modulate activity.[4] For example, 7-hydroxy-4-methylthis compound (4-methylumbelliferone) is a naturally occurring antitumor agent known to inhibit hyaluronic acid synthesis, which is implicated in tumor progression.[9]
-
Hybrid Molecules: Linking the this compound scaffold to other heterocyclic systems like pyrazole (B372694), 1,2,3-triazole, or thiazole (B1198619) has yielded hybrids with significant antiproliferative activity.[10] For example, a this compound-pyrazole hybrid (compound 35) showed excellent activity against HepG2, SMMC-7721, U87, and H1299 cancer cell lines.[10]
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7,8-DHMC with n-decyl at C3 (Compound 11) | K562 (Leukemia) | 42.4 | [8] |
| LS180 (Colon Adenocarcinoma) | 25.2 | [8] | |
| MCF-7 (Breast Adenocarcinoma) | 25.1 | [8] | |
| This compound-pyrazole hybrid (Compound 35) | HepG2 (Liver) | 2.96 | [10] |
| SMMC-7721 (Liver) | 2.08 | [10] | |
| U87 (Glioblastoma) | 3.85 | [10] | |
| H1299 (Lung) | 5.36 | [10] | |
| Isatin-coumarin hybrid (Compound 18) | MCF-7 (Breast) | 11.29 | [11] |
| Indole-coumarin-thiadiazole hybrid (Compound 14) | MCF-7 (Breast) | 8.01 | [11] |
| This compound-thiazole hybrid (Compound 42a-e) | MCF-7 (Breast) | 5.41 - 10.75 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549).[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).[12]
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO).[12]
-
MTT solution (5 mg/mL in PBS).[12]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[12]
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.[8]
Visualization: PI3K/Akt/mTOR Signaling Pathway Inhibition
Many this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[2][5][13]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Antimicrobial Activity
This compound derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[14][15] Their mechanism of action can involve damaging cell membranes and interfering with microbial growth.[16]
Structure-Activity Relationship (SAR) Insights
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as trifluoromethyl (CF3) at position 4, can significantly enhance antibacterial and antifungal activity.[14][16]
-
Hydroxyl and Chloro Groups: Hydroxylation of the this compound ring, particularly at C7, is often associated with antimicrobial properties.[1] Chloro-substitution at position 6 has also been shown to increase radical scavenging and antimicrobial potential.[1]
-
Position C3 Substituents: A this compound-pyrazole hybrid with a CF3 group at the 3-position of the pyrazole ring displayed very low minimum inhibitory concentrations (MICs) against Bacillus pumilus.[14]
-
Sulfur-Containing Groups: A this compound derivative with an S-CH3 group showed a higher ability to inhibit Staphylococcus faecalis than penicillin G.[14]
Quantitative Data: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | Activity Measurement | Value | Reference |
| This compound-pyrazole with CF3 (Compound 11) | Bacillus pumilus | MIC | 1.95 µg/mL | [14] |
| Bacillus pumilus | MBC | 15.6 µg/mL | [14] | |
| Saccharomyces cerevisiae | MIC | 3.91 µg/mL | [14] | |
| This compound with S-CH3 (Compound 14) | Staphylococcus faecalis | MIC | 1.95 µg/mL | [14] |
| Enterobacter cloacae | MIC | 3.91 µg/mL | [14] | |
| Escherichia coli | MBC | 15.6 µg/mL | [14] | |
| 5,7-dihydroxy-4-trifluoromethylthis compound (3b) | Bacillus cereus | MIC | 1.5 mM | [16] |
| Staphylococcus aureus | MIC | 1.5 mM | [16] | |
| Dicoumarol (3n) | Listeria monocytogenes | MIC | 1.2 mM | [16] |
| Compound 4 (a 4-hydroxythis compound (B602359) derivative) | Various Bacteria | Inhibition Zone | up to 27 mm | [17] |
Experimental Protocols: Antimicrobial Susceptibility Testing
A. Agar (B569324) Disk Diffusion Method (Kirby-Bauer Assay) This is a qualitative preliminary screening method.[18]
Materials:
-
Mueller-Hinton Agar (MHA) plates.[18]
-
Sterile paper disks (6 mm).[18]
-
Test microorganism strains.[18]
-
0.5 McFarland turbidity standard.[18]
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO).[18]
-
Positive and negative controls.[18]
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.[18]
-
Inoculation: Evenly swab the surface of an MHA plate with the prepared inoculum.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the this compound derivative solution and place them on the agar surface.[17]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[17]
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antimicrobial activity.[16]
B. Broth Microdilution Method (for MIC Determination) This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC).[18]
Materials:
-
96-well microtiter plates.[18]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[18]
-
Standardized inoculum of the test microorganism.[18]
-
This compound derivatives.
-
Growth indicator (e.g., Resazurin).[18]
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives directly in the 96-well plate using the appropriate broth.[18]
-
Inoculation: Add the standardized inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[18]
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria.[18]
-
Result Interpretation: The MIC is the lowest concentration of the compound with no visible microbial growth (turbidity).[18] The addition of a growth indicator can aid visualization.[18]
Visualization: Experimental Workflow for Antimicrobial Screening
Caption: General workflow for antimicrobial screening of this compound derivatives.
Anticoagulant Activity
The anticoagulant properties of coumarins, particularly 4-hydroxythis compound derivatives like warfarin, are well-established.[19] These compounds function as Vitamin K antagonists.
Mechanism of Action
This compound-based anticoagulants are structurally similar to vitamin K.[19][20] They act by inhibiting the enzyme Vitamin K epoxide reductase complex 1 (VKORC1) in the liver.[20] This inhibition prevents the conversion of inactive vitamin K epoxide back to its active, reduced form.[20] Active vitamin K is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). Without this modification, these factors are inactive, leading to a disruption of the coagulation cascade and an anticoagulant effect.[21]
Structure-Activity Relationship (SAR) Insights
-
4-Hydroxy Group: The 4-hydroxy group on the this compound ring is essential for anticoagulant activity. This moiety allows the molecule to mimic the structure of vitamin K.
-
Position C3: A large, lipophilic substituent at the C3 position is generally required for high potency. In warfarin, this is a substituted benzyl group.
-
Aromatic Ring: The fused benzene (B151609) ring is a key part of the scaffold, contributing to the binding affinity with the target enzyme.
Experimental Protocol: Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay is a common blood test to evaluate the extrinsic pathway of coagulation and is used to monitor the effectiveness of oral anticoagulant therapy.
Materials:
-
Citrated plasma samples (from subjects treated with this compound derivatives or controls).
-
Thromboplastin (B12709170) reagent (containing tissue factor and calcium).
-
Coagulometer or water bath and stopwatch.
-
Pipettes.
Procedure:
-
Sample Preparation: Obtain blood samples in citrate (B86180) tubes and centrifuge to separate the plasma.
-
Incubation: Pre-warm the plasma sample to 37°C.
-
Reagent Addition: Add a specific volume of thromboplastin reagent to the plasma sample.
-
Clot Detection: Start timing immediately upon adding the reagent. Measure the time (in seconds) it takes for a fibrin (B1330869) clot to form. This is the prothrombin time.
-
Data Analysis: The results are often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio (patient's PT / mean normal PT) to account for variations in thromboplastin reagents. An increased PT/INR indicates a reduced ability to form clots, demonstrating the anticoagulant effect.
Visualization: Vitamin K Cycle and Coagulation Cascade Inhibition
Caption: Coumarins inhibit the Vitamin K cycle, preventing clotting factor activation.
Neuroprotective Activity
Coumarins are being investigated for their potential in treating neurodegenerative diseases due to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[22][23]
Structure-Activity Relationship (SAR) Insights
-
Hydroxyl and Methoxy (B1213986) Groups: Specific structural features, such as hydroxyl and methoxy substitutions on the benzene ring, are important for neuroprotective activity.[24][25] For example, esculetin (B1671247) (6,7-dihydroxythis compound) and scopoletin (B1681571) (7-hydroxy-6-methoxythis compound) have shown significant protective effects against glutamate-induced excitotoxicity in neuronal cells.[24]
-
Signaling Pathway Activation: Some this compound derivatives can exert neuroprotection by activating signaling pathways like the TRKB-CREB-BDNF pathway, which is crucial for neuronal survival and plasticity.[26]
Quantitative Data: Neuroprotective Effects of this compound Derivatives
| Compound | Model | Effect | Result | Reference |
| Esculetin | Glutamate-induced excitotoxicity in SH-SY5Y cells | Increased cell viability | Significant (p < 0.05) | [24] |
| Scopoletin | Glutamate-induced excitotoxicity in SH-SY5Y cells | Increased cell viability | Significant (p < 0.05) | [24] |
| Umbelliferone | Glutamate-induced excitotoxicity in SH-SY5Y cells | Increased cell viability | No significant effect | [24] |
| LMDS-1 / LMDS-2 | SH-SY5Y cells expressing ΔK280 tau | Reduced caspase activity, promoted neurite outgrowth | Significant, reversed by TRKB knockdown | [26] |
Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells
This protocol assesses a compound's ability to protect neuronal cells from glutamate-induced excitotoxicity.
Materials:
-
Human SH-SY5Y neuroblastoma cells.[24]
-
Cell culture medium (e.g., DMEM/F12).
-
This compound derivatives.
-
Glutamate (B1630785) solution (e.g., 25 mM).[24]
-
MTT solution for viability assessment.
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach appropriate confluency.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the this compound derivatives for a specified period (e.g., 1-2 hours).
-
Glutamate Challenge: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 25 mM) for 24 hours, in the continued presence of the test compounds.[24] Include a control group treated with glutamate only.
-
Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in the anticancer section.
-
Data Analysis: Compare the viability of cells pre-treated with coumarins to the glutamate-only control. A significant increase in viability indicates a neuroprotective effect.[24]
Visualization: Neuroprotection via the TRKB-CREB-BDNF Pathway
Caption: Neuroprotective action of coumarins via TRKB pathway activation.
Synthesis of this compound Derivatives
The vast structural diversity of this compound derivatives is accessible through several classic and modern synthetic methodologies. Understanding these methods is crucial for designing novel compounds for SAR studies. Key synthetic routes include:
-
Pechmann Condensation: Reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst.[27][28][29]
-
Knoevenagel Condensation: Reaction of an active methylene (B1212753) compound with a salicylaldehyde (B1680747) derivative.[27][30]
-
Perkin Reaction: Condensation of an aromatic aldehyde (salicylaldehyde) with an acid anhydride.[27][30]
-
Claisen Rearrangement: A thermal rearrangement of an allyl aryl ether to form an ortho-allyl phenol, which can then be cyclized.[27][28]
-
Wittig Reaction: Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide.[27][28]
These reactions allow for the introduction of a wide variety of substituents at different positions of the this compound scaffold, enabling extensive exploration of structure-activity relationships.
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The biological activity of its derivatives can be finely tuned through specific substitutions at the C3, C4, C6, C7, and C8 positions. Structure-activity relationship studies have revealed that lipophilic groups at C3 and hydroxyl/methoxy groups at C7 and C8 are often beneficial for anticancer and neuroprotective activities, respectively. Electron-withdrawing groups enhance antimicrobial potency, while the 4-hydroxy moiety is indispensable for anticoagulant action. The creation of hybrid molecules by combining the this compound core with other pharmacologically active heterocycles continues to be a fruitful strategy for developing novel therapeutic agents with enhanced potency and selectivity. This guide provides a foundational framework for researchers aiming to design and develop the next generation of this compound-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]
- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latest developments in this compound-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Structure-activity relationship studies of 4-methylthis compound derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of this compound Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Latest developments in this compound-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of new this compound derivatives and assessment of their antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Insights into this compound Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the role of coumarins in blood clotting?_Chemicalbook [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. Recent Developments in this compound Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent Developments in this compound Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [rjpbr.com]
- 24. researchgate.net [researchgate.net]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. Neuroprotective Action of this compound Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent Advances in the Synthesis of this compound Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chemmethod.com [chemmethod.com]
- 29. jsynthchem.com [jsynthchem.com]
- 30. books.rsc.org [books.rsc.org]
A Technical Guide to the Discovery, Isolation, and Characterization of Novel Coumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies involved in the discovery and isolation of novel coumarin (B35378) compounds, from initial extraction from natural sources to synthetic modification and biological characterization. It details experimental protocols, data presentation standards, and the visualization of key processes, serving as a technical resource for professionals in drug discovery and medicinal chemistry.
Introduction to Coumarins
Coumarins (2H-1-benzopyran-2-one) are a major class of naturally occurring phenolic compounds found in a wide variety of plants, as well as in fungi and marine organisms.[1][2] Their bicyclic structure serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer activities.[3][4] The quest for novel coumarins is driven by their potential to yield new therapeutic agents with improved efficacy and novel mechanisms of action.
The discovery process for new coumarins follows two primary paths: the isolation and identification of previously unknown compounds from natural sources, and the rational design and synthesis of new derivatives based on the this compound scaffold.
Workflow for Discovery and Isolation
The journey from a raw natural source to a purified, novel this compound involves a multi-step process of extraction, fractionation, and purification. Synthetic approaches build upon core structures to create novel analogues with enhanced biological activity.
The general workflow for isolating coumarins from natural sources, such as plants, is a systematic process designed to concentrate and purify compounds of interest from a complex mixture.
Caption: General workflow for isolating novel coumarins from natural sources.
Synthetic workflows often aim to create hybrid molecules, merging the this compound scaffold with other pharmacophores to enhance activity. The synthesis of the potent anticancer agent 5q serves as a model.[3][5]
Caption: Synthetic workflow for creating novel this compound-hybrid compounds.
Experimental Protocols
Detailed and reproducible methodologies are critical for the successful isolation and characterization of novel compounds.
This protocol provides a general procedure for obtaining coumarins from dried plant matter.
-
Preparation : Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder.
-
Extraction : Macerate the powdered material (1 kg) in 80% aqueous methanol (5 L) for 72 hours at room temperature.[6] Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation : Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).[5]
-
Column Chromatography : Subject the most promising fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica (B1680970) gel column.[7] Elute the column with a gradient solvent system, such as n-hexane-ethyl acetate (starting from 100:0 to 0:100), collecting fractions of 20-30 mL.
-
Purification : Monitor the collected fractions by Thin-Layer Chromatography (TLC).[7] Combine fractions with similar TLC profiles and concentrate them. Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to yield the pure compound.[8]
The definitive structure of a novel compound is determined by a combination of spectroscopic methods.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For mass spectrometry, prepare a dilute solution in a suitable solvent like methanol or acetonitrile.
-
Mass Spectrometry (MS) :
-
Technique : Utilize High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) to determine the precise molecular formula.
-
Acquisition : Acquire the spectrum in positive or negative ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Analysis : Identify the pseudomolecular ion (e.g., [M+H]⁺) and use the instrument's software to calculate the elemental composition based on the high-accuracy mass measurement (< 5 ppm error).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Instrument : Use a spectrometer of 400 MHz or higher.
-
¹H NMR : Acquire a standard proton spectrum to identify the number of distinct proton environments, their integrations (number of protons), and splitting patterns (coupling).
-
¹³C NMR : Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon atoms.
-
2D NMR : Perform experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons, and thus deduce the complete molecular structure.
-
-
Infrared (IR) Spectroscopy :
-
Technique : Use an FTIR spectrometer to identify key functional groups.
-
Analysis : For coumarins, a strong absorption band around 1700-1750 cm⁻¹ is characteristic of the lactone carbonyl (C=O) stretch.
-
Data Presentation: Characterization of a Novel Compound
Quantitative data from spectroscopic and other analyses should be presented clearly. The data below is for a representative novel anticancer this compound hybrid, Compound 5f , synthesized by Zhang et al. (2018), which is an analogue of the highly potent compound 5q from the same study.[3]
| Property | Value |
| Compound Name | (E)-3-(2-Methoxyphenyl)-2-(4-(2-oxo-2H-chromen-4-yl)piperazine-1-carbonyl)acrylonitrile |
| Yield | 58.3% |
| Melting Point | 216–218 °C |
| HPLC Purity | 97.7% |
Table 1: Physicochemical Properties of Representative Compound 5f.[3]
| Technique | Data |
| HRMS (ESI) | m/z [M+H]⁺: Calculated for C₂₄H₂₂N₃O₄: 416.1605; Found: 416.1612. |
| ¹H NMR | (600 MHz, CDCl₃) δ (ppm): 8.28 (s, 1H), 8.19 (dd, J = 7.8, 1.4 Hz, 1H), 7.61 (dd, J = 8.0, 1.3 Hz, 1H), 7.53 (ddd, J = 8.3, 7.6, 1.3 Hz, 1H), 7.49 (ddd, J = 8.4, 7.6, 1.4Hz, 1H), 7.36 (dd, J = 8.3, 0.8 Hz, 1H), 7.29 (ddd, J = 8.0, 7.6, 1.0 Hz, 1H), 7.06 (dd, J = 7.8, 7.6 Hz, 1H), 6.96 (d, J = 8.4 Hz, 1H), 5.78 (s, 1H), 3.94 (t, J = 5.0 Hz, 4H), 3.89 (s, 3H), 3.34 (t, J = 5.0 Hz, 4H). |
| ¹³C NMR | (150 MHz, CDCl₃) δ (ppm): 163.9, 162.1, 160.8, 158.7, 154.3, 148.0, 134.4, 132.0, 128.8, 124.5, 123.9, 121.2, 121.0, 118.1, 116.5, 116.1, 111.3, 104.8, 99.3, 55.9, 50.9. |
Table 2: Spectroscopic Data for Representative Compound 5f.[3]
Biological Activity and Signaling Pathway Analysis
A primary goal of discovering novel coumarins is to identify compounds with potent and selective biological activity. The this compound-cyanoacryloyl hybrid 5q was identified as a potent anticancer agent against the MG63 human osteosarcoma cell line with an IC₅₀ value of 5.06 ± 0.25 μM.[3]
Further investigation revealed that Compound 5q induces programmed cell death (apoptosis) through the intrinsic, caspase-dependent pathway. This mechanism involves the regulation of key proteins in the Bcl-2 family and the subsequent activation of executioner caspases.
Caption: Apoptosis induction pathway activated by novel this compound hybrid 5q.
References
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Design, Synthesis, and Antiproliferative Evaluation of Novel this compound/2-Cyanoacryloyl Hybrids as Apoptosis Inducing Agents by Activation of Caspase-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Anticoagulant Properties of Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticoagulant properties of coumarin (B35378) derivatives, focusing on their mechanism of action, structure-activity relationships, quantitative assessment of their biological activity, and the experimental protocols used for their evaluation.
Core Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
The primary anticoagulant effect of this compound derivatives is mediated through the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[1][2][3][4][5] This enzyme is a critical component of the vitamin K cycle, an essential metabolic pathway for the post-translational modification of several blood clotting factors.[2][4][5]
Vitamin K exists in a reduced form (hydroquinone) which acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of glutamate (B1630785) residues on the N-terminus of vitamin K-dependent proteins, converting them to γ-carboxyglutamate (Gla) residues.[2][6][7] This carboxylation is essential for the calcium-binding ability of these proteins, which is necessary for their proper function in the coagulation cascade. The vitamin K-dependent clotting factors include prothrombin (Factor II), and Factors VII, IX, and X.[8][9][10]
During the carboxylation reaction, the reduced vitamin K is oxidized to vitamin K epoxide. For the coagulation process to be sustained, vitamin K epoxide must be reduced back to its active hydroquinone (B1673460) form. This crucial recycling is carried out by VKOR.[2][4][5][7] this compound derivatives, such as the widely used anticoagulant warfarin (B611796), act as potent inhibitors of VKOR.[3][4][9] By blocking this enzyme, they prevent the regeneration of reduced vitamin K, leading to a depletion of the active cofactor for GGCX.[2][5] This, in turn, results in the production of under-carboxylated, and therefore biologically inactive, vitamin K-dependent clotting factors. The reduced concentration of functional clotting factors in the circulation leads to a prolongation of clotting time and a decrease in the tendency for thrombus formation.
Below is a diagram illustrating the Vitamin K cycle and the inhibitory action of this compound derivatives.
Structure-Activity Relationship of this compound Derivatives
The anticoagulant activity of this compound derivatives is highly dependent on their chemical structure. Extensive research has established several key structural features that are essential for their inhibitory effect on VKOR. The 4-hydroxythis compound (B602359) scaffold is a crucial pharmacophore for anticoagulant activity.[11][12]
Key structural requirements for anticoagulant activity include:
-
4-Hydroxy Group: The presence of a hydroxyl group at the 4-position of the this compound ring is critical for activity. This group can exist in tautomeric equilibrium with the 4-keto form, which is believed to be important for binding to VKOR.
-
3-Substituent: A non-polar substituent at the 3-position is generally required for potent anticoagulant activity. In warfarin, this is a phenylacetylmethyl group. The nature and stereochemistry of this substituent significantly influence the potency and pharmacokinetic properties of the molecule.
-
Bicyclic Ring System: The this compound nucleus itself provides the rigid framework necessary for proper orientation of the key functional groups within the active site of VKOR.
Numerous studies have explored the synthesis and anticoagulant evaluation of novel this compound derivatives to elucidate the structure-activity relationship further and to develop new anticoagulants with improved therapeutic profiles.
Quantitative Assessment of Anticoagulant Activity
The anticoagulant effect of this compound derivatives is quantified using various in vitro and in vivo assays. The most common of these are the prothrombin time (PT) and the activated partial thromboplastin (B12709170) time (aPTT) tests. For direct inhibition of the target enzyme, the half-maximal inhibitory concentration (IC50) against VKOR is determined.
Prothrombin Time (PT)
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade, which involve factors VII, X, V, II (prothrombin), and I (fibrinogen).[3][10][13] Since coumarins affect the vitamin K-dependent factors II, VII, and X, the PT is a sensitive measure of their anticoagulant effect.[3][13] The result is often expressed as the International Normalized Ratio (INR), which standardizes the PT measurement across different laboratories and reagents.
Activated Partial Thromboplastin Time (aPTT)
The aPTT assay assesses the intrinsic and common pathways of coagulation, involving factors XII, XI, IX, VIII, X, V, II, and fibrinogen. While less sensitive to the initial effects of coumarins than the PT, the aPTT is also prolonged with this compound therapy, particularly at higher doses.
IC50 for Vitamin K Epoxide Reductase (VKOR)
The IC50 value represents the concentration of a this compound derivative required to inhibit 50% of the VKOR enzyme activity in an in vitro assay.[14][15][16] This provides a direct measure of the compound's potency against its molecular target.
Tabulated Quantitative Data
The following tables summarize the anticoagulant activity of various this compound derivatives as reported in the scientific literature.
Table 1: In Vivo Anticoagulant Activity of Selected this compound Derivatives
| Compound | Dose | Prothrombin Time (PT) in seconds (Mean ± SD) | Reference |
| Warfarin | 1 mg/kg | 14.60 | [17] |
| Compound 1 | 20 mg/kg | 18.23 ± 0.65 | [18] |
| Compound 2 | 20 mg/kg | 20.14 ± 0.52 | [18] |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Not Specified | 21.30 | [17] |
| Control (Saline) | - | 12.50 ± 0.41 | [18] |
Table 2: In Vitro Anticoagulant and Antiplatelet Activity of this compound Derivatives
| Compound | Concentration | Platelet Aggregation Inhibition (%) | Assay | Reference |
| This compound | 1.5 mM | ~100% | AA-induced (PRP) | [19] |
| Esculetin | 3.0 mM | ~80% | AA-induced (PRP) | [19] |
| Esculin | 6.5 mM | ~40% | AA-induced (PRP) | [19] |
Table 3: IC50 Values of this compound Derivatives against Vitamin K Epoxide Reductase (VKOR)
| Compound | IC50 (µM) | Cell Line/Assay Condition | Reference |
| Warfarin | 0.0061 | HEK293 cell-based assay | [16] |
| Acenocoumarol | ~6-fold lower than warfarin | In vitro VKOR inactivation | [14] |
| Phenprocoumon | Equipotent to warfarin | In vitro VKOR inactivation | [14] |
| Compound A114 | 5.51 | HEK293 cell-based assay | [16] |
| Compound A116 | 5.53 | HEK293 cell-based assay | [16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the anticoagulant properties of this compound derivatives.
Protocol for Prothrombin Time (PT) Assay (Manual Method)
This protocol is based on the one-stage method of Quick.[20]
-
Specimen Collection and Preparation:
-
Collect whole blood in a tube containing 3.2% sodium citrate (B86180) anticoagulant in a 9:1 blood-to-anticoagulant ratio.[8][21][22]
-
Centrifuge the blood sample at approximately 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[10]
-
Separate the plasma and keep it at room temperature. The assay should be performed within 4 hours of blood collection.[8][21]
-
-
Reagent Preparation:
-
Assay Procedure:
-
Pipette 100 µL of the pre-warmed plasma into a pre-warmed test tube.[22]
-
Forcibly add 200 µL of the pre-warmed thromboplastin-calcium reagent to the plasma and simultaneously start a stopwatch.[10][22]
-
Gently tilt the tube back and forth and observe for the formation of a fibrin (B1330869) clot.
-
Stop the stopwatch as soon as the clot is formed and record the time in seconds. This is the prothrombin time.
-
Protocol for Activated Partial Thromboplastin Time (aPTT) Assay (Manual Method)
-
Specimen and Reagent Preparation:
-
Prepare platelet-poor plasma as described for the PT assay.
-
Pre-warm the aPTT reagent (containing a contact activator like kaolin (B608303) or silica, and phospholipids) and calcium chloride (0.025 M) to 37°C.[11][23]
-
-
Assay Procedure:
-
Pipette 100 µL of plasma into a test tube.
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma, mix, and incubate at 37°C for a specified time (e.g., 3-5 minutes) to allow for optimal activation of the contact factors.[23]
-
Add 100 µL of the pre-warmed calcium chloride solution to the mixture and simultaneously start a stopwatch.
-
Gently tilt the tube and observe for clot formation.
-
Stop the stopwatch upon clot formation and record the time in seconds. This is the activated partial thromboplastin time.
-
Experimental and Drug Discovery Workflow
The development of novel this compound-based anticoagulants follows a structured workflow, from initial design and synthesis to preclinical evaluation.
This workflow begins with the rational design of new this compound derivatives, often aided by computational modeling to predict their binding to VKOR.[24] Promising candidates are then synthesized and subjected to a battery of in vitro tests to assess their anticoagulant activity and potency against VKOR. Compounds with favorable in vitro profiles are then advanced to in vivo studies in animal models to evaluate their efficacy, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and safety. The data from these studies inform the process of lead optimization, where the chemical structure of the most promising compounds is further modified to enhance their therapeutic properties. Finally, the optimized lead compounds enter preclinical development, which involves more extensive safety and efficacy testing before they can be considered for clinical trials in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 4. duke.testcatalog.org [duke.testcatalog.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atlas-medical.com [atlas-medical.com]
- 9. globalpointofcare.abbott [globalpointofcare.abbott]
- 10. vitroscient.com [vitroscient.com]
- 11. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 12. researchgate.net [researchgate.net]
- 13. fml-dubai.com [fml-dubai.com]
- 14. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 18. jms.mabjournal.com [jms.mabjournal.com]
- 19. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 21. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 22. diagnolab.com.na [diagnolab.com.na]
- 23. linear.es [linear.es]
- 24. jchr.org [jchr.org]
Neuroprotective Effects of Coumarins in Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health burden. A key pathological feature of these disorders is the progressive loss of neuronal structure and function. Research into novel therapeutic agents that can protect neurons from damage and degeneration is therefore of paramount importance. Coumarins, a diverse class of benzopyrone-containing phytochemicals, have emerged as promising candidates for neuroprotection.[1][2] Their unique heterocyclic structure allows them to interact with a wide array of biological targets, offering multifaceted therapeutic potential against the complex pathologies of neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the neuroprotective effects of coumarins, with a focus on quantitative data from various disease models, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data on the Neuroprotective Effects of Coumarins
The neuroprotective efficacy of various coumarin (B35378) derivatives has been quantified in a range of in vitro and in vivo models of neurodegenerative diseases. The following tables summarize key quantitative data, providing a comparative overview of their potency and effectiveness.
Table 1: In Vitro Neuroprotective Effects of this compound Derivatives in Alzheimer's Disease Models
| This compound Derivative | Disease Model/Cell Line | Assay | Concentration/Dosage | Result | Reference(s) |
| LMDS-1 | SH-SY5Y cells expressing ΔK280 tauRD-DsRed | Tau Aggregation Inhibition (Thioflavin T) | EC50 = 8 µM | Potent inhibition of tau aggregation. | [3] |
| LMDS-2 | SH-SY5Y cells expressing ΔK280 tauRD-DsRed | Tau Aggregation Inhibition (Thioflavin T) | EC50 = 21 µM | Significant inhibition of tau aggregation. | [3] |
| LMDS-4 | SH-SY5Y cells expressing ΔK280 tauRD-DsRed | Tau Aggregation Inhibition (Thioflavin T) | EC50 = 14 µM | Moderate inhibition of tau aggregation. | [3] |
| LM-031 | SH-SY5Y cells expressing ΔK280 tauRD-DsRed | Tau Aggregation Inhibition (Thioflavin T) | EC50 = 36 µM | Inhibition of tau aggregation. | [3] |
| Tacrine-coumarin hybrid 8f | - | Acetylcholinesterase (AChE) Inhibition | IC50 = 0.092 µM | Potent inhibition of AChE. | [4] |
| Tacrine-coumarin hybrid 8f | - | Butyrylcholinesterase (BChE) Inhibition | IC50 = 0.234 µM | Potent inhibition of BChE. | [4] |
| Tacrine-coumarin hybrid 8f | Aβ1-42 self-aggregation | Aggregation Inhibition | 67.8% inhibition at 20 µM | Significant inhibition of Aβ aggregation. | [4] |
Table 2: In Vitro Neuroprotective Effects of this compound Derivatives in Parkinson's Disease Models
| This compound Derivative | Disease Model/Cell Line | Assay | Concentration/Dosage | Result | Reference(s) |
| Umbelliferone | MPTP-treated cell lines | Glutathione (B108866) Levels | - | Maintained glutathione levels. | [5] |
| Esculetin | MPTP-treated cell lines | Glutathione Levels | - | Maintained glutathione levels. | [5] |
| 3-methyl-7H-furo[3,2-g]chromen-7-one (FCS005) | - | MAO-B Inhibition | - | Selective inhibitory activity towards MAO-B. | [6] |
| LM-021 | MPP+-treated BE(2)-M17 cells | Cell Viability | 10 µM | Increased cell viability. | [7] |
| LM-036 | MPP+-treated BE(2)-M17 cells | Cell Viability | 10 µM | Increased cell viability. | [7] |
| LM-021 | MPP+-treated BE(2)-M17 cells | Neurite Outgrowth | 10 µM | Promoted neurite outgrowth. | [7] |
| LM-036 | MPP+-treated BE(2)-M17 cells | Neurite Outgrowth | 10 µM | Promoted neurite outgrowth. | [7] |
Table 3: In Vivo Neuroprotective Effects of this compound Derivatives
| This compound Derivative | Disease Model | Administration Route & Dosage | Key Outcome | Result | Reference(s) |
| Esculetin | Mouse model of cerebral ischemia/reperfusion | Intraperitoneal, dose-dependent | Infarct Volume | Significant reduction in infarct volume. | [4] |
| Compound 20 (this compound derivative) | Middle cerebral artery occlusion (MCAO) in rats | - | Infarct Size & Brain-water Content | Reduced infarct size and brain-water content. | [8] |
| 3-methyl-7H-furo[3,2-g]chromen-7-one (FCS005) | Reserpine and levodopa (B1675098) models of Parkinson's disease in mice | 100 mg/kg | Hypokinesia | Reversal of hypokinesia. | [6] |
| This compound fraction from Tagetes lucida | LPS-induced neuroinflammation in mice | Oral, 5, 10, and 20 mg/kg | TNF-α/IL-10 index | Dose-dependent decrease in the TNF-α/IL-10 index. | [9] |
| This compound nasal formulation (CNF) | PTZ-kindling model of epilepsy in mice | Nasal, 10 mg/kg | Seizure Score | Lowered seizure score and delayed seizure progression. | [10] |
Key Signaling Pathways in this compound-Mediated Neuroprotection
Coumarins exert their neuroprotective effects through the modulation of several critical signaling pathways implicated in neuronal survival, oxidative stress, and inflammation.
TRKB-CREB-BDNF Pathway
The Tropomyosin receptor kinase B (TrkB) signaling pathway, activated by its ligand Brain-Derived Neurotrophic Factor (BDNF), is crucial for neuronal survival, growth, and synaptic plasticity. This compound derivatives, such as LMDS-1 and LMDS-2, have been shown to activate this pathway, leading to the phosphorylation of CREB (cAMP response element-binding protein) and subsequent upregulation of BDNF expression, creating a positive feedback loop that enhances neuroprotection.[11][12]
Keap1-Nrf2-ARE Pathway
The Keap1-Nrf2-ARE pathway is a major cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress or inducers like certain coumarins, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression and thereby protecting the cell from oxidative damage.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the neuroprotective effects of coumarins.
In Vitro Neuroprotection Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Induction of Toxicity: Add the neurotoxic agent (e.g., MPP+, Aβ peptide, or glutamate) to the wells (except for the control wells) and incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the formation of amyloid fibrils. ThT exhibits enhanced fluorescence upon binding to the β-sheet-rich structures characteristic of protein aggregates.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the protein of interest (e.g., tau or α-synuclein) and the this compound derivative. Prepare a ThT stock solution (e.g., 1 mM in water).
-
Reaction Mixture: In a black 96-well plate, prepare the reaction mixture containing the protein, an aggregation inducer (e.g., heparin for tau), ThT, and different concentrations of the this compound derivative or vehicle control.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The extent of inhibition can be calculated by comparing the fluorescence of the treated samples to the control.
In Vivo Neuroprotection Model
The MCAO model is a widely used in vivo model to mimic focal cerebral ischemia in rodents.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and maintain its body temperature at 37°C.
-
Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the CCA and ECA. Insert a nylon monofilament coated with silicone through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 60-90 minutes) to induce ischemia. Then, withdraw the filament to allow for reperfusion.
-
Compound Administration: Administer the this compound derivative at a specific time point (before, during, or after ischemia) via the desired route (e.g., intraperitoneal or intravenous).
-
Neurological Assessment: Evaluate neurological deficits at various time points after reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24-72 hours), euthanize the animal and perfuse the brain. Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area represents the infarct.
-
Data Analysis: Quantify the infarct volume as a percentage of the total brain volume.
Visualization of Experimental Workflows and Logical Relationships
Graphviz diagrams can be used to visually represent complex experimental workflows and the logical relationships between different aspects of the research.
Experimental Workflow: In Vitro Neuroprotection Screening
This diagram illustrates a typical workflow for screening this compound derivatives for neuroprotective activity in a cell-based model.
Structure-Activity Relationship (SAR) of Coumarins
This diagram illustrates the logical relationship between different substitutions on the this compound scaffold and their impact on neuroprotective activity.
Conclusion
Coumarins represent a promising and versatile class of compounds for the development of novel neuroprotective therapies. Their ability to modulate multiple key signaling pathways involved in the pathogenesis of neurodegenerative diseases, combined with their favorable pharmacokinetic properties, makes them attractive candidates for further investigation. This technical guide has provided a comprehensive summary of the current state of research, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and an overview of their mechanisms of action. The continued exploration of structure-activity relationships and the development of more potent and selective this compound derivatives hold significant promise for the future treatment of Alzheimer's disease, Parkinson's disease, stroke, and other debilitating neurological disorders.
References
- 1. Recent Developments in this compound Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in this compound Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [pediatria.orscience.ru]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound analogue 3-methyl-7H-furo[3,2-g]chromen-7-one as a possible antiparkinsonian agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journaljpri.com [journaljpri.com]
- 8. This compound derivatives protect against ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Effect of this compound Nasal Formulation: Kindling Model Assessment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Action of this compound Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Potent Antimicrobial and Antifungal Activities of Coumarins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coumarins, a prominent class of benzopyrone heterocyclic compounds, are widely distributed in nature and have garnered significant attention for their diverse pharmacological properties.[1][2] This technical guide provides an in-depth exploration of the antimicrobial and antifungal activities of various coumarin (B35378) derivatives, offering a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the mechanisms and workflows associated with the study of these versatile compounds.
Antimicrobial and Antifungal Efficacy: A Quantitative Overview
The antimicrobial and antifungal potency of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[3] Additional metrics include the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills a particular bacterium, and the zone of inhibition in diffusion assays.[3] The following tables summarize the reported activities of various this compound derivatives against a range of bacterial and fungal strains.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| This compound Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Osthenol | 62.5 - 125 | - | - | - | [4] |
| This compound-pyrazole 11 (with CF₃) | - | 1.95 | - | - | [5] |
| This compound 14 (with S-CH₃) | - | - | - | - | [5] |
| Aegelinol | 16 | - | - | 16 | [6] |
| Agasyllin | 32 | - | - | 32 | [6] |
| This compound benzotriazoles 9a & 10b | 4 | - | - | - | [7] |
| This compound-bis-triazole 8a & 8e | 1-4 | 1-4 | 1-4 | 1-4 | [7] |
| Compound 29c (N,N-diphenyl substitution) | 1.56 - 3.125 | - | - | - | [1] |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| This compound Derivative | Candida albicans | Aspergillus niger | Aspergillus flavus | Aspergillus fumigatus | Reference(s) |
| 4-Methoxythis compound | - | - | - | - | [8] |
| This compound-bis-triazoles 7a, 8a, 8e | 2-4 | - | - | 2-48 | [7] |
| Compound 6a (R = 4-NO₂) | 12.5 | - | - | - | [7] |
| Compound 83b | 250 | 500 | - | - | [1] |
| Silver(I)-coumarin complexes | 4.6 - 69.1 (µM) | - | - | - | [9] |
Mechanisms of Antimicrobial and Antifungal Action
Coumarins exert their antimicrobial and antifungal effects through various mechanisms, often targeting essential cellular processes and structures. The multifaceted nature of their action contributes to their broad-spectrum activity.
One of the primary antibacterial mechanisms involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[10] By binding to the B subunit of this enzyme, coumarins block its ATPase activity, leading to the inhibition of DNA supercoiling and ultimately cell death.[10]
Against fungal pathogens, particularly Candida albicans, coumarins have been shown to induce apoptosis, a form of programmed cell death.[11][12] This process is characterized by a cascade of events including phosphatidylserine (B164497) externalization, DNA fragmentation, and nuclear condensation.[11][12] The induction of apoptosis is often linked to the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[11][12] Furthermore, some this compound derivatives interfere with the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, leading to increased membrane permeability and cell lysis.[9] Silver(I)-coumarin complexes have demonstrated a potent ability to disrupt cytochrome synthesis, which impairs cellular respiration and contributes to ergosterol depletion.[9]
Other proposed mechanisms include the destabilization of the microbial cell membrane through hydrophobic interactions and interference with key metabolic enzymes.[13]
References
- 1. Molecular Insights into this compound Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibacterial activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new this compound derivatives and assessment of their antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Activity and Action Mechanism Study of Coumarins from Cnidium monnieri Fruit and Structurally Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of this compound and silver(I)-coumarin complexes against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antifungal Activity of this compound Against Candida albicans Is Related to Apoptosis [frontiersin.org]
- 12. Antifungal Activity of this compound Against Candida albicans Is Related to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmpcr.samipubco.com [jmpcr.samipubco.com]
The Core Anti-inflammatory Mechanisms of Coumarin Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a diverse class of benzopyrone-containing secondary metabolites ubiquitously found in plants, have long been recognized for their broad spectrum of pharmacological activities.[1][2] Among these, their anti-inflammatory properties have garnered significant scientific interest, positioning them as promising candidates for the development of novel therapeutics for a range of inflammatory disorders. This technical guide provides an in-depth exploration of the core anti-inflammatory mechanisms of coumarin (B35378) action, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers and drug development professionals in this field.
The anti-inflammatory effects of coumarins are multifaceted, primarily revolving around their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[1] Extensive research has demonstrated that coumarins can effectively target crucial components of the inflammatory cascade, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Furthermore, they have been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a reduction in the synthesis of prostaglandins (B1171923) and nitric oxide, respectively. This guide will systematically dissect these mechanisms, providing a comprehensive overview of the current understanding of how coumarins exert their anti-inflammatory effects.
Data Presentation: Quantitative Analysis of this compound Anti-inflammatory Activity
The following tables summarize the inhibitory activities of various this compound derivatives against key inflammatory targets and mediators. The data, compiled from multiple in-vitro and in-vivo studies, provides a quantitative basis for comparing the anti-inflammatory potency of different this compound scaffolds.
Table 1: Inhibition of Pro-inflammatory Cytokines by this compound Derivatives
| This compound Derivative | Cell Line | Stimulant | Cytokine Inhibited | IC50 / EC50 (µM) | Reference |
| Compound 10d | LPS-induced macrophages | LPS | TNF-α | 8.5 | [3] |
| Compound 11e | LPS-induced macrophages | LPS | IL-6 | 13.29 | [3] |
| Compound 11e | LPS-induced macrophages | LPS | IL-1β | 17.94 | [3] |
| This compound 3 (muralatin I) | RAW 264.7 | LPS | TNF-α | ~50 (at 100 µM) | [4] |
| This compound derivative 14b | LPS-Human macrophages | LPS | IL-6, IL-1β, TNF-α | 5.32 (EC50) | [5] |
Table 2: Inhibition of Inflammatory Enzymes by this compound Derivatives
| This compound Derivative | Enzyme | Assay System | IC50 (µM) | Reference |
| Thiazoline & Thiazolidinone derivatives | COX-2 | In vitro | 0.31 - 0.78 | [6] |
| Pyrazole-thiadiazole hybrid (5c) | COX-2 | In vitro | 1.33 | [7] |
| Indole derivatives (IND14, IND15) | COX-2 | In vitro | 0.02 - 2.5 | [8] |
| Mammeasins A (1) | iNOS | RAW264.7 cells | 1.8 | [9] |
| Kayeassamin G (9) | iNOS | RAW264.7 cells | 0.8 | [9] |
| Mammea A/AD (11) | iNOS | RAW264.7 cells | 1.3 | [9] |
| Bergamottin | iNOS | RAW 264.7 cells | 14 | [10] |
| Sphondin | iNOS | RAW 264.7 cells | 9.8 (µg/mL) | [11] |
| Compound 30 | mouse iNOS | In vitro | 0.06 | [12] |
| Pyrogallol-Coumarin Hybrid (PCH-2) | LOX | In vitro | 34.12 | [13] |
Core Anti-inflammatory Signaling Pathways Modulated by Coumarins
Coumarins exert their anti-inflammatory effects by intervening in several critical signaling cascades that regulate the expression of pro-inflammatory genes. The following sections detail the key pathways targeted by coumarins, accompanied by illustrative diagrams.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of target genes. Many this compound derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of p65.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascade, comprising key kinases such as ERK, JNK, and p38, plays a pivotal role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases through phosphorylation leads to the activation of transcription factors like AP-1, which in turn regulate the expression of pro-inflammatory genes. Several coumarins have been demonstrated to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the downstream inflammatory response.
Activation of the Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its binding to the antioxidant response element (ARE). Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Certain coumarins can induce the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. Nuclear Nrf2 then activates the transcription of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1), which have potent anti-inflammatory properties.
Detailed Methodologies for Key Experiments
This section provides detailed protocols for key in-vitro and in-vivo experiments commonly used to assess the anti-inflammatory activity of coumarins.
In-Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the procedure for evaluating the effect of coumarins on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7.[14][15][16][17][18]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound compounds of interest
-
Griess Reagent (for NO measurement)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group (cells without LPS stimulation).
-
Nitric Oxide (NO) Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
In-Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used in-vivo model to assess the acute anti-inflammatory activity of coumarins.[19][20][21][22][23]
Materials:
-
Male Wistar rats (180-220 g)
-
λ-Carrageenan
-
Normal saline (0.9% NaCl)
-
This compound compounds of interest
-
Plethysmometer
-
Indomethacin (positive control)
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Control group (vehicle)
-
Positive control group (Indomethacin, e.g., 10 mg/kg, p.o.)
-
Test groups (different doses of this compound compounds, p.o. or i.p.)
-
-
Compound Administration: Administer the vehicle, indomethacin, or this compound compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume (edema) for each group at each time point.
-
Calculate the percentage inhibition of edema by the test compounds compared to the control group.
-
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This protocol outlines the general procedure for detecting the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways using Western blotting.[24][25][26][27][28]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-p38, anti-p38, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add ECL substrate.
-
Imaging and Analysis: Visualize the protein bands using an imaging system and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Conclusion
Coumarins represent a vast and promising class of natural compounds with well-documented anti-inflammatory properties. Their mechanisms of action are centered on the modulation of key inflammatory signaling pathways, including NF-κB and MAPK, and the inhibition of pro-inflammatory enzymes like COX-2 and iNOS. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of coumarins. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of this compound derivatives will be crucial in translating these promising natural products into effective anti-inflammatory drugs. The visualization of the signaling pathways and experimental workflows aims to provide a clear and concise understanding of the complex molecular interactions and experimental designs involved in this area of research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new this compound-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New this compound Derivatives as Potent Selective COX-2 Inhibitors: Synthesis, Anti-Inflammatory, QSAR, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppressive effects of coumarins from Mammea siamensis on inducible nitric oxide synthase expression in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of coumarins from the fruit of Citrus hystrix DC as inhibitors of nitric oxide generation in mouse macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inducible nitric oxide synthase inhibitors of Chinese herbs. Part 2: naturally occurring furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and characterization of a novel class of this compound-based inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 20. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 21. inotiv.com [inotiv.com]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
Coumarin Derivatives: A Technical Guide to Their Role as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a significant class of naturally occurring and synthetic benzopyran-2-one compounds, have emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Their inherent structural versatility and broad spectrum of biological activities—including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties—make them a focal point of drug discovery.[1][3][4][5] A critical aspect of their therapeutic potential lies in their ability to act as potent and often selective inhibitors of various enzymes implicated in a wide range of human diseases, from cancer and neurodegenerative disorders to metabolic conditions.[4][6][7] This technical guide provides an in-depth exploration of This compound (B35378) derivatives as enzyme inhibitors, detailing their mechanisms of action, structure-activity relationships (SAR), and the signaling pathways they modulate. It includes a compilation of quantitative inhibitory data, detailed experimental protocols, and visualizations to support further research and development in this promising field.
Key Enzyme Targets and Mechanisms of Inhibition
This compound derivatives have been shown to inhibit a diverse array of enzymes. The nature and position of substituents on the this compound core are critical in determining their potency and selectivity.[2]
Carbonic Anhydrases (CAs)
Carbonic anhydrases are zinc-containing metalloenzymes that are vital in numerous physiological processes.[8] Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[2][8]
Mechanism of Action: Coumarins inhibit CAs through a unique "prodrug" or "suicide inhibitor" mechanism.[9] The lactone ring of the this compound is hydrolyzed by the esterase activity within the CA active site, forming a 2-hydroxy-cinnamic acid derivative.[8][9][10] This product then binds to the entrance of the enzyme's active site, a region with high amino acid variability among isoforms, which explains the high selectivity of many this compound-based inhibitors.[9]
Structure-Activity Relationship (SAR):
-
Sulfamate (B1201201) Group: The incorporation of a sulfamate moiety (-OSO₂NH₂) is a highly effective strategy for targeting CAs.[8]
-
7-Position: This is often the optimal position for substitutions to achieve potent inhibition.[8]
-
Thioureido Moiety: Coumarins bearing thioureido groups at the 6- or 7-position have shown potent and selective inhibition of tumor-associated CAs.[2]
Quantitative Inhibitory Data for Carbonic Anhydrases
| This compound Derivative/Substitution | Target Enzyme | Inhibition Constant (Ki) | Reference |
| 4-chloro-substituted this compound benzenesulfonamide (B165840) 20a | hCA IX | 20.2 nM | [11] |
| 4-chloro-substituted this compound benzenesulfonamide 20a | hCA XII | 6.0 nM | [11] |
| 6-phenylthioureido-coumarin | hCA IX | 8.8 nM | [2] |
| 7-(4-thiomethylphenyl)thioureido-coumarin | hCA IX | 4.0 nM | [2] |
| 7-(4-thiomethylphenyl)thioureido-coumarin | hCA XII | 4.6 nM | [2] |
| This compound ester 19 | hCA IV | 48 nM | [10] |
| Natural this compound 1 | hCA I | 78-100 nM | [10] |
| Thiothis compound 17 | hCA I | 78-100 nM | [10] |
| EMAC10157a (4-CH3) | hCA IX | 247.7 nM | [12] |
| EMAC10157a (4-CH3) | hCA XII | 350.3 nM | [12] |
Monoamine Oxidases (MAOs)
Monoamine oxidases (MAO-A and MAO-B) are critical enzyme targets for treating neurodegenerative diseases like Parkinson's and Alzheimer's, as well as depression.[6][13] Coumarins are considered a potent scaffold for developing reversible and selective MAO inhibitors.[6]
Mechanism of Action: The inhibition mechanism is often competitive, where the this compound derivative competes with the natural substrate for binding to the active site of the enzyme. The specific interactions are governed by the substitution patterns on the this compound ring.[14]
Structure-Activity Relationship (SAR):
-
Phenyl Substitution: Phenyl substitution significantly influences MAO inhibitory activity and selectivity.[13][14]
-
3-Phenyl Substitution: Generally enhances MAO-B inhibition.[13][14]
-
4-Phenyl Substitution: Tends to be more effective for MAO-A inhibition.[13][14]
-
7-Position: The nature and length of substituents at this position can affect specificity and selectivity.[13]
Quantitative Inhibitory Data for Monoamine Oxidases
| This compound Derivative Class | Target Enzyme | IC50 Range | Reference |
| Esculetin Derivatives | MAO-A / MAO-B | Varies | [13] |
| Daphnetin Derivatives | MAO-A / MAO-B | Varies | [13] |
| 3-Substituted Coumarins | MAO-A / MAO-B | Varies | [13] |
| 3-Carboxamido-7-substituted this compound (Compound 21) | hMAO-A / hMAO-B | 0.0014 µM (Potent Inhibitor) | [13] |
Xanthine (B1682287) Oxidase (XO)
Xanthine oxidase is an enzyme involved in purine (B94841) metabolism, and its inhibition is a key strategy for treating gout.
Structure-Activity Relationship (SAR):
-
7-Hydroxy Group: The presence of a hydroxyl group at the 7-position is crucial for strong XO inhibition.[15]
-
6-Hydroxy Group: Adding a hydroxyl group at the 6-position (e.g., esculetin) enhances activity.[15]
-
Methyl/Methoxy (B1213986) Groups: Substitution with methyl or methoxy groups tends to reduce the inhibitory effect.[15]
-
Bulky Substituents: More bulky groups on the ring generally lead to weaker inhibitory activity.[15]
Quantitative Inhibitory Data for Xanthine Oxidase
| This compound Derivative | IC50 (µM) | Inhibition Constant (Ki) (µM) | Type of Inhibition | Reference |
| Esculetin (6,7-dihydroxythis compound) | 20.91 | 2.056 | Competitive | [15] |
| Umbelliferone (7-hydroxythis compound) | 43.65 | 21.683 | Uncompetitive | [15] |
| 7-Hydroxy-4-methylthis compound | 96.70 | 4.86 | Mixed | [15] |
Other Notable Enzyme Targets
-
Steroid Sulfatase (STS): A key enzyme in steroid hormone biosynthesis, making it a target for hormone-dependent cancers. This compound-based sulfamates act as irreversible inhibitors.[8]
-
PI3K/AKT/mTOR Pathway: This signaling pathway is crucial for cell proliferation and survival in cancer. This compound derivatives have been shown to suppress this pathway, with reported IC50 values ranging from 4 µM to over 200 µM in various cancer cell lines.[16][17]
-
Dipeptidyl Peptidase III (DPP III): A zinc-dependent metalloproteinase involved in pain modulation and blood pressure regulation. Several this compound derivatives show inhibitory activity, with 3-benzoyl-7-hydroxy-2H-chromen-2-one being the most potent with an IC50 of 1.10 μM.[4]
-
Urease: An enzyme implicated in ulcers. Coumarins have demonstrated potential as urease inhibitors with low toxicity.[5]
-
Cholinesterases (AChE): Inhibition of this enzyme is a primary strategy for treating Alzheimer's disease. This compound-based compounds have been developed as potent AChE inhibitors.[2][7]
Modulated Signaling Pathways
This compound derivatives exert their cellular effects by modulating key signaling cascades.
PI3K/AKT/mTOR Signaling Pathway in Cancer
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16] this compound derivatives can inhibit multiple nodes within this pathway, including receptor tyrosine kinases, PI3K, AKT, and mTOR, leading to the suppression of cancer cell viability.[16][17]
ADP-Induced Platelet Aggregation Pathway
This compound derivatives can inhibit platelet activation and aggregation by blocking the ADP receptor signaling pathway. They interfere with the signaling cascades downstream of the P2Y1 and P2Y12 receptors, which are crucial for calcium ion influx and cAMP regulation, respectively.[18]
Experimental Protocols
Reproducible and validated methodologies are essential for the study of enzyme inhibitors.
Synthesis of this compound Derivatives
Several classical methods are employed for this compound synthesis, with the choice depending on the desired substitution pattern.[1][3] Common methods include the Pechmann Condensation, Knoevenagel Condensation, and Perkin Reaction.[1][3][19]
Protocol: Pechmann Condensation for 4-Methylthis compound Derivatives [3]
This method involves the reaction of a phenol (B47542) with ethyl acetoacetate (B1235776) under acidic conditions.
-
Reagents: Substituted phenol, ethyl acetoacetate, and an acid catalyst (e.g., Indium(III) chloride, InCl3).
-
Procedure: In a suitable vessel for a high-speed ball mill mixer, combine the phenol (1.0 eq), ethyl acetoacetate (1.0 eq), and InCl3 (3 mol%).
-
Reaction: Process the mixture in the ball mill at room temperature.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times are typically short.
-
Work-up: Upon completion, the product is purified using standard techniques such as recrystallization or column chromatography.
Enzyme Inhibition Assay
Fluorescence-based assays are highly sensitive and widely used for determining enzyme activity and inhibition.[20]
Protocol: General Fluorescence-Based Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative (inhibitor) in a suitable solvent (e.g., DMSO).
-
Prepare a buffer solution appropriate for the target enzyme.
-
Prepare solutions of the enzyme and a pro-fluorescent substrate (e.g., a non-fluorescent this compound that becomes fluorescent upon enzymatic action).[20]
-
-
Assay Procedure (96-well plate format):
-
Add the buffer to all wells.
-
Add serial dilutions of the inhibitor to the test wells. Add solvent only to the control wells.
-
Add the enzyme solution to all wells and pre-incubate for a set time (e.g., 15 minutes) at a controlled temperature to allow for enzyme-inhibitor binding.[12]
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[21]
-
Conclusion
The this compound scaffold represents a highly versatile and valuable starting point for the design of novel enzyme inhibitors. Their unique mechanisms of action, such as the prodrug approach in carbonic anhydrase inhibition, and their ability to be readily synthesized and modified, underscore their therapeutic potential.[1][9] The structure-activity relationship studies summarized in this guide highlight how specific substitutions on the this compound ring can be fine-tuned to achieve high potency and selectivity against a wide range of enzymatic targets, including those relevant to cancer, neurodegenerative disorders, and metabolic diseases.
Despite promising preclinical efficacy, challenges such as optimizing bioavailability and minimizing potential toxicity remain.[16] Future research should focus on structural modifications to enhance pharmacokinetic properties and further elucidate the complex interactions between this compound derivatives and their target enzymes. The continued exploration of this chemical space holds significant promise for the development of the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Deciphering the detailed structure-activity relationship of coumarins as Monoamine oxidase enzyme inhibitors-An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jbino.com [jbino.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Selective inhibition of carbonic anhydrase IX and XII by this compound and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationship of coumarins in xanthine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Update on Synthesis of this compound Sulfonamides as Enzyme Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Allure of Light: A Technical Guide to the Photophysical Properties of Novel Coumarin Dyes
For Researchers, Scientists, and Drug Development Professionals
Coumarin (B35378) derivatives have emerged as a versatile and powerful class of fluorophores, finding extensive applications in the realms of bioimaging, sensing, and drug delivery. Their appeal lies in their tunable photophysical properties, which are highly sensitive to their molecular structure and local environment. This technical guide provides an in-depth exploration of the core photophysical characteristics of novel this compound dyes, offering a comprehensive resource for researchers seeking to harness their unique luminescent properties. We delve into the key parameters that govern their interaction with light, detail the experimental protocols for their characterization, and present a comparative analysis of recently developed derivatives.
Core Photophysical Properties: A Quantitative Overview
The utility of a this compound dye is fundamentally dictated by its photophysical parameters. These quantitative metrics provide a standardized basis for comparing different fluorophores and predicting their performance in specific applications. The following tables summarize key data for a selection of recently synthesized this compound derivatives, highlighting the influence of structural modifications on their spectral properties.
| This compound Derivative | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Solvent | Reference |
| COUPY Dye 1 | 640 | 660 | 20 | 120,000 | 0.35 | Toluene | [1] |
| 6-Aryl this compound 4a | ~350 | ~450 | ~100 | Not Reported | High | Not Specified | [2] |
| 6-Aryl this compound 4f | ~375 | ~500 | ~125 | Not Reported | High | Not Specified | [2] |
| 7-(N,N-diethylamine)this compound | Not Reported | 450-503 | Not Reported | Not Reported | Not Reported | Various | [3] |
| 7-carbazole-coumarin | Not Reported | 470-525 | Not Reported | Not Reported | Not Reported | Various | [3] |
| 7-diphenylamine-coumarin | Not Reported | 480-533 | Not Reported | Not Reported | Not Reported | Various | [3] |
| 3-Perfluoroalkylated this compound | Not Reported | Not Reported | Not Reported | Not Reported | Excellent | Solution & Crystal | [4] |
| This compound 153 | ~423 | ~530 | ~107 | ~20,000 | 0.1 - 0.9 | Various | [5] |
| This compound 343 | ~445 | ~495 | ~50 | Not Reported | 0.63 | Ethanol (B145695) | [6] |
| This compound 102 | Not Reported | Not Reported | Not Reported | Not Reported | 0.764 | Ethanol | [7] |
Table 1: Key Photophysical Properties of Selected Novel this compound Dyes. This table provides a comparative overview of the excitation and emission maxima, Stokes shift, molar extinction coefficient, and fluorescence quantum yield for several recently developed this compound derivatives. The data highlights the broad spectral range achievable through synthetic modifications.
Understanding Solvatochromism: The Environmental Influence
A significant feature of many this compound dyes is their solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent.[3][8][9][10] This property is particularly valuable for developing fluorescent probes that can report on changes in their microenvironment, such as within a cell or during a binding event. The effect arises from changes in the dipole moment of the dye upon electronic excitation, leading to differential stabilization of the ground and excited states by the solvent molecules. Generally, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission spectrum of push-pull coumarins.[11]
Experimental Protocols for Characterization
Accurate and reproducible characterization of photophysical properties is paramount for the rational design and application of fluorescent dyes. The following sections detail the standard experimental methodologies.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength(s) at which a molecule absorbs light (λ_max) and the efficiency of this absorption (molar extinction coefficient, ε).
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of the this compound dye in a suitable solvent (e.g., ethanol, acetonitrile) with known concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the λ_max to ensure linearity.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This provides information on the emission maximum (λ_em), fluorescence intensity, and the shape of the emission spectrum.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound dye. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Set the excitation wavelength to the λ_max determined from the absorption spectrum. Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Data Analysis: Identify the wavelength of maximum emission (λ_em). The difference between λ_em and λ_ex is the Stokes shift.
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[12] It is a critical parameter for assessing the brightness of a fluorophore. The relative method, using a well-characterized standard, is commonly employed.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Common standards include quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) and this compound 153 in ethanol (Φ_F = 0.544).[5][7]
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard of varying concentrations. The absorbance of all solutions at the excitation wavelength should be below 0.1.
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and instrument settings are identical for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be sensitive to its environment. Time-Correlated Single Photon Counting (TCSPC) is a common technique for lifetime determination.
Methodology:
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).
Visualizing the Fundamentals
To better understand the processes involved in fluorescence and the workflow for characterizing this compound dyes, the following diagrams are provided.
Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Caption: Experimental workflow for the characterization of novel this compound dyes.
Conclusion and Future Directions
The field of novel this compound dyes continues to expand, driven by the demand for sophisticated fluorescent tools in biological and materials science. The rational design of new derivatives with tailored photophysical properties relies on a thorough understanding of structure-property relationships and the application of standardized characterization techniques.[2] By systematically investigating parameters such as absorption, emission, quantum yield, and environmental sensitivity, researchers can unlock the full potential of these versatile fluorophores. Future efforts will likely focus on developing coumarins with even larger Stokes shifts to minimize self-quenching, enhanced photostability for long-term imaging, and finely tuned sensitivities to specific biological analytes, further solidifying their role as indispensable tools in modern research.
References
- 1. Synthesis and characterization of new this compound-based COUPY fluorophores [diposit.ub.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent 7-Substituted this compound Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Perfluoroalkylated fluorescent this compound dyes: rational molecular design and photophysical properties - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. The Influence of Temperature on this compound 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Photophysics of a this compound in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AIE Based this compound Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. chempep.com [chempep.com]
An In-depth Technical Guide on the Initial Toxicity Screening of New Coumarin Analogues
For Researchers, Scientists, and Drug Development Professionals
Coumarins, a diverse class of benzopyrone compounds, are of significant interest in drug discovery due to their wide range of pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[1][2] As novel coumarin (B35378) analogues are synthesized to enhance therapeutic efficacy, a rigorous and systematic initial toxicity screening is paramount to ensure their safety profile before advancing to further preclinical and clinical development. This guide provides a comprehensive overview of the essential in-vitro and in-vivo assays for the preliminary toxicological assessment of new this compound derivatives.
Cytotoxicity Assessment
The initial step in toxicity screening is to evaluate the cytotoxic potential of new this compound analogues across various cell lines. This helps determine the concentration range at which the compounds exhibit cellular toxicity and provides a preliminary indication of their therapeutic index.
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of a compound. The following table summarizes IC50 values for various this compound derivatives against different cancer cell lines.
| Compound/Analogue | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 7 | A549 (Lung) | Crystal Violet | 48.1 | [3] |
| Compound 7 | CRL 1548 (Liver) | Crystal Violet | 45.1 | [3] |
| Compound 5 | A549 (Lung) | Crystal Violet | 89.3 | [3] |
| Compound 7 | A549 (Lung) | Crystal Violet | 24.2 | [3] |
| Compound 6 | A549 (Lung) | Crystal Violet | 75.2 | [3] |
| This compound-Palladium Complex C1 | FemX (Melanoma) | MTT | Similar to Cisplatin | [4] |
| This compound-Palladium Complex C2 | FemX (Melanoma) | MTT | Similar to Cisplatin | [4] |
| Novel this compound Derivative | MCF7 (Breast) | MTT | 55.57 (µg/mL) | [5] |
| This compound-1,2,3-triazole 7b | MCF-7 (Breast) | MTT | 29.32 | [6] |
| This compound-1,2,3-triazole 7b | A-549 (Lung) | MTT | 21.03 | [6] |
| This compound-1,2,3-triazole 7f | MCF-7 (Breast) | MTT | 29.26 | [6] |
| This compound-1,2,3-triazole 7f | A-549 (Lung) | MTT | 22.41 | [6] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2][3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[3]
Materials:
-
Test this compound analogues
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., DMSO, SDS-HCl solution)[3]
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test this compound analogues in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle control (medium with solvent) and negative control (medium only) wells.[3]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[3] Determine the IC50 value from the dose-response curve.[3]
Genotoxicity Assessment
Genotoxicity assays are crucial to determine if a this compound analogue can cause damage to genetic material (DNA).
| Compound/Analogue | Assay | Cell/Organism | Concentrations Tested | Result | Reference |
| 6,7-dihydroxythis compound | Ames Test | Salmonella typhimurium | 62.5-750 µ g/plate | Not mutagenic | [7] |
| 4-methylesculetin (B191872) | Ames Test | Salmonella typhimurium | 62.5-750 µ g/plate | Not mutagenic | [7] |
| 6,7-dihydroxythis compound | Comet Assay | Human lymphocytes | 2, 8, 32 µg/mL | Not genotoxic | [7] |
| 4-methylesculetin | Comet Assay | Human lymphocytes | 2, 8, 32 µg/mL | Not genotoxic | [7] |
| 6,7-dihydroxythis compound | Micronucleus Test | Human lymphocytes | 2, 8, 32 µg/mL | Not clastogenic/aneugenic | [7] |
| 4-methylesculetin | Micronucleus Test | Human lymphocytes | 2, 8, 32 µg/mL | Not clastogenic/aneugenic | [7] |
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[7]
Principle: The assay uses several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains cannot grow in a histidine-free medium. The test compound is assessed for its ability to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.
Materials:
-
Test this compound analogues
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 fraction (for metabolic activation)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Positive and negative controls (e.g., methyl methanesulfonate, DMSO)[7]
Procedure:
-
Preparation: Prepare various concentrations of the test this compound analogue.
-
Incubation: In a test tube, mix the bacterial strain, the test compound, and with or without S9 fraction.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In-Vivo Acute Toxicity Assessment
In-vivo studies in animal models are essential to understand the systemic toxicity of new this compound analogues.
| Compound/Analogue | Animal Model | Route | Dose (mg/kg) | Observed Effects | Reference |
| Coumacine I | Mouse | Oral | 1000 | No significant changes | [8][9] |
| Coumacine II | Mouse | Oral | 1000 | No significant changes | [8][9] |
| Coumacine I | Mouse | Oral | 2000 | Significant increase in creatinine, urea, GOT, and GPT | [8][9] |
| Coumacine II | Mouse | Oral | 2000 | Significant increase in creatinine, urea, GOT, and GPT | [8][9] |
| Osthole | Mouse | Intraperitoneal | 710 (LD50) | Hyperventilation, tremor, photophobia | [10][11] |
| This compound | Mouse | Oral | 196-780 (LD50) | Liver toxicity | [11] |
| This compound | Rat | Oral | 290-680 (LD50) | - | [11] |
| Esculetin | Mouse | Oral | >2000 (LD50) | Low acute toxicity | [11] |
This method is used to estimate the LD50 (the dose that is lethal to 50% of the test animals) and identify signs of toxicity.
Principle: Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This allows for an estimation of the LD50 with fewer animals.
Materials:
-
Test this compound analogues
-
Oral gavage needles
-
Appropriate vehicle for compound administration
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.
-
Dosing: Administer a single oral dose of the test compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention to changes in behavior, appearance, and body weight.
-
Dose Adjustment: Based on the outcome (survival or death), adjust the dose for the next animal.
-
Data Collection: Record all signs of toxicity, time of onset, duration, and severity. At the end of the study, perform a gross necropsy on all animals. Collect blood for biochemical analysis (e.g., liver and kidney function tests) and tissues for histopathological examination.[8][9]
-
LD50 Estimation: Use appropriate statistical methods to calculate the LD50.
Hepatotoxicity and Metabolic Pathways
The liver is a primary site of this compound metabolism and a potential target for toxicity.[12][13] Understanding the metabolic pathways is crucial for assessing hepatotoxicity risk.
This compound metabolism varies significantly between species.[13] In humans, the major pathway is 7-hydroxylation, a detoxification route, primarily mediated by the enzyme CYP2A6.[13][14] In contrast, in rodents, the main pathway involves 3,4-epoxidation, which can lead to the formation of toxic metabolites and subsequent hepatotoxicity.[12][13] A small subset of humans may have reduced CYP2A6 activity, potentially leading to a shift towards the toxic metabolic pathway.[14][15]
Principle: HepG2 cells are a human liver cancer cell line that retains many of the metabolic functions of normal hepatocytes. They are a common in-vitro model to screen for potential drug-induced liver injury.
Procedure:
-
Culture HepG2 cells in 96-well plates.
-
Expose the cells to various concentrations of the new this compound analogues for 24-48 hours.
-
Assess cell viability using the MTT assay as described previously.
-
Measure the levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant, as increased levels are indicators of liver cell damage.
This technical guide provides a foundational framework for the initial toxicity screening of new this compound analogues. A thorough and systematic evaluation of cytotoxicity, genotoxicity, and in-vivo acute toxicity, coupled with an understanding of the metabolic pathways, is essential for identifying promising and safe drug candidates for further development.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Cytotoxicity Evaluation of Novel this compound–Palladium(II) Complexes against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Novel this compound Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Cytotoxicity of New this compound-1,2,3-triazole Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assessment of mutagenic and genotoxic effects of this compound derivatives 6,7-dihydroxythis compound and 4-methylesculetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACUTE TOXICITY OF COUMACINES: AN IN VIVO STUDY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Editorial: Chemistry, toxicity, synthesis, biological and pharmacological activities of coumarins and their derivatives: recent advances and future perspectives [frontiersin.org]
- 11. Safety Profile of Nutraceuticals Rich in Coumarins: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined Risk Assessment of Food-derived this compound with in Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound metabolism, toxicity and carcinogenicity: relevance for human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound-Induced Hepatotoxicity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Coumarin Derivatives via Pechmann Condensation
For Researchers, Scientists, and Drug Development Professionals
The Pechmann condensation is a classic and widely utilized method for the synthesis of coumarins and their derivatives.[1] This reaction, discovered by Hans von Pechmann, involves the acid-catalyzed condensation of a phenol (B47542) with a β-keto ester.[1][2] The resulting coumarin (B35378) scaffold is a key structural motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties, making its synthesis a focal point in drug discovery and development.[1]
This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the synthesis of this compound derivatives using the Pechmann condensation.
Reaction Mechanism
The mechanism of the Pechmann condensation proceeds through a series of acid-catalyzed steps:
-
Transesterification: The reaction is initiated by the transesterification of the β-keto ester with the phenol.[1]
-
Intramolecular Cyclization (Hydroxyalkylation): This is followed by an intramolecular electrophilic attack of the activated carbonyl group on the aromatic ring of the phenol, leading to a cyclized intermediate.[1]
-
Dehydration: The final step involves the elimination of a water molecule to form the stable this compound ring system.[1][2]
Recent studies using NMR have provided evidence for a mechanism that involves an initial electrophilic aromatic substitution, followed by transesterification and then dehydration.[3]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Pechmann condensation. The following table summarizes various catalytic systems for the synthesis of 7-hydroxy-4-methylthis compound from resorcinol (B1680541) and ethyl acetoacetate (B1235776).
| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Homogeneous Catalysts | ||||
| Sulfuric Acid (H₂SO₄) | Solvent, Condensing agent | - | High | [4] |
| Trifluoroacetic Acid (TFA) | Condensing agent | - | High | [4] |
| Barium Dichloride (BaCl₂) | 100 °C, Solvent-free, 10 mol % | Short | Excellent | [5] |
| Heterogeneous Catalysts | ||||
| Amberlyst-15 | 110 °C, Solvent-free, 10 mol % | 150 min | High | [6] |
| Ti(IV)-doped ZnO (Zn₀.₉₂₅Ti₀.₀₇₅O) | 110 °C, Solvent-free, 10 mol % | Short | Good | [7][8] |
| Zirconia-based catalysts | 80 °C | 20-170 min | - | [9][10] |
| Starch Sulfuric Acid (SSA) | 80 °C, Solvent-free | - | Good | [11] |
| Tamarind Juice | 90 °C, Aqueous | 24 hrs | 83% | [12] |
| Mechanochemical | ||||
| Indium(III) Chloride (InCl₃) | Room Temperature, Milling | Few minutes | - | [1] |
Experimental Protocols
The following are generalized protocols for the Pechmann condensation. Researchers should optimize the conditions for their specific substrates and desired products.
Protocol 1: Homogeneous Catalysis using Barium Dichloride (Solvent-Free)
This protocol is based on the efficient synthesis of this compound derivatives using barium dichloride as an inexpensive catalyst under solvent-free conditions.[5]
Materials:
-
Phenol derivative (e.g., resorcinol, 1 mmol)
-
β-keto ester (e.g., ethyl acetoacetate, 1 mmol)
-
Barium dichloride (BaCl₂), 10 mol %
Procedure:
-
In a round-bottom flask, combine the phenol, β-keto ester, and barium dichloride.
-
Heat the reaction mixture at 100 °C with stirring for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hot methanol (B129727) to the solidified mixture to dissolve the product.
-
Filter the mixture to remove the catalyst.
-
Cool the filtrate in an ice bath to precipitate the crude product.
-
Collect the product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Protocol 2: Heterogeneous Catalysis using Amberlyst-15 (Solvent-Free)
This protocol utilizes a recyclable solid acid catalyst, Amberlyst-15, under solvent-free conditions.[6]
Materials:
-
Phenol derivative (e.g., α-naphthol, 1 mmol)
-
β-keto ester (e.g., ethyl acetoacetate, 1.1 mmol)
-
Amberlyst-15 (10 mol %)
Procedure:
-
Combine the phenol, β-keto ester, and Amberlyst-15 in a round-bottom flask.
-
Heat the mixture in an oil bath at 110 °C with stirring for the required time (e.g., 150 minutes).
-
Monitor the reaction progress using TLC.[6]
-
After completion, filter the hot reaction mixture to remove the Amberlyst-15 catalyst.[6]
-
Allow the filtrate to cool to room temperature.
-
Add warm methanol (20 mL) to dissolve the solid product.[1]
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol (B145695) to yield the pure this compound derivative.[6]
Protocol 3: Green Synthesis using Tamarind Juice
This protocol presents an eco-friendly approach using a biocatalyst.[12]
Materials:
-
Substituted phenol (e.g., resorcinol, 1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Tamarind juice-water mixture (20 mL, pH=3)
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted phenol and ethyl acetoacetate in the tamarind juice-water mixture.
-
Heat the mixture in an oil bath at 90 °C with stirring for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture.
-
Pour the cooled filtrate into ice to precipitate the crude product.
-
Filter the solid and recrystallize from ethanol to obtain the pure 7-hydroxy-4-methylthis compound.[12]
Mandatory Visualizations
Reaction Mechanism of Pechmann Condensation
Caption: General mechanism of the Pechmann condensation for this compound synthesis.
Experimental Workflow for Pechmann Condensation
Caption: A generalized workflow for the synthesis and purification of coumarins.
References
- 1. benchchem.com [benchchem.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. iiste.org [iiste.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Recent Advances in the Synthesis of this compound Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijisrt.com [ijisrt.com]
Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of 3-Substituted Coumarins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Coumarins are a significant class of benzopyrone-based heterocyclic compounds widely found in nature.[1] Their scaffold is considered a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial properties.[2][3][4] The substituent at the 3-position of the coumarin (B35378) ring plays a critical role in modulating its biological activity.[3] The Knoevenagel condensation is a cornerstone C-C bond-forming reaction in organic synthesis and provides a highly efficient and versatile method for synthesizing 3-substituted coumarins.[5][6] This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound in the presence of a weak base catalyst.[7][8]
Reaction Mechanism and Key Components
The synthesis of 3-substituted coumarins via Knoevenagel condensation is a two-step process that begins with the base-catalyzed condensation between a salicylaldehyde and an active methylene compound. This is followed by an intramolecular cyclization (lactonization).
-
Enolate Formation: A weak base removes a proton from the α-carbon of the active methylene compound to form a stabilized enolate.[9]
-
Condensation: The nucleophilic enolate attacks the carbonyl carbon of the salicylaldehyde.
-
Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular transesterification, where the hydroxyl group of the salicylaldehyde attacks the ester carbonyl, leading to the formation of the stable this compound ring system.[7]
Key Reaction Components:
-
Salicylaldehydes: A variety of substituted 2-hydroxyaldehydes can be used as starting materials, allowing for diversity in the final this compound structure.
-
Active Methylene Compounds: These are compounds with a CH₂ group flanked by two electron-withdrawing groups, such as diethyl malonate, ethyl acetoacetate, and malononitrile.[8][10]
-
Catalysts: Weak organic bases are typically employed. Common choices include piperidine (B6355638), triethylamine (B128534), L-proline, and ammonium (B1175870) salts.[7][9] Greener alternatives, such as ionic liquids or reusable solid catalysts like nano metal oxides, have also been successfully used.[1][5][11]
-
Reaction Conditions: The reaction is often carried out in solvents like ethanol (B145695) under reflux.[7] However, solvent-free methods, frequently activated by microwave irradiation, offer an environmentally friendly and rapid alternative.[12][13]
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis. The following tables summarize quantitative data for the synthesis of various 3-substituted coumarins.
Table 1: Comparison of Catalysts and Conditions for this compound Synthesis
| Salicylaldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| o-Vanillin | Dimethyl Malonate | Piperidine Acetate (B1210297) / Li₂SO₄ | Solvent-free (Ultrasound) | 50 | 15 min | 97 | [14][15] |
| o-Vanillin | Diethyl Malonate | Piperidine Acetate / Li₂SO₄ | Solvent-free (Ultrasound) | 50 | 15 min | 96 | [14][15] |
| Salicylaldehyde | Diethyl Malonate | Triethylamine | Ethanol | Reflux | 1 hr | 44.23 | [9] |
| Salicylaldehyde | Meldrum's Acid | Sodium Azide | Water | RT | - | 99 | [1] |
| Salicylaldehyde | Diethyl Malonate | L-proline | [MMIm][MSO₄] (Ionic Liquid) | 90 | 30 min | 98 | [5] |
| Various | Various | Piperidine | Solvent-free (Microwave) | 90-220 | 1-10 min | 55-94 | [13] |
| Benzaldehyde | Malononitrile | 1CaO–1.5MgO | Water | RT | 10 min | 98 | [11] |
Table 2: Synthesis of Various 3-Substituted Coumarins
| Product Name | Salicylaldehyde Derivative | Active Methylene Compound | Yield (%) | Catalyst | Reference |
| Ethyl 8-methoxythis compound-3-carboxylate | o-Vanillin | Diethyl Malonate | 96 | Piperidine Acetate | [14] |
| Methyl 8-methoxythis compound-3-carboxylate | o-Vanillin | Dimethyl Malonate | 97 | Piperidine Acetate | [14] |
| Isopropyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | o-Vanillin | Diisopropyl Malonate | 65 | Piperidine Acetate | [14] |
| 3-Acetylthis compound | Salicylaldehyde | Ethyl Acetoacetate | 96 | Morpholine | [8] |
| Ethyl 8-methoxythis compound-3-carboxylate | 3-Methoxysalicylaldehyde | Diethyl Malonate | 44.23 | Triethylamine | [9] |
Experimental Protocols
The following are detailed protocols for the synthesis of 3-substituted coumarins using different methodologies.
Protocol 1: Synthesis of Ethyl 8-methoxythis compound-3-carboxylate via Conventional Heating
This protocol is adapted from a procedure using triethylamine as the catalyst in ethanol.[9]
Reagents:
-
3-Methoxysalicylaldehyde (o-vanillin): 0.8 g (5.26 mmol, 1.0 equiv.)
-
Diethyl malonate: 0.93 g (5.8 mmol, 1.1 equiv.)
-
Triethylamine: 0.5 mL (3.6 mmol, 0.68 equiv.)
-
Absolute Ethanol: 5 mL
-
Water: ~15 mL
-
95% Ethanol (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask, add 3-methoxysalicylaldehyde, diethyl malonate, triethylamine, and absolute ethanol.[9]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1 hour with stirring.[9]
-
After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.[9]
-
Add approximately 15 mL of water to the flask to induce precipitation.[9]
-
Cover the flask and place it in a refrigerator for up to 2 days to complete precipitation.[9]
-
Collect the solid product via vacuum filtration.[9]
-
For purification, dissolve the crude solid in a minimal amount of heated 95% ethanol.[9]
-
Allow the solution to cool slowly and then place it in a refrigerator for 3 days to facilitate recrystallization.[9]
-
Collect the purified yellow crystals by vacuum filtration and air dry.[9]
-
Characterization: The product can be characterized by melting point analysis and ¹H-NMR spectroscopy.[9] Expected Yield: ~44%.[9]
Protocol 2: Ultrasound-Promoted, Solvent-Free Synthesis of Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
This protocol describes a green chemistry approach using ultrasound irradiation and solvent-free conditions.[14][15]
Reagents:
-
o-Vanillin: 1.0 equivalent
-
Dimethyl malonate: 1.2 equivalents
-
Piperidine acetate: 0.35 equivalents
-
Lithium sulfate (B86663): 0.10 equivalents
-
Ethyl Acetate (EtOAc) for extraction
Procedure:
-
In a round-bottom flask, place o-vanillin and dimethyl malonate.[14]
-
Add piperidine acetate and lithium sulfate to the mixture.[14]
-
Place the reaction mixture in an ultrasonic bath at 50°C for 15 minutes.[14]
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., EtOAc/petroleum ether 1:8).[14]
-
Once the reaction is complete, extract the mixture with ethyl acetate (3 x 15 mL).[14]
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[14]
-
Purify the product by crystallization from an ethyl acetate/hexane mixture (1:1).[14]
-
A crystalline solid is obtained.[14]
-
Characterization: Confirm the structure using MS, HRMS, IR, ¹H NMR, and ¹³C NMR.[14] Expected Yield: ~97%.[14]
Visualization of Experimental Workflow
The general workflow for synthesizing and characterizing 3-substituted coumarins is outlined below.
Applications in Drug Discovery
3-Substituted coumarins are of high interest to drug development professionals due to their diverse biological activities. They have been investigated for:
-
Anticancer Agents: Certain coumarins show activity against cancer cell lines and can inhibit enzymes like topoisomerase IIα and carbonic anhydrases IX and XII, which are crucial for cancer cell replication and survival.[2][9][16][17]
-
Anti-inflammatory Drugs: Some derivatives have shown potential as anti-inflammatory agents.[14][15]
-
Anticoagulants: The this compound scaffold is famously the basis for the anticoagulant drug warfarin.[8]
-
Antimicrobial and Antiviral Agents: Various this compound derivatives have demonstrated activity against bacteria, fungi, and viruses.[9]
References
- 1. Recent Advances in the Synthesis of this compound Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-substituted coumarins inspire a custom pharmacology prediction pipeline: an anticancer discovery adventure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. organicreactions.org [organicreactions.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]
- 10. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]
- 13. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 14. article.sapub.org [article.sapub.org]
- 15. sapub.org [sapub.org]
- 16. "Synthesis and Analysis of 3-Substituted Coumarins" by Karsen King, Nicholas Campbell et al. [digitalcommons.gaacademy.org]
- 17. Synthesis and biological evaluation of new 3-substituted this compound derivatives as selective inhibitors of human carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Landscapes: Application Notes and Protocols for Coumarin-Based Fluorescent Probes in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Coumarin (B35378) and its derivatives have emerged as a versatile and powerful class of fluorophores for illuminating the intricate workings of living cells. Their advantageous photophysical properties, including high quantum yields, photostability, and tunable fluorescence, make them ideal candidates for developing a wide array of fluorescent probes.[1][] These probes are instrumental in advancing our understanding of cellular biology, facilitating drug discovery, and developing new diagnostic tools by enabling the visualization and quantification of specific cellular components, analytes, and dynamic processes.[1][3]
This document provides detailed application notes and experimental protocols for the use of this compound-based fluorescent probes in cell imaging, with a focus on organelle targeting, detection of reactive oxygen species (ROS), and sensing of microenvironmental parameters such as viscosity.
I. Photophysical Properties of Representative this compound-Based Probes
The versatility of the this compound scaffold allows for chemical modifications that tune its photophysical properties and confer specificity for various cellular targets.[4][5] The following tables summarize the key quantitative data for several this compound-based probes, categorized by their primary application.
Table 1: this compound-Based Probes for Organelle Imaging
| Probe Name/Type | Target Organelle | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Reference |
| Sulfonamide derivatives | Endoplasmic Reticulum | 400 | 435-525 (in methanol) | 0.60 | [6][7] |
| This compound 6 | Membranes/Lipids | 458 | 503 | High | [] |
| Mito-VCI | Mitochondria | 488 | 550-650 | - | [8][9] |
| CHB | Mitochondria/Lysosomes | ~405 | ~510 | 0.252 (in glycerol) | [10] |
| CHN | Mitochondria/Lysosomes | ~405 | ~525 | 0.183 (in glycerol) | [10] |
Table 2: this compound-Based Probes for Detecting Analytes and Environmental Properties
| Probe Name/Type | Analyte/Property | Excitation (λex, nm) | Emission (λem, nm) | Key Feature | Reference |
| Boronate-based probes | Hydrogen Peroxide (H₂O₂) | ~370 | ~465 | "Turn-on" fluorescence | [11] |
| W-HOCl | Hypochlorite (B82951) (HOCl) | ~460 | ~530 | 42-fold fluorescence enhancement | [12] |
| This compound-based probe | Hydroxyl Radical (•OH) | ~330 | ~450 | Good linearity and selectivity | [13][14] |
| Mito-VCI | Mitochondrial Viscosity | 488 | 550-650 | Fluorescence lifetime changes with viscosity | [8][9] |
| Probes P1 and P2 | Mitochondrial Viscosity | ~488 | ~610 | Distinguishes normal vs. cancer cells | [15] |
| Probe C | NAD(P)H | 488 | 550-650 | Monitors NAD(P)H dynamics | [16][17] |
| ROS-AHC | Peroxynitrite (ONOO⁻) & Thiols | ~405 | ~460 | 'AND' logic gate sensor | [18][19] |
II. Experimental Protocols
A. General Protocol for Live-Cell Staining
This protocol provides a general workflow for staining live cells with this compound-based probes. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each specific probe and cell line.[20]
Materials:
-
This compound-based fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)[20]
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Glass-bottom dishes or chamber slides[20]
-
Fluorescence microscope with appropriate filter sets[20]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
Procedure:
-
Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide suitable for microscopy. Culture the cells in an appropriate medium supplemented with FBS at 37°C in a 5% CO₂ incubator until they reach 50-70% confluency.[20]
-
Probe Preparation: Prepare a stock solution of the this compound probe, typically in the 1-10 mM range, in anhydrous DMSO.[1][20] Store the stock solution at -20°C, protected from light.
-
Staining Solution Preparation: Dilute the probe stock solution to the desired final concentration (typically in the µM range) in pre-warmed serum-free or complete culture medium.[20]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for the recommended time (typically 15-45 minutes) at 37°C in a 5% CO₂ incubator.[20]
-
Washing: After incubation, remove the dye solution and wash the cells two to three times with a suitable pre-warmed buffer (e.g., HBSS or imaging medium) to remove any unbound dye.[20]
-
Imaging: Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific this compound probe's excitation and emission wavelengths. Maintain cells at 37°C and 5% CO₂ during imaging for time-lapse experiments.[20]
Figure 1. General workflow for live-cell imaging with this compound probes.
B. General Protocol for Staining Fixed Cells
This protocol is suitable for applications where live-cell imaging is not required or when co-staining with antibodies.
Materials:
-
This compound-based fluorescent probe
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
Procedure:
-
Cell Culture: Culture cells on coverslips until they reach the desired confluency.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[20]
-
Washing: Wash the cells three times with PBS.[20]
-
Permeabilization (Optional): If the probe targets an intracellular structure, permeabilize the cells with a detergent like 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[1][20]
-
Washing: Wash the cells three times with PBS.[20]
-
Staining: Incubate the fixed and permeabilized cells with the this compound probe solution (prepared as in the live-cell protocol) for the optimized duration.
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
Figure 2. General workflow for staining fixed cells with this compound probes.
C. Protocol for Imaging NAD(P)H Dynamics
This protocol describes the use of a this compound-based probe (e.g., Probe C) to monitor changes in intracellular NAD(P)H levels in response to metabolic stimuli.[16][17]
Procedure:
-
Cell Culture: Follow the "General Protocol for Live-Cell Staining" (step 1) to culture HeLa cells.[20]
-
Metabolite Exposure (Optional): To study the effect of metabolites, expose the cells to varying concentrations of substances like glucose, maltose, pyruvate, or lactate (B86563) for 30 minutes prior to staining.[17]
-
Probe Staining: Prepare a 5 µM working solution of the NAD(P)H-sensitive this compound probe (e.g., Probe C) in the appropriate medium. Incubate the cells with the probe solution for 30 minutes.[17][20]
-
Washing: Wash the cells as described in the general protocol.[20]
-
Imaging: Acquire fluorescent images to observe changes in fluorescence intensity, which correlate with NAD(P)H levels. For Probe C, imaging can be performed with an excitation wavelength of 488 nm and an emission range of 550-650 nm.[17]
Figure 3. Workflow for imaging NAD(P)H dynamics using a this compound probe.
III. Signaling and Detection Mechanisms
This compound-based probes are often designed as "turn-on" sensors, where the fluorescence is initially quenched and is restored upon reaction with a specific analyte.[11] This mechanism provides a high signal-to-noise ratio. The fluorescence modulation can occur through several photophysical processes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[3][11][21]
A. "Turn-On" Mechanism for ROS Detection
A common strategy for detecting reactive oxygen species involves attaching a ROS-reactive group to the this compound core, which quenches its fluorescence.[11] Upon reaction with the target ROS, this quenching group is cleaved or modified, leading to a significant increase in fluorescence.[11]
Figure 4. "Turn-On" mechanism of a this compound-based ROS probe.
B. Viscosity Sensing via Twisted Intramolecular Charge Transfer (TICT)
Some this compound derivatives function as molecular rotors to sense microviscosity.[8][15][22] In low-viscosity environments, the molecule can undergo non-radiative decay through intramolecular rotation, resulting in low fluorescence. In a high-viscosity medium, this rotation is restricted, forcing the molecule to de-excite via fluorescence emission, thus leading to an increase in fluorescence intensity and lifetime.[8] This process is often based on the Twisted Intramolecular Charge Transfer (TICT) mechanism.[8][22]
Figure 5. Principle of viscosity sensing using a this compound-based molecular rotor.
IV. Applications in Research and Development
The use of this compound-based fluorescent probes has significant implications across various research fields:
-
Cell Biology: Elucidating the complex functions and dynamics of organelles in both healthy and diseased states.[1]
-
Drug Discovery: Screening for compounds that induce changes in organelle morphology, function, or specific enzymatic activities, which can be indicative of therapeutic efficacy or toxicity.[1]
-
Neuroscience: Investigating the role of organellar dysfunction and oxidative stress in neurodegenerative diseases.[1][11]
-
Cancer Research: Detecting changes in cellular metabolism, viscosity, and ROS levels associated with cancer cells.[15][23]
The continued development of novel this compound-based probes with improved brightness, photostability, and specificity will undoubtedly open up new avenues for exploring the intricate world of cell biology and accelerate the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. Synthesis and application of this compound fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A this compound-based TICT fluorescent probe for real-time fluorescence lifetime imaging of mitochondrial viscosity and systemic inflammation in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound-based fluorescent probes toward viscosity in mitochondrion/lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis and applications of a this compound based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and activity of a this compound-based fluorescent probe for hydroxyl radical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mitochondria-targeted fluorescent probes based on this compound-hemicyanine for viscosity changes and their applications in cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Syntheses and Applications of this compound-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-based fluorescent probe for the rapid detection of peroxynitrite ‘AND’ biological thiols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02234A [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. eurekaselect.com [eurekaselect.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and application of this compound fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: HPLC-Based Quantification of Coumarin in Botanical Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin (B35378) (1,2-benzopyrone) and its derivatives are a significant class of secondary metabolites ubiquitously found in the plant kingdom.[1][2] These compounds are of considerable interest to the pharmaceutical and nutraceutical industries due to their diverse and potent biological activities, which include anticoagulant, anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[3] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for conducting pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of coumarins due to its high sensitivity, specificity, and capacity for separating complex mixtures.[4] This document provides a detailed application note and a generalized protocol for the analysis of this compound in plant extracts using Reverse-Phase HPLC (RP-HPLC).
Experimental Overview & Workflow
The quantification of this compound in plant extracts involves several key stages: sample preparation, chromatographic separation, detection, and data analysis. The general workflow is outlined below.
Caption: General workflow for this compound analysis in plant extracts.
Sample Preparation Protocols
The choice of extraction method and solvent is critical for the efficient recovery of this compound from the plant matrix. Methanol (B129727), often in aqueous solutions, is a commonly used and effective solvent.[2]
Protocol 3.1: Maceration with Sonication
This method is efficient for extracting this compound and is quicker than simple maceration.[5]
-
Preparation : Weigh approximately 1.0 g of dried, powdered plant material into a conical flask.[6]
-
Extraction : Add 50 mL of 90% (v/v) methanol.[6]
-
Sonication : Place the flask in an ultrasonic bath for 20-30 minutes.[5][6]
-
Filtration : Filter the extract through a Whatman No. 1 filter paper, or for smaller volumes, use a 0.45 µm syringe filter directly into an HPLC vial.[6]
Protocol 3.2: Soxhlet Extraction
Soxhlet extraction is a thorough method, though more time and solvent-intensive.
-
Preparation : Place a known quantity (e.g., 5-10 g) of powdered plant material into a thimble.
-
Extraction : Use a suitable solvent such as methanol or ethanol (B145695) in the Soxhlet apparatus.[7]
-
Duration : Allow the extraction to proceed for several hours (typically 4-6 hours) until the solvent in the siphon tube runs clear.
-
Concentration : Evaporate the solvent from the collected extract under reduced pressure.
-
Reconstitution : Redissolve the dried extract in a known volume of HPLC-grade methanol and filter through a 0.45 µm syringe filter before injection.
Optional Clean-up: Solid-Phase Extraction (SPE)
For complex matrices where co-extractives may interfere with this compound detection, an SPE clean-up step can be employed.[8]
-
Cartridge Conditioning : Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading : Load the filtered plant extract onto the cartridge.
-
Washing : Wash the cartridge with a weak solvent mixture (e.g., water or low percentage methanol) to remove polar interferences.
-
Elution : Elute the this compound from the cartridge using a stronger solvent, such as 60-90% methanol.[9]
-
Preparation for HPLC : The eluate can then be directly injected or evaporated and reconstituted in the mobile phase.
HPLC Method Protocol
The following is a representative RP-HPLC method for the quantification of this compound. Analysts should optimize the method for their specific instrumentation and plant matrix.
Protocol 4.1: HPLC Analysis
-
HPLC System : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column : C18, 5 µm, 4.6 x 250 mm is a commonly used column.[6]
-
Mobile Phase :
-
Isocratic Elution : A mixture of methanol and water (e.g., 70:30 v/v) can be effective for simple extracts.[10]
-
Gradient Elution : For more complex samples, a gradient elution is recommended. For example:
-
-
Detection Wavelength : 274-280 nm for general this compound detection.[5][6] A PDA detector can be set to scan a wider range (e.g., 250-350 nm) to confirm peak identity.[12]
Data Presentation and Quantitative Summary
The following tables summarize typical HPLC method parameters and reported this compound content from various studies.
Table 1: Summary of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (4.6 x 250 mm, 5 µm)[6] | C18 (4.6 x 250 mm, 5 µm)[3] | C8 (dimensions not specified)[8] |
| Mobile Phase | A: Water, 5mM Ammonium acetate, 0.2% acetic acidB: Acetonitrile:Methanol (1:2)[6] | A: Deionized waterB: Acetonitrile[3] | A: AcetonitrileB: 0.5% acetic acid[8] |
| Elution Mode | Gradient[6] | Gradient[3] | Gradient[8] |
| Flow Rate | 0.8 mL/min[6] | 1.0 mL/min[3] | Not specified |
| Detection | UV at 279.8 nm[6] | UV at 330 nm[3] | PDA Detector[8] |
Table 2: Method Validation Parameters
| Parameter | Value | Source |
| Linearity (r²) | > 0.999 | [3] |
| 0.999 | [10] | |
| 0.992 | [7] | |
| Limit of Detection (LOD) | 30 ng/mL | [10] |
| 0.05 - 2.5 mg/kg (sample dependent) | [8] | |
| Limit of Quantification (LOQ) | 100 ng/mL | [10] |
| 0.05 - 8.0 mg/kg (sample dependent) | [8] | |
| 0.05 - 0.1 µg/mL | [3] |
Table 3: Reported this compound Content in Various Plant Species
| Plant Species | Part Used | This compound Content | Extraction Solvent | Source |
| Helichrysum arenarium | Not specified | 0.0339 mg/mL | Methanol | [7] |
| Chlorophytum borivilianum | Roots | 560 - 1938 µg/g | Not specified | [13] |
| Artemisia keiskeana | Aerial parts | 2.44 - 5.51 mg/g DW (Fraxidin) | Not specified | [11] |
| Pterocaulon balansae | Not specified | 0.584–54 mg/g (Total Coumarins) | Aqueous | [14] |
Calibration and Quantification
Accurate quantification requires the use of a calibration curve generated from a certified this compound standard.
Protocol 6.1: Calibration
-
Stock Solution : Prepare a stock solution of this compound standard (e.g., 1000 ppm or 1 mg/mL) in HPLC-grade methanol.[6]
-
Working Standards : Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 2 to 14 µg/mL).[10]
-
Calibration Curve : Inject each standard in triplicate and plot the peak area against the concentration.
-
Linear Regression : Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and correlation coefficient (r²) are used for quantification. An r² value > 0.999 is considered to demonstrate good linearity.[3][11]
References
- 1. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-performance liquid chromatography determination and pharmacokinetics of this compound compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. scielo.br [scielo.br]
- 6. fssai.gov.in [fssai.gov.in]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Development and single-laboratory validation of an HPLC method for the determination of this compound in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of Stability-indicating RP-HPLC Method for this compound Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Coumarins in Aqueous Extract of Pterocaulon balansae (Asteraceae) and Characterization of a New Compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Coumarin Metabolites using LC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the identification and characterization of coumarin (B35378) metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). The information is intended to guide researchers in developing and implementing robust analytical methods for drug metabolism studies and related fields.
Introduction
This compound (1,2-benzopyrone) is a naturally occurring compound found in many plants and is used in various products, including fragrances and pharmaceuticals.[1] Understanding its metabolism is crucial for assessing its pharmacological and toxicological effects.[2] Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for the sensitive and selective identification of drug metabolites.[2][3] This document outlines established LC-MS techniques for the comprehensive profiling of this compound metabolites in biological matrices.
The metabolism of this compound in humans is complex, involving both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[2] The primary metabolic pathway in humans involves hydroxylation to 7-hydroxythis compound, followed by glucuronidation and sulfation.[1] However, recent studies using advanced LC-MS techniques have revealed a more extensive metabolic profile, identifying numerous previously unreported metabolites.[1][4]
Experimental Protocols
Protocol 1: Analysis of this compound Metabolites in Human Urine by UPLC-QTOF-MS
This protocol is adapted from a study that successfully identified 12 this compound metabolites in human urine, including eight that were previously unreported.[1]
1. Sample Preparation:
-
Collect urine samples after oral ingestion of this compound.
-
Spike blank urine with standards of this compound, 7-hydroxythis compound, o-hydroxyphenylacetic acid, and o-coumaric acid (250 ng/mL) for method development and optimization.[1]
-
No extensive sample cleanup is required, highlighting the simplicity and speed of the method.[3]
2. Liquid Chromatography (UPLC) Conditions:
-
Column: Acquity UPLC BEH Shield RP18 (100 mm × 2.1 mm i.d., 1.8 μm particle size).[1]
-
Column Temperature: 50 °C.[1]
-
Mobile Phase:
-
A: Water with 0.5 mmol/L ammonium (B1175870) formate.[1]
-
B: Acetonitrile (B52724):Water (95:5 v/v) with 0.5 mmol/L ammonium formate.[1]
-
-
Gradient Elution:
-
Flow Rate: 450 μL/min.[1]
-
Injection Volume: 1 μL.[1]
3. Mass Spectrometry (QTOF-MS) Conditions:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are utilized. Positive mode is more efficient for this compound itself, while negative mode is better for its hydroxylated and acidic metabolites.[1]
-
Mass Range: 50–750 m/z.[1]
-
MSE Experiment: This data-independent acquisition mode allows for the collection of both precursor and product ion information in a single run.
-
MS/MS Experiments: Performed in negative ionization mode with a collision ramp of 20–40 V for targeted fragmentation analysis.[1]
-
Lockmass: Leucine enkephalin solution (1000 ng/mL) at a flow rate of 20 μL/min for accurate mass correction.[1]
-
Data Acquisition Software: MassLynx™ NT4.1.[1]
-
Metabolite Identification Software: MetaboLynx™ XS.[1]
Protocol 2: Targeted LC-MS/MS Profiling of Coumarins in Plant Extracts
This protocol is suitable for the screening and quantification of known coumarins and their derivatives in complex plant matrices.[5][6][7]
1. Sample Preparation (for Plant Extracts):
-
Perform extraction of plant material (e.g., fruits, leaves, bark) with a suitable solvent like methanol.
-
The resulting extract can be directly analyzed or subjected to further cleanup if necessary.
2. Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase column (specifics may vary based on the target analytes).
-
Mobile Phase: Water and acetonitrile are commonly used.[5][6][7]
-
Gradient Elution: A gradient program is typically employed to separate a wide range of this compound derivatives.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) operating in positive ion mode is often preferred for coumarins and furocoumarins as it can provide a better response than ESI for these less polar compounds.[5][6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in detecting and quantifying specific precursor-to-product ion transitions for each target analyte.[5][6][7]
-
Optimization: For each reference compound, optimize MS/MS parameters including precursor and product ions, collision energy (CE), entrance potential (CEP), and collision cell exit potential (CXP).[6]
Data Presentation
Quantitative Data Summary
The following table summarizes the limits of detection (LODs) and limits of quantification (LOQs) for this compound and its derivatives from a validated HPLC-MS/MS method, demonstrating the high sensitivity of the technique.[8][9]
| Compound | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (µg/kg) | LOQ (µg/kg) |
| This compound | 1.0 - 200 | 0.9996 | 0.5 | 1.7 |
| 6-methylthis compound | 1.0 - 200 | 0.9995 | 0.6 | 1.9 |
| 7-ethoxy-4-methylthis compound | 1.0 - 200 | 0.9992 | 0.8 | 2.5 |
| 7-methoxy-coumarin | 1.0 - 200 | 0.9987 | 1.2 | 3.8 |
| 7-hydroxy-4-methylthis compound | 1.0 - 200 | 0.9991 | 1.5 | 4.5 |
| 3,4-dihydrothis compound | 1.0 - 200 | 0.9993 | 1.1 | 3.5 |
| 7-hydroxythis compound | 1.0 - 200 | 0.9994 | 1.7 | 5.2 |
| 6,7-dihydroxythis compound | 1.0 - 200 | 0.9990 | 1.3 | 4.0 |
Data adapted from a study on tobacco products.[8][9]
Identified this compound Metabolites in Human Urine
A UPLC-QTOF-MS based study identified a total of 12 metabolites in human urine after this compound ingestion.[1] The major biotransformations observed were hydroxylation, glucuronidation, sulfation, methylation, and conjugation with N-acetylcysteine.[1]
| Metabolite | Biotransformation | Ionization Mode | Retention Time (min) |
| This compound | - | Positive | 3.07 |
| 7-hydroxythis compound | Hydroxylation | Negative | 2.34 |
| o-hydroxyphenylacetic acid | Ring cleavage | Negative | 1.30 |
| o-coumaric acid | Ring cleavage | Negative | 1.64 |
| 7-hydroxythis compound glucuronide | Glucuronidation | Negative | - |
| 7-hydroxythis compound sulfate | Sulfation | Negative | - |
| Methylated hydroxythis compound | Hydroxylation, Methylation | - | - |
| N-acetylcysteine conjugate | N-acetylcysteine conjugation | - | - |
Retention times are provided for the parent compound and major metabolites for which data is available.[1]
Visualizations
Signaling Pathways and Workflows
Caption: Major metabolic pathways of this compound in humans.
Caption: General workflow for LC-MS based metabolite identification.
References
- 1. New Metabolites of this compound Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Utilizing Coumarin Derivatives as Fluorescent Labels in Microscopy
Introduction
Coumarin (B35378) and its derivatives represent a versatile class of fluorophores widely utilized in biological research and drug development. First isolated in 1820, these heterocyclic compounds are known for their robust photophysical properties, including high fluorescence quantum yields and sensitivity to their microenvironment.[1][2][] Structurally, coumarins are based on a benzopyran-2-one framework.[] While the basic this compound structure exhibits weak blue fluorescence, strategic substitutions on its framework can produce highly fluorescent molecules with tunable emission wavelengths from blue to green and even into the far-red/NIR regions.[1][5]
Their relatively small size minimizes potential interference with the function of labeled biomolecules, making them valuable tools for fluorescence microscopy.[][6] However, some this compound dyes may be less bright than other fluorophore classes and can be susceptible to spectral overlap with cellular autofluorescence, making them best suited for labeling abundant target proteins or for use in multicolor imaging applications where their blue-green emission provides contrast.[][6][7] These notes provide an overview of their properties, applications, and detailed protocols for their use in fluorescence microscopy.
Photophysical Properties of Common this compound Derivatives
The fluorescence properties of this compound dyes are heavily influenced by substituent groups on the benzopyranone core. Electron-donating groups (e.g., amino or hydroxyl) at the C7 position and electron-withdrawing groups at the C3 or C4 positions can significantly enhance the quantum yield and shift emission wavelengths.[1][] This is often due to an efficient intramolecular charge transfer (ICT) process from the donor to the acceptor upon photoexcitation.[1][8] The sensitivity of this ICT process to the local environment makes some this compound derivatives excellent probes for polarity and viscosity.[8][9] The table below summarizes the key photophysical properties of several widely used this compound derivatives.
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Key Features & Applications |
| AMCA (Aminomethylthis compound acetate) | 353 | 442 | - | 89 | Blue-fluorescent dye used as a contrasting color in multicolor imaging.[10] |
| This compound 1 | 375 | 456 | - | 81 | Used in studies of solvent polarity.[11] |
| This compound 6 | ~458 | ~505 | High | ~47 | Lipophilic probe used for imaging membranes and lipid droplets.[][12] |
| This compound 343 | 430 | 545 | - | 115 | Bright green-fluorescent dye, water-soluble.[10] |
| This compound 106 | ~424 | ~490 | - | ~66 | General protein labeling.[6] |
| This compound-PEG2-endoBCN | ~409 | ~473 | - | ~64 | Used for metabolic labeling via click chemistry.[13] |
| DiFMU (6,8-Difluoro-7-hydroxy-4-methylthis compound) | 358 | 455 | - | 97 | Strongly fluorescent even at neutral pH; conjugates can be imaged with DAPI filter sets.[10][14] |
Applications in Fluorescence Microscopy
This compound derivatives are employed in a wide array of imaging applications due to their tunable properties and reactivity.
-
Protein Labeling: Amine-reactive (N-hydroxysuccinimide esters) and thiol-reactive (maleimides) coumarins are routinely used to covalently label proteins for visualization and tracking.[6][15] This allows for the study of protein localization, dynamics, and interactions within cells.
-
Biosensors: The sensitivity of coumarins to their environment allows for the design of "turn-on" or ratiometric probes. These probes can detect specific analytes like metal ions (e.g., Fe³⁺, Zn²⁺), reactive oxygen species (ROS), carbon monoxide, and changes in pH.[1][2][16]
-
Lipid and Membrane Imaging: Lipophilic coumarins, such as this compound 6, are effective for staining lipid droplets and cellular membranes in both live and fixed cells, enabling the study of lipid metabolism and membrane dynamics.[][17]
-
Enzyme Activity Assays: Derivatives like 7-hydroxythis compound are used as fluorogenic substrates. In their initial state, they are non-fluorescent, but enzymatic cleavage releases the highly fluorescent this compound product, allowing for real-time monitoring of enzyme activity.[][7]
-
Advanced Microscopy: The development of photochromic and spontaneously blinking this compound-rhodamine adducts has enabled their use in super-resolution techniques like Single-Molecule Localization Microscopy (SMLM).[18]
Experimental Workflows and Logical Diagrams
Visualizing the experimental process and underlying mechanisms is crucial for successful implementation.
Caption: Workflow for labeling proteins with amine-reactive this compound NHS esters.
Caption: General workflow for staining live or fixed cells with this compound probes.
Caption: Principle of analyte detection using a "turn-on" this compound probe.[1]
Experimental Protocols
Protocol 1: Labeling Proteins with Amine-Reactive this compound NHS Esters
This protocol provides a general method for labeling proteins using this compound derivatives activated with N-hydroxysuccinimide (NHS) esters, which react with primary amines (lysine residues and the N-terminus).[15]
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.4)[15]
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.[6][15]
-
Prepare the Dye Stock Solution: Immediately before use, allow the vial of this compound NHS ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[15]
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution. A 10:1 to 20:1 molar ratio of dye-to-protein is a recommended starting point for optimization.[6][15]
-
While gently stirring or vortexing, add the dye stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[6]
-
-
Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[15]
-
Purify the Labeled Protein: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer. The first colored band to elute is the protein conjugate.[6][15]
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the this compound dye (A_max).
-
Calculate the protein concentration correcting for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ / A_max) for the free dye, and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL:
-
DOL = A_max / (ε_dye × Protein Conc. (M))
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Protocol 2: Staining Lipid Droplets in Fixed Cells with this compound 106
This protocol describes the use of a lipophilic this compound derivative to visualize lipid droplets in fixed mammalian cells.[17]
Materials:
-
Cells cultured on glass coverslips
-
This compound 106 stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
(Optional) DAPI or Hoechst solution for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Staining:
-
Prepare a working solution of this compound 106 in PBS at a final concentration of 1-10 µM from the 1 mM stock. The optimal concentration should be determined empirically.[17]
-
Incubate the fixed cells with the this compound 106 working solution for 20-30 minutes at room temperature, protected from light.[17]
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.[17]
-
(Optional) If nuclear counterstaining is desired, incubate the cells with a DAPI or Hoechst solution according to the manufacturer's protocol.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with a filter set suitable for this compound (e.g., DAPI or blue excitation filter) and any other stains used.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency / Poor Signal | Incorrect pH: The pH of the reaction buffer is suboptimal for the reactive group (e.g., pH < 8 for NHS esters).[15] | Ensure the reaction buffer pH is optimal for the chemistry (e.g., 8.3-8.5 for NHS esters, 7.0-7.5 for maleimides).[15] |
| Competing Nucleophiles: Buffer contains primary amines (Tris, glycine) that compete with the protein.[15] | Dialyze the protein into an amine-free buffer like PBS or bicarbonate.[6] | |
| Hydrolyzed Dye: The reactive dye has been degraded by moisture. | Prepare the dye stock solution in anhydrous DMSO/DMF immediately before use. Store dye desiccated.[15] | |
| High Background Staining | Excess Dye: Unreacted dye was not fully removed during purification or washing steps. | Increase the number of washes for cells. Ensure complete separation during column chromatography for proteins.[13] |
| Non-specific Binding: The dye is hydrophobically interacting with cellular components or the protein. | Add a small amount of a non-ionic detergent (e.g., 0.1% Tween-20) to wash buffers. Reduce dye concentration or incubation time. | |
| Precipitation of Labeled Protein | Hydrophobicity of Dye: The conjugated this compound dye increases the overall hydrophobicity of the protein.[15] | Reduce the dye-to-protein molar ratio to achieve a lower DOL. Perform labeling and purification at 4°C for sensitive proteins.[15] |
| High Organic Solvent Concentration: The volume of DMSO/DMF added to the protein solution is too high (>10% v/v). | Use a more concentrated dye stock solution to minimize the volume of organic solvent added. |
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis and application of this compound fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound and this compound Derivatives | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Photophysical properties of this compound-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Photophysical properties of this compound-1 and this compound-2 in water [morressier.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. This compound as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Coumarin Fluorescence Quantum Yield
Introduction
Coumarin (B35378) dyes are a class of fluorescent molecules widely utilized in various scientific and biomedical applications, including as laser dyes, fluorescent probes, and sensitizers.[1][2] The fluorescence quantum yield (ΦF) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] An accurate determination of the quantum yield is essential for the development and characterization of new fluorescent materials and for their reliable application in drug discovery and diagnostics.[1] A high quantum yield is often desirable for applications requiring bright fluorescent probes.
This document provides detailed protocols for measuring the relative fluorescence quantum yield of this compound dyes using a comparative method. This widely used technique involves comparing the fluorescence intensity of an unknown sample to that of a standard with a known quantum yield.[3] While experimentally simpler than the absolute method, its accuracy is contingent on the reliability of the standard's reported quantum yield value.
Principle of the Relative Method
The relative method for determining the fluorescence quantum yield is based on the principle that for two fluorescent solutions with identical absorbance at the same excitation wavelength and measured under the same experimental conditions, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[1][4] To minimize errors, it is crucial to work with optically dilute solutions where the absorbance at the excitation wavelength is typically less than 0.1 to avoid inner filter effects.[1][3]
The fluorescence quantum yield of the sample (ΦF(S)) can be calculated using the following equation:
ΦF(S) = ΦF(R) * (IS / IR) * (AR / AS) * (nS2 / nR2) [1]
Where:
-
ΦF(R) is the fluorescence quantum yield of the reference standard.[1]
-
IS and IR are the integrated fluorescence intensities of the sample and the reference, respectively.[1]
-
AS and AR are the absorbances of the sample and the reference at the excitation wavelength, respectively.[1]
-
nS and nR are the refractive indices of the sample and reference solutions (solvents), respectively.[1]
A more robust approach involves preparing a series of solutions of varying concentrations for both the sample and the reference standard. Plotting the integrated fluorescence intensity versus absorbance for each series should yield a straight line. The gradient (slope) of this line is then used in the calculation:
ΦF(S) = ΦF(R) * (GradS / GradR) * (nS2 / nR2) [3]
Where:
-
GradS and GradR are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
Materials and Instrumentation
Reagents and Chemicals
-
This compound dye of interest (sample).
-
Fluorescence quantum yield standard (e.g., Quinine Sulfate, this compound 153).[5]
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, 0.1 M H₂SO₄).[5] Ensure solvents are free from fluorescent impurities by checking for background fluorescence.
Instrumentation
-
Spectrofluorometer: Capable of measuring corrected emission spectra.[1][4]
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.[1][5]
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.[3][4]
-
Volumetric flasks and pipettes: For accurate preparation of solutions.[4]
Experimental Protocols
Selection of a Suitable Reference Standard
The choice of a reference standard is critical for accurate quantum yield determination. The ideal standard should have absorption and emission spectra that are close to those of the this compound sample being analyzed.[6]
Table 1: Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Excitation (nm) | Emission Range (nm) | Quantum Yield (ΦF(R)) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 400-600 | 0.54 |
| This compound 153 | Ethanol | 423 | 450-650 | 0.53 |
| Fluorescein | 0.1 M NaOH | 496 | 500-650 | 0.95 |
| Rhodamine 6G | Water | 488 | 500-650 | 0.95 |
| Rhodamine B | Water | 514 | 530-700 | 0.31 |
Data sourced from multiple references.[5][6]
For many this compound derivatives, which are UV-excitable blue fluorescent dyes, Quinine Sulfate is a commonly used and well-characterized standard.[2][5][7]
Solution Preparation
-
Stock Solutions: Prepare stock solutions of the this compound dye and the reference standard in the chosen spectroscopic grade solvent at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.[1][4]
-
Working Solutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.[3][4][5]
Absorbance Measurement
-
Select an appropriate excitation wavelength, which is typically at or near the absorption maximum of both the standard and the sample.[5]
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of the solvent (as a blank), the series of this compound dye solutions, and the reference standard solutions.[1]
-
Note the absorbance values of all solutions at the selected excitation wavelength.[1]
Fluorescence Measurement
-
Set the excitation wavelength on the spectrofluorometer to the value chosen in the previous step.
-
Set the excitation and emission slit widths. These settings should be narrow enough for good spectral resolution but wide enough to maintain a good signal-to-noise ratio. Crucially, these settings must remain constant for all measurements of the sample and the standard. [1][5]
-
Record the corrected fluorescence emission spectrum for each of the sample and reference solutions.
Data Analysis and Presentation
-
Integrate the area under the corrected fluorescence emission spectrum for each sample and reference solution. This provides the integrated fluorescence intensity (I).
-
For each sample and reference concentration, you will have a corresponding absorbance (A) at the excitation wavelength and an integrated fluorescence intensity (I).
-
Plot a graph of integrated fluorescence intensity (I) versus absorbance (A) for both the this compound dye and the reference standard. The plots should yield straight lines passing through the origin.[1]
-
Determine the slope (Gradient) of each line through linear regression analysis.[1]
-
Calculate the quantum yield of the this compound sample using the gradient method equation provided in Section 2.
-
Summarize the quantitative data in a clear and structured table.
Table 2: Example Data for Quantum Yield Determination of a New this compound Derivative (CD-1)
| Sample | Solvent | Refractive Index (n) | Gradient (Intensity vs. Abs) | Calculated Quantum Yield (ΦF(S)) |
| Quinine Sulfate (Reference) | 0.1 M H₂SO₄ | 1.33 | 1.5 x 107 | 0.54 (Standard) |
| This compound Derivative 1 (CD-1) | Ethanol | 1.36 | 1.2 x 107 | 0.45 |
Note: The gradients are illustrative. The refractive index of the solvent is an important parameter in the calculation.[1]
Visualizations
Experimental Workflow
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Logical Relationship for Quantum Yield Calculation
Caption: Inputs for the Relative Quantum Yield Calculation.
Conclusion
The accurate measurement of fluorescence quantum yield is fundamental to the characterization of fluorescent molecules like coumarins. The relative method, when performed with careful attention to experimental detail, provides a reliable means of determining this crucial parameter. By following the detailed protocols outlined in this document, researchers, scientists, and drug development professionals can confidently benchmark the performance of novel this compound derivatives and other fluorophores, facilitating their application in a wide range of scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and this compound Derivatives | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iss.com [iss.com]
- 7. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Coumarin Compounds in Drug Delivery Systems: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin (B35378) and its derivatives represent a versatile class of compounds widely explored in drug delivery due to their unique photophysical properties, biocompatibility, and diverse biological activities. Their application spans various delivery platforms, including nanoparticles, micelles, hydrogels, and theranostic systems. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of this compound-based drug delivery systems, intended to guide researchers in this dynamic field.
Application Notes
This compound-based drug delivery systems offer several advantages:
-
Fluorescence Imaging: The inherent fluorescence of many this compound derivatives allows for real-time tracking of the delivery system within biological systems, facilitating studies on cellular uptake, biodistribution, and target engagement.
-
Stimuli-Responsive Release: Coumarins can be engineered into "smart" delivery systems that release their therapeutic payload in response to specific stimuli, such as light (photodegradation or dimerization), pH changes in the tumor microenvironment, or specific enzymes.[1][2] This targeted release mechanism enhances therapeutic efficacy while minimizing off-target effects.
-
Theranostic Applications: The combination of diagnostic (imaging) and therapeutic capabilities in a single this compound-based agent enables simultaneous disease detection and treatment, paving the way for personalized medicine.[3]
-
Photodynamic Therapy (PDT): Certain this compound derivatives can act as photosensitizers, generating reactive oxygen species (ROS) upon light irradiation to induce localized cell death, offering a targeted cancer therapy approach.[4]
-
Enhanced Drug Loading and Stability: The hydrophobic nature of the this compound scaffold can improve the encapsulation of poorly water-soluble drugs, while its conjugation to polymers can enhance the stability of the delivery system.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-based drug delivery systems, providing a comparative overview of their characteristics and performance.
Table 1: Physicochemical Properties of this compound-Based Nanoparticles
| Nanoparticle Type | Core Components | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Source(s) |
| Solid Lipid Nanoparticles (SLNs) | Stearic acid, Tween® 20 | This compound | 138.5 ± 76.06 | 0.245 ± 0.00 | -22.2 ± 8.15 | [6][7] |
| Polymeric Nanoparticles | Pluronic F127, Vitamin E-TPGS | This compound-6 | ~150 | ~0.2 | Not Reported | [8] |
| Solid Lipid Nanoparticles (SLNs) | Not Specified | Daphnetin | ~250 | 0.3-0.4 | Not Reported | [9] |
| Solid Lipid Nanoparticles (SLNs) | Not Specified | 7,8-dihydroxy-4-methyl-3-(4-hydroxyphenyl)-coumarin (DHC) | ~250 | 0.3-0.4 | Not Reported | [9] |
Table 2: Drug Loading and Release Characteristics
| Delivery System | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Release Conditions | Key Findings | Source(s) |
| This compound-loaded SLNs | This compound | 63.09 ± 3.46 | Not Reported | pH 7.4 (PBS) | 92.02% release in 12h | [6] |
| This compound-6 loaded Polymeric Nanoparticles | This compound-6 | 81.18 ± 3.94 (direct method), 74.55 ± 2.77 (indirect method) | Not Reported | pH-dependent | Not Specified | [8] |
| Daphnetin-loaded SLNs | Daphnetin | 80 | Not Reported | Not Specified | Non-Fickian diffusion | [9] |
| DHC-loaded SLNs | 7,8-dihydroxy-4-methyl-3-(4-hydroxyphenyl)-coumarin (DHC) | 40 | Not Reported | Not Specified | Non-Fickian diffusion | [9] |
| Doxorubicin-loaded Micelles | Doxorubicin | 92.4 ± 0.5 | 33.4 ± 0.3 | pH 5.0 | 80% release in 24h | [10] |
Table 3: In Vitro Cytotoxicity Data
| This compound Derivative/System | Cell Line | IC50 (µM) | Source(s) |
| Compound 9c (this compound sulfonamide) | MDA-MB-231 | 9.33 | [11] |
| Compound 4 (this compound derivative) | HL60 | 8.09 | [12] |
| Compound 4 (this compound derivative) | MCF-7 | 3.26 | [12] |
| Compound 4 (this compound derivative) | A549 | 9.34 | [12] |
| Compound 8b (this compound-cinnamic acid hybrid) | HepG2 | 13.14 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound-based drug delivery systems.
Protocol 1: Synthesis of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from the high-pressure cold homogenization method.[6][7]
Materials:
-
Stearic acid (100 mg)
-
This compound (20 mg)
-
Tween® 20 (150 µL)
-
Deionized water
-
Ice bath
-
Hot plate
-
Homogenizer
Procedure:
-
Melt 100 mg of stearic acid on a hot plate at 75–80 °C.
-
Add 20 mg of this compound to the melted stearic acid and mix until dissolved.
-
In a separate beaker, prepare an aqueous solution by mixing 150 µL of Tween® 20 with 15 mL of deionized water.
-
Heat the aqueous solution to 75–80 °C.
-
Add the hot aqueous solution to the melted lipid-drug mixture to form a hot o/w microemulsion.
-
Immediately disperse the hot microemulsion into 50 mL of cold ice water (2–4 °C).
-
Homogenize the dispersion intermittently at 10,000 rpm to generate the SLN dispersion.
Diagram: Synthesis of this compound-Loaded SLNs
References
- 1. Molecular-Level Release of this compound-3-Carboxylic Acid and Warfarin-Derivatives from BSA-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical and biological assessment of this compound-6 loaded polymeric nanoparticles as a cancer imaging agent - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00065F [pubs.rsc.org]
- 9. Preparation and characterization of solid lipid nanoparticles incorporating bioactive this compound analogues as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of this compound Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Synthesizing Coumarin-Based Polymer Conjugates: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of coumarin-based polymer conjugates. These protocols are intended to serve as a comprehensive guide for researchers in academia and industry working on the development of novel drug delivery systems, imaging agents, and functional biomaterials.
Introduction
This compound (B35378) and its derivatives are a class of versatile heterocyclic compounds known for their unique photophysical properties and biological activities. When conjugated with polymers, they create functional materials with a wide range of applications, particularly in the biomedical field. This compound-polymer conjugates are being extensively explored for targeted drug delivery, controlled release systems, bioimaging, and as components of smart biomaterials. The synthesis of these conjugates often involves controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), as well as efficient conjugation methods like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". This document outlines detailed protocols for these key synthetic strategies.
Data Summary: Physicochemical Properties of this compound-Polymer Conjugates
The following tables summarize key quantitative data from various studies on this compound-based polymer conjugates, providing a comparative overview of their molecular characteristics and drug loading capabilities.
Table 1: Molecular Weight and Polydispersity of this compound-Polymer Conjugates
| Polymer Architecture | Synthesis Method | M ( g/mol ) | PDI | Reference |
| This compound-containing 1,4-polytriazoles (P1) | Multicomponent Click Polymerization | 20,080 | - | [1] |
| This compound-containing 1,4-polytriazoles (P2) | Multicomponent Click Polymerization | 46,340 | - | [1] |
| This compound-end-capped polystyrene | ATRP | - | ~1.40 | [2] |
| DOX-PLA | Ring Opening Polymerization | 10,000 | - | [3] |
| CPT-PLA | Ring Opening Polymerization | 10,000 | - | [3] |
Table 2: Drug Loading Content and Efficiency in this compound-Based Nanoparticles
| Polymer System | Drug | Drug Loading Content (wt%) | Drug Loading Efficiency (%) | Particle Size (nm) | Reference |
| PEG-coumarin nanoaggregates | Curcumin | ~18 | ~60 | 120-160 | [4] |
| This compound-6 loaded polymeric nanoparticles | This compound-6 | - | 75-81 | 18 and 126 (bimodal) | [] |
| Diblock copolymer nanoparticles | Nile Red | 1-8 | 11-80 | - | [6] |
| Triblock copolymer nanoparticles | Nile Red | 1-8 | 11-80 | - | [6] |
| Heterograft copolymer nanoparticles | Nile Red | 1-8 | 11-80 | - | [6] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound-based polymer conjugates using RAFT, ATRP, and click chemistry.
Protocol 1: Synthesis of this compound-Containing Polymers via RAFT Polymerization
This protocol is a general guideline for the RAFT polymerization of a this compound-containing monomer, such as 7-(acryloyloxy)this compound. The specific conditions may need to be optimized for different monomers and desired polymer characteristics.
Materials:
-
7-(acryloyloxy)this compound (or other this compound-based monomer)
-
RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)
-
Inert gas (Nitrogen or Argon)
-
Precipitation solvent (e.g., cold methanol (B129727) or diethyl ether)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk flask, etc.)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the this compound monomer, RAFT agent, and initiator in the anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated beforehand. A typical ratio might be [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). The reaction time will vary depending on the monomer and desired conversion (can range from a few hours to 24 hours).
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and PDI).
-
Termination and Precipitation: To quench the reaction, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by slowly adding the reaction solution to a large volume of a cold non-solvent (e.g., methanol or diethyl ether) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a good solvent (e.g., THF or dichloromethane) and re-precipitate it to remove unreacted monomer and initiator fragments. Repeat this process 2-3 times.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Characterization: Characterize the final polymer by ¹H NMR, GPC, and FTIR to confirm its structure, molecular weight, and polydispersity.
Protocol 2: Synthesis of this compound-End-Capped Polystyrene via ATRP
This protocol describes the synthesis of polystyrene with a this compound moiety at one end using a this compound-functionalized initiator.[2]
Materials:
-
Styrene (B11656) (monomer)
-
7-chloroacetoxy-4-methyl-coumarin (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2'-bipyridine (bpy) (ligand)
-
Anisole (solvent)
-
Inert gas (Nitrogen or Argon)
-
Methanol (for washing)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Catalyst Preparation: Add CuBr to a Schlenk flask and deoxygenate by purging with an inert gas.
-
Reaction Setup: In a separate Schlenk flask, add the initiator (7-chloroacetoxy-4-methyl-coumarin), ligand (bpy), and styrene monomer. Dissolve the components in anisole. The molar ratio of [Styrene]:[Initiator]:[CuBr]:[bpy] is typically 100:1:1:2.
-
Degassing: Deoxygenate the monomer/initiator/ligand solution by three freeze-pump-thaw cycles.
-
Polymerization: Under a positive pressure of inert gas, transfer the deoxygenated monomer solution to the flask containing the CuBr catalyst. Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitoring and Termination: Monitor the reaction progress by taking samples for analysis. After the desired conversion is reached, terminate the polymerization by cooling the reaction and exposing it to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in a large volume of methanol.
-
Drying and Characterization: Collect the polymer by filtration, wash with methanol, and dry under vacuum. Characterize the resulting this compound-end-capped polystyrene using techniques such as GPC and NMR.[2]
Protocol 3: Conjugation of Azido-Coumarin to an Alkyne-Functionalized Polymer via CuAAC Click Chemistry
This protocol provides a general procedure for the copper-catalyzed "click" reaction between an azide-functionalized this compound and an alkyne-terminated polymer (e.g., alkyne-PEG).
Materials:
-
Alkyne-functionalized polymer (e.g., mPEG-alkyne)
-
Azide-functionalized this compound (e.g., 4-azidomethyl-7-methoxythis compound)
-
Copper(II) acetate (B1210297) monohydrate (catalyst precursor) or Copper(I) bromide (catalyst)
-
Sodium ascorbate (B8700270) (reducing agent, if using Cu(II))
-
Ligand (e.g., PMDTA or THPTA) (optional, but recommended to stabilize Cu(I))
-
Solvent (e.g., DMF, THF/water mixture, or supercritical CO₂)[6][7]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactant Dissolution: In a reaction vessel, dissolve the alkyne-functionalized polymer and the azido-coumarin in the chosen solvent. The molar ratio of azide (B81097) to alkyne is typically kept at 1:1 or with a slight excess of the this compound azide.
-
Catalyst Preparation (if using Cu(II)): In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Reaction Initiation: To the solution of the polymer and this compound, add the copper catalyst (and ligand, if used). If using a Cu(II) salt, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species in situ. The reaction is typically carried out under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 35-50 °C) until the reaction is complete.[6][7] The reaction time can vary from a few hours to 24-48 hours.
-
Monitoring: The reaction progress can be monitored by TLC (disappearance of starting materials) or FTIR (disappearance of the azide peak at ~2100 cm⁻¹).[6][7]
-
Purification: After completion, remove the copper catalyst by passing the reaction mixture through a column of basic alumina or by using a copper-chelating resin. Precipitate the polymer conjugate in a suitable non-solvent. Alternatively, dialysis can be used to purify the polymer conjugate, especially for water-soluble polymers.
-
Drying and Characterization: Dry the purified this compound-polymer conjugate under vacuum. Characterize the final product by ¹H NMR (to confirm the formation of the triazole ring, typically a singlet around 7.5-8.5 ppm), FTIR, and GPC.[6][7]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described in the protocols.
Caption: Workflow for RAFT polymerization of this compound-based monomers.
Caption: Workflow for ATRP synthesis of this compound-end-capped polystyrene.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of this compound Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric Nanoparticles with Precise Ratiometric Control over Drug Loading for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Extraction and Purification of Coumarins from Natural Products
Introduction
Coumarins, a significant class of benzopyrone derivatives, are widely distributed in the plant kingdom and are known for their diverse and potent pharmacological properties, including anti-inflammatory, anticoagulant, antioxidant, antimicrobial, and anticancer activities.[1][2][3] Their therapeutic potential has made them a focal point for researchers, scientists, and drug development professionals. The effective isolation of these bioactive compounds from their natural sources is a critical first step in their study and utilization. This document provides detailed application notes and protocols for the extraction and purification of coumarins from natural products, summarizing key quantitative data and illustrating workflows and biological pathways.
Part I: Extraction Methodologies
The initial step in isolating coumarins involves extracting them from the plant matrix. The choice of method depends on the stability of the target coumarins, the solvent properties, and the desired efficiency and environmental impact.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process.[4] It is known for its efficiency, reduced extraction times, and lower solvent consumption compared to conventional methods.[5]
Experimental Protocol: Ultrasound-Assisted Extraction of Coumarins
-
Preparation: Dry and grind the plant material to a fine powder (e.g., 40-60 mesh).
-
Mixing: Place a known quantity of the powdered plant material (e.g., 1.0 g) into an extraction vessel.
-
Solvent Addition: Add the selected solvent system. Deep Eutectic Solvents (DESs) have shown high efficiency. For example, a DES of betaine/glycerin (1:3 molar ratio) with a 20% aqueous solution can be used.[6] A typical solid-liquid ratio is 15 mg/mL.[6]
-
Sonication: Submerge the vessel in an ultrasonic bath. Apply ultrasonic power (e.g., 300 W) at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 30-60 minutes).[6][7]
-
Separation: After extraction, centrifuge the mixture to separate the supernatant from the plant residue.
-
Collection: Collect the supernatant containing the extracted coumarins for further analysis or purification.
-
Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) to determine the yield of coumarins.[7]
Quantitative Data for Ultrasound-Assisted Extraction
| Plant Material | Solvent System | S/L Ratio | Temp. (°C) | Time (min) | Yield | Reference |
| Angelicae Pubescentis Radix | Betaine:Ethylene Glycol (1:4) + 16% Water | - | 43.5 | 59.6 | 3.37% | [7] |
| Cortex Fraxini | Betaine:Glycerin (1:3) + 20% Water | 15 mg/mL | - | 30 | High | [6] |
| Peucedanum decursivum | Choline Chloride:1,4-butanediol (1:4) | 14:1 mL/g | 60 | 50 | 2.65% | [4] |
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and plant matrix, causing the rupture of cell walls and the release of phytochemicals. This method is noted for its rapidity and high extraction efficiency.[8][9]
Experimental Protocol: Microwave-Assisted Extraction of Coumarins
-
Preparation: Use dried and powdered plant material.
-
Mixing: Place the sample (e.g., 1.0 g of Ficus carica) in a microwave-safe extraction vessel.
-
Solvent Addition: Add the extraction solvent. A 50% v/v aqueous ethanol (B145695) solution is often effective.[8][9]
-
Extraction: Place the vessel in a microwave extractor. Apply microwave power (e.g., 180 W) for a short duration (e.g., 10 minutes).[10] The process can be done in cycles, such as two heating cycles of 5 minutes each at 50°C.[8][9]
-
Cooling & Filtration: Allow the vessel to cool, then filter the contents to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude coumarin (B35378) extract.
Quantitative Data for Extraction Method Comparison
| Plant Material | Method | Solvent | Conditions | Yield/Time Efficiency | Reference |
| Melilotus officinalis | MAE | 50% Aqueous Ethanol | 2x5 min cycles, 50°C | Most efficient | [8][9] |
| Melilotus officinalis | USAE | - | - | Less efficient than MAE | [8] |
| Melilotus officinalis | Soxhlet | - | - | Least efficient | [8] |
| Ficus carica | MAE | - | 180 W, 10 min | 0.67 g | [10] |
| Ficus carica | Water Bath | - | 60°C, 60 min | Lower than MAE | [10] |
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) employs a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[11] SFE is a green technology that offers high selectivity and yields pure extracts without residual organic solvents.[11][12]
Experimental Protocol: Supercritical CO₂ Extraction of Coumarins
-
Preparation: Load the dried and ground plant material (e.g., 23 g of Pterocaulon polystachyum) into the extractor vessel.[11]
-
Parameter Setup: Set the extraction parameters. Optimal conditions can be determined using an experimental design, with typical ranges of 80-300 bar for pressure and 40-60°C for temperature.[11][13]
-
Extraction: Pump supercritical CO₂ through the vessel at a constant flow rate (e.g., 1000 g/h) for a set duration (e.g., 2 hours).[11]
-
Separation & Collection: Depressurize the fluid in a separator vessel, causing the CO₂ to return to a gaseous state and the extracted coumarins to precipitate. Collect the extract.
-
Analysis: Weigh the collected extract to determine the global yield and analyze its composition via TLC or HPLC.[11]
Quantitative Data for Supercritical Fluid Extraction
| Plant Material | Pressure (bar) | Temperature (°C) | Co-solvent | Key Finding | Reference |
| Pterocaulon polystachyum | 240 | 60 | None | Optimal conditions for max. yield | [11][14] |
| Cnidium monieri | 250 (25 MPa) | 50 | None | Optimal extraction pressure | [15] |
| Pterocaulon balansae | 90-200 | 40 | None | Mild conditions reduce degradation | [13] |
| Citrus Peels | 300 (30 MPa) | 60 | 20% Ethanol | Highest yields obtained with co-solvent | [12] |
Part II: Purification Protocols
Following extraction, the crude extract contains a mixture of compounds. Purification is essential to isolate individual coumarins.
Column Chromatography
Column chromatography is a fundamental and highly effective technique for the preparative purification of coumarins from crude extracts.[16][17] It separates compounds based on their differential adsorption to a stationary phase.[17]
Experimental Protocol: Purification by Silica (B1680970) Gel Column Chromatography
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder of the adsorbed sample.[16]
-
Column Packing (Wet Method):
-
Place a cotton or glass wool plug at the bottom of a glass column and add a 1 cm layer of sand.[17]
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like n-hexane.[17]
-
Pour the slurry into the column, tapping gently to ensure even packing and release air bubbles. Allow the solvent to drain until it is just above the silica bed. Never let the column run dry.[17]
-
Add another thin layer of sand on top of the silica bed.[16]
-
-
Sample Loading: Carefully add the silica gel-adsorbed sample to the top of the packed column.[16]
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% n-hexane).[16]
-
Gradually increase the solvent polarity by adding a more polar solvent, such as ethyl acetate (B1210297). A typical gradient might run from 0% to 50% ethyl acetate in hexane.[16]
-
-
Fraction Collection: Collect the eluent in separate fractions (e.g., 10-20 mL each).
-
Monitoring: Monitor the separation by performing Thin-Layer Chromatography (TLC) on the collected fractions to identify which ones contain the desired this compound.
-
Isolation: Combine the pure fractions containing the target compound and remove the solvent under reduced pressure to yield the purified this compound.[18]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For highly challenging separations of closely related this compound isomers or impurities, preparative HPLC is a powerful tool that offers higher resolution than standard column chromatography.[16]
Experimental Protocol: Purification by Preparative HPLC
-
Sample Preparation: Dissolve the partially purified extract in the mobile phase and filter it through a 0.45 µm filter.
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and gradient conditions. A common system for coumarins is a C18 reversed-phase column with a mobile phase gradient of acetonitrile (B52724) and water.[19]
-
System Setup: Equilibrate the preparative HPLC system, equipped with a larger column (e.g., >20 mm internal diameter), with the initial mobile phase.
-
Injection: Inject the prepared sample onto the column.
-
Fraction Collection: Collect fractions as peaks elute from the column, guided by the UV detector response at a wavelength where coumarins absorb (e.g., 254 nm or 320 nm).[19]
-
Purity Check: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Isolation: Combine the pure fractions and remove the solvent by lyophilization or evaporation to obtain the final purified this compound.
Crystallization
Crystallization is often the final step to achieve high purity and obtain the this compound in a stable, crystalline form.
Experimental Protocol: Recrystallization of Coumarins
-
Solvent Selection: Choose a suitable solvent system, typically a mixture where the this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water, methanol/water, or ethyl acetate/hexane).[16][20]
-
Dissolution: Dissolve the this compound product in the minimum amount of the hot solvent or solvent mixture.[18]
-
Hot Filtration: If insoluble impurities are present, filter the hot solution quickly.[18]
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystal formation. Further cooling in an ice bath can maximize the yield.[18]
-
Crystal Collection: Collect the formed crystals by filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of cold solvent and dry them under a vacuum to remove any residual solvent.[18]
Part III: Visualized Workflows and Signaling Pathways
Experimental and Logical Workflows
Visualizing the experimental process provides a clear overview for researchers.
Caption: General workflow for this compound extraction and purification.
Caption: Detailed workflow for column chromatography purification.
Signaling Pathways Modulated by Coumarins
Coumarins exert many of their biological effects, such as anti-inflammatory and antioxidant activities, by modulating key cellular signaling pathways.[2] One such pathway is the Nrf2 signaling pathway, which is a primary regulator of the endogenous antioxidant response.[21]
Caption: this compound modulation of the Nrf2 antioxidant pathway.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Green and enhanced extraction of coumarins from Cortex Fraxini by ultrasound-assisted deep eutectic solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasonic assisted extraction of coumarins from <i>Angelicae Pubescentis</i> Radix by betaine-based natural deep eutectic solvents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Microwave-assisted extraction of this compound and related compounds from Melilotus officinalis (L.) Pallas as an alternative to Soxhlet and ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ojs.trp.org.in [ojs.trp.org.in]
- 11. Supercritical Carbon Dioxide Extraction of Coumarins from the Aerial Parts of Pterocaulon polystachyum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Supercritical Carbon Dioxide Extraction of Coumarins from the Aerial Parts of Pterocaulon polystachyum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Study on extraction of coumarins in Cnidium monieri by supercritical CO2 and separation of compositions analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. akjournals.com [akjournals.com]
- 20. old.rrjournals.com [old.rrjournals.com]
- 21. Natural this compound Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Coumarin Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Coumarins are a large class of benzopyrone phytochemicals found in various plants, fungi, and bacteria.[1] They have attracted significant attention in medicinal chemistry and drug discovery due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, anticoagulant, and enzyme inhibitory activities.[1][2][3] High-throughput screening (HTS) assays are essential tools for rapidly evaluating large libraries of coumarin (B35378) derivatives to identify lead compounds with desired biological activities. These assays are typically characterized by their sensitivity, specificity, and amenability to automation and miniaturization.[4] This document provides detailed application notes and protocols for various HTS assays to screen for this compound bioactivity, focusing on cytotoxicity, anti-inflammatory, antioxidant, and enzyme inhibition properties.
I. Cytotoxicity Assays
Cytotoxicity assays are fundamental in drug discovery to assess the potential of compounds to kill or damage cells. These assays are often the first step in screening for anticancer agents.
A. Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic effects of various this compound derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented in the table below.[3] This data has been compiled from multiple studies to provide a comparative overview.
| This compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Fluorophenyl this compound-3'-carboxazine 4b | HeLa | 0.39 - 0.75 | [5] |
| 4-Fluorophenyl this compound-3'-carboxazine 4b | HepG2 | 2.62 | [5] |
| 2,5-Difluoro benzamide (B126) derivative 14e | HeLa | 0.75 | [5] |
| 2,5-Difluoro benzamide derivative 14e | HepG2 | 4.85 | [5] |
| 2-(4-bromophenyl)triazole 10b | MCF-7 | 19.4 ± 0.22 | [6] |
| 2-(anthracen-9-yl)triazole 10e | MCF-7 | 14.5 ± 0.30 | [6] |
| Compound 4 | HL60 | 8.09 | [7] |
| Compound 8b | HepG2 | 13.14 | [7] |
B. Experimental Protocols
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to form purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.[3]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3][8]
-
Compound Treatment: Prepare serial dilutions of the test this compound compounds in culture medium. Add the diluted compounds to the cells and incubate for 24-72 hours.[8][9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[5][8]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control. Plot the percentage of inhibition against the compound concentration and fit a sigmoidal curve to determine the IC50 value.[9]
This is a fluorescence-based assay where the blue, non-fluorescent resazurin (B115843) is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of this compound compounds for 24 to 48 hours.[10]
-
Resazurin Addition: Add resazurin solution to each well at a final concentration of 0.01-0.025 mg/mL and incubate for 1-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.
C. Experimental Workflow
Caption: Workflow for a typical cell-based cytotoxicity assay.
II. Anti-inflammatory Assays
Coumarins have been widely investigated for their anti-inflammatory properties, often by targeting key inflammatory pathways.[2]
A. Data Presentation: Anti-inflammatory Activity of this compound Derivatives
The anti-inflammatory activity of this compound derivatives is often assessed by their ability to inhibit inflammatory markers or processes.
| This compound Derivative | Assay | Endpoint | Result | Reference |
| Compound 4 | Carrageenan-induced rat paw edema | Inhibition of edema at 3h | 44.05% | [2][11] |
| Compound 8 | Carrageenan-induced rat paw edema | Inhibition of edema at 3h | 38.10% | [2][11] |
| Pyranothis compound 5a | COX-2 Inhibition | Selectivity Index (SI) | 152 | [12] |
| This compound-sulfonamide 8d | COX-2 Inhibition | IC50 | - | [12] |
| Compound 14b | LPS-induced macrophages | EC50 | 5.32 µM | [13] |
B. Experimental Protocols
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound compounds for 1 hour.[9]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[9]
-
Incubation: Incubate the plates for 24 hours at 37°C.[9]
-
NO Measurement (Griess Assay): Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify NO concentration using a sodium nitrite (B80452) standard curve and calculate the percentage of inhibition.
This assay measures the activation of the NF-κB signaling pathway, a central regulator of inflammation.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Treatment and Stimulation: Pre-treat the cells with this compound compounds, followed by stimulation with an NF-κB activator like TNF-α or LPS.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Determine the inhibitory effect of the compounds on NF-κB activation.
C. Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by coumarins.
III. Antioxidant Assays
Antioxidant assays are used to determine the capacity of compounds to neutralize free radicals, which are implicated in numerous diseases.
A. Data Presentation: Antioxidant Activity of this compound Derivatives
The antioxidant activity of coumarins is often evaluated by their ability to scavenge synthetic radicals.
| This compound Derivative | Assay | IC50 (µg/mL) | Reference |
| Compound 37c | DPPH | 14.51 ± 1.827 | [14] |
| Compound 112a | DPPH | 15.20 | [14] |
| This compound-triazole 118e | DPPH | 11.28 | [14] |
| This compound-sulfonamide 8c | DPPH | ~4-35 | [12] |
| This compound-sulfonamide 8d | DPPH | ~4-35 | [12] |
| Compound 3 | DPPH | 91.0 ± 5.0 (% inhibition) | [15] |
B. Experimental Protocols
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is measured by a decrease in absorbance.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the this compound compounds.
-
Initiation: Add the DPPH solution to each well to start the reaction.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at ~517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
This assay involves the generation of the ABTS radical cation, which is then reduced by antioxidants.
Protocol:
-
Radical Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Add different concentrations of this compound compounds to a 96-well plate.
-
Initiation: Add the ABTS radical solution to each well.
-
Incubation: Incubate at room temperature for a short period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at ~734 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
IV. Enzyme Inhibition Assays
Many coumarins exert their biological effects by inhibiting specific enzymes.
A. Data Presentation: Enzyme Inhibitory Activity of this compound Derivatives
The inhibitory potency of this compound derivatives against various enzymes is a key area of investigation.[17]
| This compound Derivative | Target Enzyme | IC50 (µM) | Reference |
| C-3 decyl substituted quaternary ammonium (B1175870) this compound (25) | Src Kinase | 21.6 | [17] |
| 7-Aminocoumarins (33 and 34) | Src Kinase | 30.9 - 73.9 | [17] |
| Compound US-I-67 | HslV protease | 0.27 ± 0.01 | [18] |
| Compound US-I-68 | HslV protease | 0.44 ± 0.026 | [18] |
| Compound 2 | Carbonic Anhydrase-II | 263 | [19] |
| Compound 6 | Carbonic Anhydrase-II | 456 | [19] |
B. Experimental Protocols
This method measures the CA-catalyzed hydration of CO2.
Protocol:
-
Reagents: Phenol (B47542) red (0.2 mM) as an indicator, HEPES buffer (20 mM, pH 7.5), Na2SO4 (20 mM), CO2 solutions (1.7 to 17 mM), and inhibitor stock solution (0.1 mM).[17]
-
Instrumentation: Applied Photophysics stopped-flow instrument.[17]
-
Procedure: The initial rates of the CA-catalyzed CO2 hydration reaction are followed for 10-100 seconds by monitoring the absorbance change of phenol red at 557 nm. The inhibitor and enzyme solutions are pre-incubated for 15 minutes at room temperature. The uncatalyzed reaction rate is subtracted from the measured rates.[17]
-
Data Analysis: Inhibition constants (Ki) are calculated using the Cheng-Prusoff equation.[17]
This assay is based on the fluorometric detection of H2O2 produced during the oxidative deamination of the MAO substrate.[17]
Protocol:
-
Reagents: MAO-A or MAO-B enzyme, p-tyramine (substrate), MAO-A inhibitor (clorgyline), MAO-B inhibitor (selegiline), Dye Reagent, HRP Enzyme, and Assay Buffer.[17]
-
Procedure: To determine specific MAO-A or MAO-B activity, a control with the respective inhibitor is included. Samples are incubated with the enzyme and specific inhibitors for 10 minutes. The reaction is initiated by adding the substrate, and fluorescence is measured over time.[17]
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition to determine IC50 values.
C. Experimental Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
The HTS assays and protocols detailed in these application notes provide a robust framework for the systematic evaluation of this compound libraries for various biological activities. The use of standardized protocols and clear data presentation will facilitate the identification and characterization of novel this compound-based lead compounds for further drug development. The adaptability of these assays to automated platforms makes them particularly suitable for large-scale screening campaigns.
References
- 1. Synthesis and Biological Screening of New 4-Hydroxythis compound Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Screening and Molecular Modeling of Some Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of this compound Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Biosafety Evaluation of 6,7‐Dihydroxy‐3‐(2‐Nitrophenyl)this compound in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of New this compound Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents [mdpi.com]
- 13. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new this compound-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. benchchem.com [benchchem.com]
- 18. europeanreview.org [europeanreview.org]
- 19. scielo.br [scielo.br]
Application Notes and Protocols for Evaluating the Antioxidant Capacity of Coumarins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a diverse class of naturally occurring phenolic compounds found in many plants.[1] Their benzopyrone core structure is responsible for a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer effects.[1] A significant aspect of their therapeutic potential lies in their antioxidant properties, which enable them to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress implicated in various diseases.[1][2] This document provides detailed application notes and standardized protocols for evaluating the antioxidant capacity of coumarin (B35378) derivatives, intended to assist researchers in the screening and development of new therapeutic agents.
In Vitro Antioxidant Capacity Assays
A variety of spectrophotometric assays are commonly employed to determine the in vitro antioxidant capacity of coumarins. These assays are based on different mechanisms of action, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[1] The stable DPPH radical exhibits a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant. The extent of this color change is proportional to the antioxidant activity.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent such as methanol (B129727) or ethanol (B145695).[1]
-
Prepare a 0.1 mM or 0.2 mM solution of DPPH in methanol. This solution should be kept in the dark to prevent degradation.[1]
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance of the solution at 517 nm using a UV-Visible Spectrophotometer.[3]
-
A control sample containing 1.0 mL of DPPH solution and 1.0 mL of the solvent is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[3]
-
-
The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the this compound solution at various concentrations.
-
Incubate the mixture at room temperature for a specific time, typically 6 minutes.[1]
-
-
Measurement and Calculation:
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay determines the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue-colored ferrous (Fe²⁺) form.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[1]
-
Warm the FRAP reagent to 37°C before use.[1]
-
-
Assay Procedure:
-
Measurement and Calculation:
Other In Vitro Assays
-
Superoxide (B77818) Radical Scavenging Assay: This assay measures the ability of a compound to scavenge superoxide radicals, which are generated, for example, by the riboflavin-light-NBT system. The reduction of nitroblue tetrazolium (NBT) is measured spectrophotometrically.[5]
-
Nitric Oxide Radical Scavenging Assay: This method assesses the scavenging of nitric oxide, which is often generated from sodium nitroprusside. The formation of a colored chromophore upon diazotization with Griess reagent is measured.[5][6]
Data Presentation: Quantitative Antioxidant Capacity of Coumarins
The antioxidant activities of various this compound derivatives, as reported in the literature, are summarized below. The IC50 value represents the concentration of the compound required to inhibit 50% of the radicals.
| This compound Derivative | Assay | IC50 Value (µM) | Reference |
| 7,8-dihydroxy-4-methylthis compound (LaSOM 78) | DPPH | - | [2][4] |
| 5-carboxy-7,8-dihydroxy-4-methylthis compound (LaSOM 79) | DPPH | - | [2][4] |
| 6,7-dihydroxythis compound (Esculetin) | DPPH | - | [2][4] |
| (E)-2,4-dioxo-3-(1-(2-(2,3,4-trihydroxybenzoyl)hydrazyl)ethylidene)-chroman-7-yl acetate (C–HB1) | DPPH | 6.4 | [7] |
| (E)-2,4-dioxo-3-(1-(2-(3,4,5-trihydroxybenzoyl)hydrazyl)ethylidene)chroman-7-yl acetate (C–HB2) | DPPH | 2.5 | [7] |
| (E)-2,4-dioxo-3-(1-(2-(2,3,4-trihydroxybenzoyl)hydrazyl)ethylidene)-chroman-7-yl acetate (C–HB1) | ABTS | 4.5 | [7] |
| (E)-2,4-dioxo-3-(1-(2-(3,4,5-trihydroxybenzoyl)hydrazyl)ethylidene)chroman-7-yl acetate (C–HB2) | ABTS | 2.0 | [7] |
| This compound-benzohydrazide 15 | DPPH | 2.9 ± 0.1 | [8] |
| This compound-benzohydrazide 16 | DPPH | 12.9 ± 0.4 | [8] |
| This compound-thiosemicarbazone 18 | DPPH | 7.1 | [8] |
| This compound-thiosemicarbazone 19 | DPPH | 17.9 | [8] |
| This compound-thiosemicarbazone 18 | ABTS | 9.0 | [8] |
| This compound-thiosemicarbazone 19 | ABTS | 8.8 | [8] |
| This compound-oxadiazole 29 | DPPH | 17.19 | [9] |
| This compound-oxadiazole 28 | DPPH | 19.47 | [9] |
| This compound-serine hybrid | DPPH | 28.23 µg/mL | [9] |
| This compound-tyrosine hybrid | DPPH | 31.45 µg/mL | [9] |
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Cellular and In Vivo Antioxidant Assays
While in vitro assays are valuable for initial screening, it is crucial to evaluate the antioxidant activity of coumarins in more biologically relevant systems.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH) in cultured cells.
In Vivo Studies
In vivo studies in animal models are essential to confirm the antioxidant effects of coumarins. These studies often involve inducing oxidative stress in animals (e.g., with streptozotocin) and then administering the this compound derivative.[10] The antioxidant activity is then assessed by measuring biomarkers of oxidative stress, such as:
-
Thiobarbituric acid reactive substances (TBARS)[10]
-
Lipid hydroperoxides (HP)[10]
-
Conjugated dienes (CD)[10]
-
Levels of endogenous antioxidants like vitamin C, vitamin E, and reduced glutathione (B108866) (GSH) in plasma and tissues.[10]
Concluding Remarks
The evaluation of the antioxidant capacity of coumarins is a multi-faceted process that should employ a combination of in vitro, cellular, and in vivo assays. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively screen and characterize the antioxidant potential of novel this compound derivatives for therapeutic applications. The ability of certain coumarins to modulate key signaling pathways, such as the Nrf2 pathway, highlights their potential as agents that can enhance the endogenous antioxidant defenses of the cell.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the antioxidant capacity of synthesized coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
- 4. mdpi.com [mdpi.com]
- 5. japer.in [japer.in]
- 6. japer.in [japer.in]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant Activity of Coumarins | Encyclopedia MDPI [encyclopedia.pub]
- 9. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Natural this compound Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Coumarin-Protein Interactions: A Guide to Biophysical Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Coumarins, a versatile class of benzopyrone-containing compounds, are renowned for their wide-ranging pharmacological activities, including anticoagulant, antioxidant, anti-inflammatory, and anticancer properties. These biological effects are often initiated by the specific binding of coumarins to target proteins. A thorough understanding of these binding interactions at the molecular level is paramount for the rational design and development of novel coumarin-based therapeutics.
This document provides detailed application notes and experimental protocols for key biophysical techniques employed to characterize the binding of coumarins to proteins. These methods allow for the determination of binding affinity, stoichiometry, kinetics, and thermodynamics, providing a comprehensive picture of the interaction.
Key Techniques for Studying this compound-Protein Binding
Several powerful techniques are available to elucidate the intricacies of this compound-protein interactions. The choice of method often depends on the specific information required, the properties of the interacting molecules, and the available instrumentation. The most commonly employed techniques are:
-
Fluorescence Spectroscopy: This technique is highly sensitive and particularly well-suited for studying interactions involving fluorescent molecules like many coumarins. Changes in the fluorescence properties of either the This compound (B35378) or the protein upon binding can be monitored to determine binding parameters.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. It is the gold standard for thermodynamic characterization, providing information on the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time analysis of binding kinetics. It provides valuable information on the association (k a ) and dissociation (k d ) rate constants, in addition to the binding affinity (K D ).
-
Molecular Docking: This computational technique predicts the preferred orientation of a this compound molecule when bound to a protein target. It provides insights into the binding mode, identifies key interacting residues, and can be used to estimate the binding affinity.
Quantitative Data Summary
The following tables summarize quantitative data obtained from various studies on this compound-protein interactions using the techniques described above. This allows for a comparative analysis of the binding properties of different this compound derivatives with various protein targets.
Table 1: Binding Affinity and Thermodynamic Parameters of this compound-Protein Interactions Determined by Fluorescence Spectroscopy and Isothermal Titration Calorimetry
| This compound Derivative | Protein | Technique | Binding Constant (K D ) | Stoichiometry (n) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| CD enamide | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | 1.957 ± 0.01 x 10⁵ M⁻¹ (Kₐ) | 1.1 | -7.175 | - | - | [1] |
| CD enoate | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | 0.837 ± 0.01 x 10⁵ M⁻¹ (Kₐ) | 0.99 | -6.685 | - | - | [1] |
| CDM enamide | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | 0.606 ± 0.01 x 10⁵ M⁻¹ (Kₐ) | 0.86 | -6.49 | - | - | [1] |
| Warfarin | Human Serum Albumin (HSA) | Equilibrium Dialysis | 1.54 x 10⁵ M⁻¹ (Kₐ) at 3°C | 1 | -6.54 at 3°C | -3.48 | 3.06 at 3°C | [2] |
| Warfarin | Human Serum Albumin (HSA) | Equilibrium Dialysis | - | - | -7.01 at 37°C | - | - | [2] |
| This compound Derivative 2 | PPARγ-LBD | Fluorescence Spectroscopy | 1558 ± 93.61 nM | - | - | - | - | [3] |
| This compound Derivative 6 | PPARγ-LBD | Fluorescence Spectroscopy | 4082 ± 712.2 nM | - | - | - | - | [3] |
Table 2: Kinetic and Affinity Data of this compound-Protein Interactions from Surface Plasmon Resonance (SPR)
| This compound Derivative | Protein | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (k d ) (s⁻¹) | Dissociation Constant (K D ) (nM) | Reference |
| M1 Ligand | Protein Analyte | 0.353 x 10⁶ | 2.02 x 10⁻³ | 5.7 | [4] |
| M2 Ligand | Protein Analyte | 1.09 x 10⁶ | 0.60 x 10⁻³ | 0.54 | [4] |
Table 3: Binding Energy of this compound-Protein Interactions from Molecular Docking Studies
| This compound Derivative | Protein Target | Binding Energy (kcal/mol) | Reference |
| CD enamide | Human Serum Albumin (HSA) | -6.8 | [1] |
| CD enoate | Human Serum Albumin (HSA) | -6.69 | [1] |
| CDM enamide | Human Serum Albumin (HSA) | -6.37 | [1] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experimental techniques used to study this compound-protein binding interactions.
Fluorescence Spectroscopy: Quenching Method
Fluorescence quenching is a widely used method to study the binding of a ligand (quencher) to a protein. In this case, the this compound derivative can act as the quencher of the intrinsic fluorescence of the protein (typically from tryptophan and tyrosine residues), or the protein can quench the fluorescence of a fluorescent this compound.
Objective: To determine the binding constant (K D ) and stoichiometry (n) of a this compound-protein interaction.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Protein solution of known concentration in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound derivative stock solution of known concentration (dissolved in a suitable solvent like DMSO or ethanol, and then diluted in the same buffer as the protein)
-
Buffer solution
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the protein (e.g., 10 µM) in the chosen buffer.
-
Prepare a high-concentration stock solution of the this compound derivative (e.g., 1 mM) in a minimal amount of organic solvent and then dilute it with the buffer to the working concentration range. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the protein structure.
-
-
Instrument Setup:
-
Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues in the protein.
-
Set the emission wavelength range to scan from 300 nm to 450 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Titration:
-
Pipette a fixed volume of the protein solution (e.g., 2 mL of 2 µM) into the quartz cuvette.
-
Record the fluorescence spectrum of the protein solution alone. This is your initial fluorescence intensity (F₀).
-
Make successive additions of small aliquots of the this compound stock solution to the protein solution in the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Continue the titration until the fluorescence intensity shows no further significant change upon the addition of the this compound.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect at each titration point.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism: F₀ / F = 1 + Ksv [Q] = 1 + kq τ₀ [Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, [Q] is the quencher concentration, Ksv is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher.
-
For static quenching (binding), the binding constant (Kₐ) and the number of binding sites (n) can be determined using the Scatchard equation: log [(F₀ - F) / F] = log Kₐ + n log [Q] A plot of log[(F₀ - F) / F] versus log[Q] gives a straight line with a slope of n and an intercept of log Kₐ. The dissociation constant K D is the reciprocal of Kₐ.
-
Isothermal Titration Calorimetry (ITC)
Objective: To obtain a complete thermodynamic profile of the this compound-protein interaction, including K D , n, ΔH, and ΔS.
Materials:
-
Isothermal Titration Calorimeter
-
Protein solution (dialyzed against the experimental buffer)
-
This compound derivative solution (prepared in the final dialysis buffer)
-
Degasser
Protocol:
-
Sample Preparation:
-
Dialyze the purified protein extensively against the chosen buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4) to ensure a perfect buffer match between the protein and ligand solutions.
-
Prepare the this compound solution in the final dialysis buffer.
-
Accurately determine the concentrations of both the protein and this compound solutions.
-
Degas both solutions for 5-10 minutes immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the reference power.
-
-
Titration:
-
Load the protein solution into the sample cell (typically ~200-300 µL).
-
Load the this compound solution into the injection syringe (typically ~40-100 µL). The concentration of the this compound solution should be 10-20 times higher than the protein concentration.
-
Perform a series of small injections (e.g., 1-2 µL for the first injection and 5-10 µL for subsequent injections) of the this compound solution into the protein solution.
-
Allow sufficient time between injections for the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area of each injection peak to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine K D , n, and ΔH.
-
The Gibbs free energy (ΔG) and the entropy change (ΔS) can then be calculated using the following equations: ΔG = -RT ln(Kₐ) = RT ln(K D ) ΔG = ΔH - TΔS
-
Surface Plasmon Resonance (SPR)
Objective: To determine the association (kₐ) and dissociation (k d ) rate constants and the dissociation constant (K D ) of a this compound-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine-HCl)
-
Purified protein (ligand)
-
This compound derivative (analyte)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the protein solution over the activated surface to covalently immobilize it. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active groups on the surface by injecting ethanolamine-HCl.
-
-
Analyte Injection (Binding Analysis):
-
Prepare a series of dilutions of the this compound derivative in the running buffer.
-
Inject the this compound solutions at different concentrations over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. This corresponds to the association phase.
-
After the injection, flow the running buffer over the surface to monitor the dissociation of the this compound from the protein. This is the dissociation phase.
-
-
Regeneration:
-
If the this compound does not fully dissociate, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions need to be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.
-
This fitting will yield the association rate constant (kₐ) and the dissociation rate constant (k d ).
-
The equilibrium dissociation constant (K D ) is then calculated as k d / kₐ.
-
Signaling Pathways Involving this compound-Protein Interactions
Coumarins exert many of their biological effects by modulating key signaling pathways. Understanding how this compound-protein binding events influence these pathways is crucial for drug development. Two important pathways that are often modulated by coumarins are the Keap1-Nrf2 and NF-κB signaling pathways.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm through its interaction with Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain small molecules, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. Some coumarins can activate this pathway by binding to Keap1 and disrupting the Keap1-Nrf2 interaction.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many this compound derivatives have been shown to inhibit the NF-κB pathway, often by targeting upstream kinases or by directly interacting with components of the pathway.
By employing the techniques and protocols outlined in this document, researchers can gain a detailed understanding of the molecular basis of this compound-protein interactions, which is essential for advancing the development of this important class of compounds as therapeutic agents.
References
- 1. Elucidation of the Binding Mechanism of this compound Derivatives with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Synthesis of a this compound-Based PPARγ Fluorescence Probe for Competitive Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
Troubleshooting & Optimization
Technical Support Center: Improving Coumarin Synthesis Yields
Welcome to the technical support center for coumarin (B35378) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields for the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing coumarins?
A1: The most frequently used methods for synthesizing this compound derivatives are the Perkin reaction, Pechmann condensation, and Knoevenagel condensation.[1][2] Other notable methods include the Wittig reaction, Claisen rearrangement, and Baylis-Hillman reaction.[2][3]
Q2: My this compound synthesis reaction is resulting in a very low yield. What are the general first steps for troubleshooting?
A2: When encountering low yields, a systematic approach to troubleshooting is recommended.[4] Begin by:
-
Verifying Starting Material Purity: Ensure the purity of your reactants (e.g., phenols, salicylaldehydes, β-ketoesters, active methylene (B1212753) compounds). Impurities can lead to side reactions.
-
Checking Reagent and Solvent Quality: Use high-quality, dry solvents, as moisture can deactivate catalysts and reagents.
-
Optimizing Reaction Conditions: Systematically evaluate and optimize reaction temperature, time, and catalyst concentration.
-
Ensuring Proper Work-up and Purification: Product loss can occur during extraction, washing, and recrystallization steps. Review your procedure to minimize these losses.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the common side products in this compound synthesis?
A3: The formation of byproducts is a frequent cause of low yields. Depending on the synthetic route, potential side reactions can include:
-
In the Pechmann condensation , chromones can form as byproducts.[5] Self-condensation of the β-ketoester can also occur.
-
The Perkin reaction is often conducted at high temperatures, which can lead to the formation of side-products.[6]
-
In Knoevenagel condensations , side reactions can lead to unwanted byproducts if the reaction conditions are not optimal.[7]
Q4: How can I improve the purification of my this compound product?
A4: If you are struggling with purification, consider the following strategies:
-
Recrystallization: This is a primary method for purification. Experiment with different solvent systems (e.g., ethanol (B145695), ethyl acetate (B1210297)/hexane) to find the optimal conditions.[6]
-
Column Chromatography: For difficult separations, column chromatography using silica (B1680970) gel or alumina (B75360) can be effective. Optimizing the mobile phase is crucial for good separation.
-
Acid/Base Washing: An acid or base wash during the work-up can help remove acidic or basic impurities.
Troubleshooting Guides
Pechmann Condensation
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Inactive or inappropriate catalyst. | The choice of acid catalyst is critical. While strong Brønsted acids like H₂SO₄ are traditional, Lewis acids (e.g., AlCl₃, ZnCl₂, ZrCl₄) or solid acid catalysts (e.g., Amberlyst-15, sulfated zirconia) can be more effective and selective.[1][8] |
| Sub-optimal reaction temperature. | Gradually increase the reaction temperature. For some substrates, higher temperatures are required, but excessive heat can lead to decomposition.[5] | |
| Deactivated phenol (B47542) substrate. | Electron-withdrawing groups on the phenol can hinder the reaction. Harsher conditions or a more active catalyst may be necessary. For highly activated phenols like resorcinol (B1680541), the reaction can proceed under milder conditions.[4] | |
| Formation of Chromone (B188151) Byproducts | Reaction pathway favoring chromone formation. | In a variation known as the Simonis chromone cyclization, the use of phosphorus pentoxide (P₂O₅) can favor the formation of chromones.[4] Ensure your chosen catalyst and conditions are selective for this compound synthesis. |
Knoevenagel Condensation
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Inappropriate catalyst selection. | The choice of catalyst is often substrate-dependent. Basic catalysts like piperidine (B6355638) or triethylamine (B128534) are commonly used.[9] In some cases, Lewis acids may be more effective. |
| Incorrect reaction temperature. | Many Knoevenagel condensations for this compound synthesis proceed well at room temperature or with gentle heating (e.g., 70-80 °C).[9] Monitor the reaction by TLC to determine the optimal temperature. | |
| Presence of water in the reaction. | The presence of water can lead to side reactions and a decrease in yield and purity. Ensure the use of dry solvents and reagents. | |
| Slow Reaction Rate | Insufficient catalyst or low temperature. | Increasing the catalyst loading or gently heating the reaction mixture can increase the reaction rate. Microwave irradiation has also been shown to significantly reduce reaction times.[10] |
Perkin Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | High reaction temperatures leading to decomposition. | The Perkin reaction often requires high temperatures, which can lead to the formation of side-products.[6] Consider using a modified procedure with a tertiary amine as a catalyst, which may allow for milder reaction conditions.[6] |
| Incorrect stoichiometry. | Increasing the molar concentration of the anhydride (B1165640) relative to the aldehyde can help to optimize the yield.[6] | |
| Side Product Formation | Competing side reactions. | If the Perkin reaction consistently gives low yields and multiple products, consider alternative synthetic routes, such as palladium-catalyzed methods, especially for substrates with sensitive functional groups.[9] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the impact of different reaction parameters on this compound synthesis yields.
Table 1: Catalyst and Solvent Effects on Pechmann Condensation Yield [11][12]
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Zn₀.₉₂₅Ti₀.₀₇₅O | Dichloromethane | 40 | 8 | 24 |
| Zn₀.₉₂₅Ti₀.₀₇₅O | Ethyl Acetate | 78 | 8 | 16 |
| Zn₀.₉₂₅Ti₀.₀₇₅O | Acetonitrile | 80 | 8 | 37 |
| Zn₀.₉₂₅Ti₀.₀₇₅O | Water | 100 | 5 | 41 |
| Zn₀.₉₂₅Ti₀.₀₇₅O | Ethanol | 78 | 5 | 63 |
| Zn₀.₉₂₅Ti₀.₀₇₅O | Toluene | 110 | 10 | No Reaction |
| Zn₀.₉₂₅Ti₀.₀₇₅O | DMF | 150 | 10 | No Reaction |
| Zn₀.₉₂₅Ti₀.₀₇₅O | Solvent-free | 110 | 3 | 88 |
Table 2: Effect of Catalyst Loading in Pechmann Condensation [11]
| Catalyst (Zn₀.₉₂₅Ti₀.₀₇₅O) Loading (mol%) | Time (h) | Yield (%) |
| 5 | 5 | 67 |
| 10 | 3 | 88 |
| 15 | 3 | 88 |
Table 3: Knoevenagel Condensation of Salicylaldehyde (B1680747) Derivatives under Microwave Irradiation [10]
| Product | Power (%) | Time (s) | Final Temp (°C) | Yield (%) |
| 3-Acetylthis compound | 10 | 10 | 129 | 89 |
| 3-Benzoylthis compound | 20 | 4 | 201 | 76 |
| 3-Cyanothis compound | 10 | 10 | 131 | 72 |
| 7-Diethylamino-3-cyanothis compound | 10 | 5 | 90 | 78 |
Experimental Protocols
Protocol 1: Pechmann Condensation for the Synthesis of 7-Hydroxy-4-methylthis compound[13]
Materials:
-
Resorcinol
-
Ethyl acetoacetate (B1235776)
-
Amberlyst-15 (or another suitable acid catalyst)
Procedure:
-
In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add the acid catalyst (e.g., Amberlyst-15, 20 wt% of resorcinol).
-
Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add warm methanol to dissolve the solid product.[13]
-
Filter the mixture to remove the catalyst.
-
Cool the filtrate to induce crystallization of the product.
-
Collect the crystals by vacuum filtration, wash with cold methanol, and dry.
Protocol 2: Knoevenagel Condensation for the Synthesis of 3-Acetylthis compound[6][14]
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol.
-
Add a catalytic amount of piperidine (10 mol%).
-
Reflux the reaction mixture at 78°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 3-acetylthis compound.[14]
Protocol 3: Perkin Reaction for the Synthesis of this compound[3][14]
Materials:
-
Salicylaldehyde
-
Acetic anhydride
-
Sodium acetate
Procedure:
-
In a round-bottom flask, combine salicylaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Heat the mixture in an oil bath at 180 °C for several hours.
-
Monitor the reaction progress by TLC.
-
After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from hot water or an ethanol-water mixture.
Visualizations
Caption: Experimental workflow for the Pechmann condensation.
Caption: Simplified mechanism of the Knoevenagel condensation for this compound synthesis.
Caption: Troubleshooting logic for a low-yield Perkin reaction.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Recent Advances in the Synthesis of this compound Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. article.sapub.org [article.sapub.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 11. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of Coumarin Derivatives in Aqueous Media
For researchers, scientists, and drug development professionals, the poor aqueous solubility of coumarin (B35378) derivatives presents a significant experimental hurdle, potentially impacting data reliability and the therapeutic potential of these promising compounds. This technical support center provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively address and overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why are many this compound derivatives poorly soluble in aqueous media?
A1: this compound and its derivatives often possess a hydrophobic molecular structure due to their benzopyrone core. This nonpolar nature leads to low affinity for water and a tendency to aggregate or precipitate in aqueous solutions, which can quench fluorescence and lead to inaccurate experimental results.[1][2]
Q2: What are the initial signs of solubility issues in my experiments?
A2: Common indicators of poor solubility include the formation of a visible precipitate (cloudiness, crystals, or film) in your aqueous buffer or cell culture medium, inconsistent results in biological assays, and weak or absent fluorescence from this compound-based probes.[1][3][4][5]
Q3: What is the most common initial approach to dissolving a hydrophobic this compound derivative for in vitro assays?
A3: The standard practice is to first prepare a concentrated stock solution of the this compound derivative in a water-miscible organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO). This stock solution is then diluted into the aqueous experimental buffer to the final desired concentration. It is critical to keep the final concentration of the organic solvent low (typically ≤ 0.1% to 0.5% for DMSO) to avoid cytotoxicity.[6]
Q4: What are the main strategies to enhance the aqueous solubility of this compound derivatives?
A4: There are several effective strategies to improve the solubility of this compound derivatives, which can be broadly categorized as:
-
Formulation Approaches: Utilizing co-solvents, cyclodextrins, or surfactants to increase the solubility of the compound in the vehicle.
-
Physical Modifications: Techniques such as creating solid dispersions with hydrophilic polymers can enhance the dissolution rate.
-
Chemical Modifications: In some cases, altering the chemical structure of the this compound derivative can improve its aqueous solubility.
-
Nanoparticle Encapsulation: Encapsulating the this compound derivative within nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can significantly improve its solubility and bioavailability.[7][8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common solubility-related issues encountered during experiments with this compound derivatives.
Issue 1: My this compound derivative precipitates immediately upon dilution of the DMSO stock solution into my aqueous buffer or cell culture medium.
This is a frequent problem known as "crashing out," where the compound's concentration exceeds its solubility limit in the final aqueous environment.
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting immediate precipitation.
Detailed Solutions:
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of your this compound derivative to a level below its solubility limit in the assay medium.[6]
-
Optimize Dilution Method: Instead of adding the concentrated stock directly, add it dropwise to the pre-warmed (37°C) aqueous buffer while vortexing or stirring vigorously. This promotes rapid mixing and prevents localized high concentrations. A serial dilution approach can also be beneficial.[1][6]
-
Use a Co-solvent: The inclusion of a small percentage of a water-miscible organic co-solvent (e.g., ethanol (B145695), polyethylene (B3416737) glycol) in your aqueous buffer can increase the solubility of the this compound derivative.[9] The concentration of the co-solvent should be optimized to ensure it does not affect the biological system.
-
Employ a Solubility Enhancer: For more challenging compounds, consider using solubility enhancers like cyclodextrins. These can be added to the aqueous buffer before the addition of the this compound derivative stock solution to facilitate the formation of inclusion complexes.[1][10]
Issue 2: My cell-based assay is giving inconsistent or non-reproducible results.
Poor solubility can lead to an unknown and variable concentration of the dissolved compound in the assay wells, resulting in unreliable data.
Troubleshooting Workflow:
Caption: A workflow for addressing inconsistent assay results due to solubility.
Detailed Solutions:
-
Visual Inspection: Carefully examine the wells of your assay plates under a microscope for any signs of micro-precipitates, which may appear as small crystals or an amorphous film.[6]
-
Kinetic Solubility Assay: Conduct a kinetic solubility test to determine the maximum soluble concentration of your this compound derivative in your specific cell culture medium under your experimental conditions.[11][12][13][14] This will help you establish a reliable working concentration range.
-
Re-evaluate Solubilization Strategy: If solubility is confirmed to be the issue, you may need to adopt a more robust solubilization method, such as using cyclodextrins, solid dispersions, or nanoparticle formulations.
Data Presentation: Quantitative Solubility Enhancement
The following tables summarize the reported solubility enhancements for this compound and its derivatives using various techniques.
Table 1: Solubility Enhancement of this compound Derivatives using Co-solvents
| This compound Derivative | Co-solvent System | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase |
| This compound | Ethanol-Water | Varies with ethanol %[9][15] | - | - |
| 6-Methylthis compound | Ethanol-Water | Varies with ethanol %[9] | - | - |
| This compound | Water-DMF | - | Highest among tested solvents[16][17] | - |
| This compound | Water-Acetonitrile | - | Lowest among tested solvents[16][17] | - |
Table 2: Solubility Enhancement of this compound Derivatives using Cyclodextrins
| This compound Derivative | Cyclodextrin | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase |
| 7-hydroxy-4-methylthis compound | DM-β-CD | - | - | 12.3[18] |
| 7-hydroxy-4-methylthis compound | HP-β-CD | - | - | 7.5[18] |
| 7-hydroxy-4-methylthis compound | β-CD | - | - | 2.8[18] |
| Neohesperidin | HP-β-CD | 161.81 | 1927.12 | ~11.9[10] |
| Rosmarinic Acid | HP-γ-CD | 5,869 | 194,354 | ~33[19] |
Table 3: Solubility Enhancement of this compound using Solid Dispersions
| This compound Derivative | Carrier | Drug:Carrier Ratio | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase |
| This compound | PVP K30 | 1:3 | 10 | 246 | 24.6[20] |
| This compound | Beta-cyclodextrin | 1:3 | 10 | 178 (Physical Mixture) | 17.8[20] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using the Shake-Flask Method
This protocol determines the kinetic solubility of a this compound derivative in an aqueous buffer.
Materials:
-
Test this compound derivative
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
Microplate reader or HPLC-UV
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Incubation: In a microcentrifuge tube, add the appropriate volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration (ensure the final DMSO concentration is ≤ 1%). Prepare duplicate samples.
-
Equilibration: Incubate the tubes in a thermomixer or shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours) to allow the solution to reach equilibrium.[12][13]
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound derivative using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC-UV, against a standard curve.[11][12]
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
This method is used to prepare solid inclusion complexes of a this compound derivative with a cyclodextrin.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio: Determine the desired molar ratio of the this compound derivative to HP-β-CD (commonly 1:1 or 1:2).
-
Mixing: Accurately weigh the this compound derivative and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of an ethanol-water mixture to the powder and knead thoroughly with a pestle for 30-45 minutes to form a paste.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: The dried product is the solid inclusion complex, which can be gently ground into a fine powder.
Protocol 3: Encapsulation of a this compound Derivative in PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This protocol describes the encapsulation of a hydrophobic this compound derivative within biodegradable PLGA nanoparticles.[21]
Materials:
-
This compound derivative (e.g., this compound 6)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 2% w/v)
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and the this compound derivative in DCM.[21]
-
Emulsification: Add the organic phase to the aqueous PVA solution. Immediately emulsify the mixture using a probe sonicator in an ice bath. This creates an oil-in-water emulsion.[21][22]
-
Solvent Evaporation: Transfer the emulsion to a larger volume of the PVA solution and stir on a magnetic stirrer for several hours to allow the DCM to evaporate. This results in the formation of solid PLGA nanoparticles with the encapsulated this compound derivative.[22]
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Discard the supernatant and wash the pellet with deionized water multiple times to remove excess PVA and unencapsulated this compound derivative.[21]
-
Resuspension or Lyophilization: The final nanoparticle pellet can be resuspended in an appropriate buffer for immediate use or lyophilized for long-term storage.
Workflow for Nanoparticle Encapsulation:
Caption: A schematic of the single emulsion-solvent evaporation method.
Signaling Pathways and Mechanisms
Mechanism of Cyclodextrin Inclusion Complexation:
Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic this compound derivative is encapsulated within the nonpolar cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases its solubility in aqueous media.[23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Nanoformulations of Coumarins and the Hybrid Molecules of Coumarins with Potential Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A comprehensive review on the potential of this compound and related derivatives as multi-target therapeutic agents in the management of gynecological cancers [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the solubility and solvation thermodynamics of this compound in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. provinciajournal.com [provinciajournal.com]
- 21. benchchem.com [benchchem.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Photobleaching of Coumarin-Based Fluorescent Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of photobleaching when using coumarin-based fluorescent dyes in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for This compound (B35378) dyes?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as a this compound dye, upon exposure to excitation light.[1] This results in a loss of fluorescence, which can significantly impact experiments by causing a diminished signal over time, complicating quantitative analysis and long-term imaging.[2] The primary mechanism involves the generation of reactive oxygen species (ROS) that chemically degrade the dye molecule.[1][2]
Q2: What are the main factors that contribute to the photobleaching of this compound dyes?
Several factors can accelerate the rate of photobleaching:
-
High Excitation Light Intensity: Using excessive laser power or lamp intensity is a major cause of rapid photobleaching.[1][2]
-
Prolonged Exposure Time: Continuous illumination of the sample leads to cumulative photodamage.[1][2]
-
Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching through the formation of reactive oxygen species (ROS).[1][2]
-
Suboptimal Environmental Conditions: The chemical environment, including the pH and composition of the mounting medium, can influence the photostability of this compound dyes.[1] The fluorescence of some coumarins can be pH-sensitive.[1]
Q3: How can I minimize photobleaching during my fluorescence microscopy experiments?
There are several strategies you can employ to reduce photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.[1] Neutral density filters can be used to attenuate the excitation light.[1][2]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light by using the shortest possible camera exposure times and employing an electronic shutter to illuminate the sample only during image acquisition.[1][2]
-
Use an Antifade Mounting Medium: These reagents are designed to scavenge reactive oxygen species, thereby protecting the fluorophore from photobleaching.[1] Commercial antifade reagents like ProLong™ Gold and VECTASHIELD® have been shown to be effective for this compound dyes.[1]
-
Deoxygenate the Imaging Buffer: For live-cell imaging, bubbling nitrogen gas through the imaging buffer can help minimize dissolved oxygen.[2]
-
Choose a More Photostable this compound Derivative: The photostability of this compound dyes can be influenced by their chemical structure.[3][4] Some derivatives are inherently more resistant to photobleaching.[5]
Q4: I'm using an antifade reagent, but my signal is still fading quickly. What could be the issue?
If you are still experiencing significant photobleaching despite using an antifade reagent, consider the following:
-
Incorrect Filter Set: Ensure you are using the appropriate filter set for your specific this compound dye to optimize signal detection and minimize unnecessary light exposure.[1]
-
Suboptimal pH of Mounting Medium: The fluorescence and stability of some this compound dyes are pH-dependent.[1] While most commercial antifade reagents are buffered, it's a factor to consider.[1]
-
Incompatible Antifade Reagent: Some antifade reagents may be less suitable for certain fluorophores. For instance, p-phenylenediamine (B122844) (PPD) can be less effective for blue-green emitting dyes.[1]
-
Incomplete Curing of Mounting Medium: Some antifade reagents, like ProLong™ Gold, require a curing period (e.g., 24 hours at room temperature in the dark) to become fully effective.[1]
Q5: How does the structure of a this compound dye affect its photostability?
The substitution pattern on the this compound ring system significantly influences its photophysical properties, including photostability.[3] For example, substitutions at specific positions can alter the electron density and susceptibility to photochemical reactions.[3] Some derivatives have been specifically engineered with substitutions, such as fluorine atoms, to enhance photostability and quantum yield.[5]
Troubleshooting Guides
Problem: Rapid Signal Loss During Imaging
If you observe a rapid decrease in your fluorescent signal, follow this troubleshooting workflow:
Problem: Inconsistent Fluorescence Intensity Between Samples
For issues with reproducibility across different samples, consider the following factors:
-
Standardize Protocols: Ensure that all samples are prepared using identical staining, washing, and mounting procedures.[2]
-
Consistent Imaging Parameters: Use the same imaging settings (e.g., laser power, exposure time, detector gain) for all samples.[2]
-
Image Samples Promptly: Image all samples as quickly as possible after preparation to minimize variations due to differential photobleaching over time.[2]
-
Uniform Illumination: Check that the illumination across the field of view is even.
Data Presentation
Table 1: Comparison of Antifade Reagents on this compound Photostability
| Antifade Reagent | Effect on this compound Half-life | Reference |
| 90% Glycerol in PBS (pH 8.5) | 25 seconds | [6] |
| VECTASHIELD® | 106 seconds | [6] |
This data demonstrates a significant improvement in the photostability of this compound dyes when using a commercial antifade reagent.
Table 2: Photobleaching Quantum Yields of Selected this compound Dyes
| This compound Derivative | Photobleaching Quantum Yield (Φb) x 10⁻⁶ | Reference |
| This compound 120 | 120 | [7] |
| This compound 307 | 250 | [7] |
| This compound 1 | 500 | [7] |
A lower photobleaching quantum yield (Φb) indicates higher photostability. This value represents the probability that a molecule will be photobleached after absorbing a single photon.[7]
Experimental Protocols
Protocol 1: Sample Preparation with Antifade Mounting Medium
This protocol is a general guideline for mounting fixed cells stained with a this compound-based dye to minimize photobleaching.
Materials:
-
Fixed cells stained with a this compound dye on coverslips
-
Phosphate-buffered saline (PBS)
-
Commercial antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®)
-
Microscope slides
-
Optional: Nail polish or sealant
Procedure:
-
Final Wash: After the final step of your staining protocol, wash the coverslips thoroughly with PBS.
-
Remove Excess Buffer: Carefully remove the coverslip from the washing buffer and wick away excess PBS from the edges using a laboratory wipe.
-
Apply Antifade Reagent: Place a small drop of the antifade mounting medium onto a clean microscope slide.
-
Mount Coverslip: Invert the coverslip (cell-side down) and gently lower it onto the drop of antifade reagent, avoiding the introduction of air bubbles.
-
Curing (if required): If using a curing antifade reagent like ProLong™ Gold, place the slide on a flat, level surface in the dark and allow it to cure for 24 hours at room temperature.[1][8] VECTASHIELD® does not require a curing time.[1]
-
Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant after the mounting medium has cured. Store slides at 4°C, protected from light.[1]
Protocol 2: Quantitative Assessment of Photobleaching
This protocol describes a method to quantify the photostability of a this compound dye under your specific experimental conditions.
Materials:
-
Sample prepared with the this compound dye of interest
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp)
-
Appropriate filter set for the this compound dye
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Microscope Setup: Turn on the microscope and light source, allowing them to stabilize. Select the appropriate filter set for your this compound dye.
-
Sample Placement: Place your prepared slide on the microscope stage and bring the sample into focus.
-
Define Region of Interest (ROI): Identify a representative area of your sample for analysis.
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI under continuous illumination.
-
Maintain a constant exposure time and illumination intensity throughout the experiment.
-
Record images at regular intervals (e.g., every 5-10 seconds).[2]
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity values to the initial intensity (the first frame).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. UVA absorption and photostability of coumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. nathan.instras.com [nathan.instras.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing HPLC Separation of Isomeric Coumarin Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of isomeric coumarin (B35378) compounds.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, offering systematic approaches to identify and resolve common challenges encountered during the analysis of this compound isomers.
Issue 1: Poor Resolution or Co-elution of Isomeric Coumarins
Question: My isomeric this compound peaks are not separating, resulting in poor resolution or complete co-elution. What steps can I take to improve this?
Answer: Poor resolution is the most common challenge when separating structurally similar isomers. A systematic optimization of your chromatographic conditions is essential to enhance the subtle differences in their physicochemical properties.
Initial System Checks:
-
Column Health: An old or contaminated column can cause peak broadening and loss of resolution. Test the column's performance with a standard compound to evaluate its efficiency.
-
System Suitability: Ensure your HPLC system is operating correctly by performing a system suitability test with a known standard mixture.[1]
Optimization Strategies:
-
Mobile Phase Composition: The mobile phase is a critical factor for achieving selectivity between isomers.[2][3][4]
-
Organic Solvent: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers. Acetonitrile often provides better separation efficiency and lower viscosity.[1] Try adjusting the organic solvent percentage in small increments (e.g., 1-2%). For reversed-phase HPLC, decreasing the organic solvent content generally increases retention and may improve resolution.
-
pH and Modifiers: For ionizable this compound isomers, the mobile phase pH is crucial.[2][4] Adding modifiers like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can improve peak shape and influence selectivity.[5][6] Using a buffer can help maintain a stable pH and improve reproducibility.[3]
-
-
Stationary Phase Selection:
-
Most separations of coumarins are achieved on a C18 stationary phase.[7][8] This is an excellent starting point.
-
If a C18 column does not provide adequate separation, consider a stationary phase with a different selectivity, such as a phenyl-hexyl column, which offers alternative interactions (π-π interactions) based on aromaticity.[9]
-
-
Temperature Control:
-
Optimizing the column temperature can significantly impact the resolution of isomers.[9] Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks, but may also reduce retention times and change selectivity. It is recommended to use a column oven for stable and reproducible results.
-
-
Flow Rate:
-
Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to improved separation of closely eluting peaks.[1] However, be aware that this will also increase the total analysis time.
-
Issue 2: Peak Tailing
Question: My this compound peaks are showing significant tailing. How can I resolve this?
Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or issues with the sample itself.
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can interact with polar groups on this compound molecules, causing tailing.[1]
-
Solution: Use a highly end-capped column or add a competitive agent like a small amount of acid (e.g., 0.1% TFA) or a buffer to the mobile phase to mask the silanol groups.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1][10]
-
Solution: Try diluting your sample and injecting a smaller volume or mass.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Issue 3: Inconsistent Retention Times
Question: I am observing a drift in retention times for my isomers between injections. What is the cause?
Answer: Stable retention times are critical for reliable identification. Fluctuations are often due to a lack of system equilibrium or hardware issues.[1][11]
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis, especially when using a gradient.[1]
-
Solution: Ensure a sufficient equilibration time between runs. Flushing the column with 10-20 column volumes of the initial mobile phase is a good practice.
-
-
Mobile Phase Changes: Inconsistent preparation or the evaporation of a volatile organic solvent can alter the mobile phase composition over time.[1][11]
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.
-
Solution: Use a column oven to maintain a constant temperature.[3]
-
-
Pump Issues: Leaks or air bubbles in the pump can lead to an inconsistent flow rate and pressure fluctuations, affecting retention times.[10][12][13]
-
Solution: Check for leaks in the system and purge the pump to remove any air bubbles.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting stationary phase for separating this compound isomers? A1: A C18 (octadecylsilyl) column is the most common and a highly recommended starting point for the reversed-phase separation of this compound compounds due to its versatility and wide availability.[7][8] Columns with a 250 mm x 4.6 mm dimension and 5 µm particle size are frequently used.[5][14]
Q2: How do I separate chiral this compound enantiomers? A2: Standard achiral columns like C18 will not separate enantiomers.[1] You must use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) (e.g., amylose tris(3,5-dimethylphenylcarbamate)), are highly effective for the chiral separation of this compound-based compounds.[15][16][17]
Q3: What is a typical detection wavelength for coumarins? A3: Coumarins have significant UV absorption due to their conjugated system.[7] A detection wavelength in the range of 300-330 nm is commonly used for their analysis.[5][7] However, running a UV scan with a photodiode array (PDA) detector is recommended to determine the optimal absorption maximum for your specific isomers.
Q4: Can I use gradient elution for separating complex mixtures of this compound isomers? A4: Yes, gradient elution is highly effective for separating complex mixtures with components that have a wide range of polarities.[3][5] A typical gradient in reversed-phase HPLC for coumarins involves increasing the concentration of an organic solvent like acetonitrile or methanol in water over the course of the run.[5] This helps to elute more strongly retained compounds in a reasonable time with good peak shape.[4]
Data & Protocols
Data Presentation
Table 1: Recommended Starting HPLC Conditions for Isomeric this compound Separation
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | The most widely used stationary phase for this compound analysis.[7][8] |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Acidification improves peak shape for many coumarins.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better efficiency.[1][5] |
| Elution Mode | Isocratic or Gradient | Start with isocratic (e.g., 70:30 Methanol:Water) for simple mixtures[14]; use gradient for complex samples.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[5][7] |
| Column Temp. | 30 °C | Provides stable and reproducible conditions.[3][14] |
| Detection | UV/PDA at ~320-330 nm | Common absorbance maximum for many this compound compounds.[5][7] |
| Injection Vol. | 10-20 µL | Standard volume; adjust based on concentration and column capacity.[14] |
Experimental Protocols
Protocol: General Reversed-Phase HPLC Method for this compound Isomer Analysis
This protocol provides a starting point for developing a separation method. Optimization will be required based on the specific isomers of interest.
-
Materials and Reagents:
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
This compound isomer standards/samples
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): To prepare 1 L, add 1 mL of Formic Acid to 1 L of ultrapure water (for 0.1% v/v).
-
Mobile Phase B (Organic): Acetonitrile or Methanol.
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser before use to prevent bubble formation.[2]
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition to avoid solvent mismatch effects.[1]
-
Filter all samples through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[12]
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Gradient Program (Example):
-
0-20 min: Increase from 30% B to 80% B
-
20-25 min: Hold at 80% B
-
25-26 min: Return to 30% B
-
26-35 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Monitor at 325 nm or scan a range (e.g., 220-400 nm) with a PDA detector.
-
-
Method Validation Workflow:
-
Once a suitable separation is achieved, the method should be validated to ensure it is fit for its intended purpose.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. High-performance liquid chromatography determination and pharmacokinetics of this compound compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Chromatographic Approaches for this compound, Furothis compound, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 11. lcms.cz [lcms.cz]
- 12. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 13. mastelf.com [mastelf.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermodynamic and kinetic study of chiral separations of this compound-based anticoagulants on derivatized amylose stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. csfarmacie.cz [csfarmacie.cz]
Technical Support Center: Strategies to Reduce the Toxicity of Synthetic Coumarins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic coumarins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the toxicity of these compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: My novel synthetic coumarin (B35378) shows high cytotoxicity in preliminary screenings. What are the primary mechanisms of this compound-induced toxicity?
A1: The principal mechanism of this compound-induced toxicity, particularly hepatotoxicity, involves its metabolic activation by cytochrome P450 enzymes (CYPs). The key toxic metabolite is this compound 3,4-epoxide (CE), a reactive intermediate.[1][2] This epoxide can covalently bind to cellular macromolecules, leading to cellular damage. The toxicity is largely determined by the balance between the formation of this toxic epoxide and its detoxification.[1][2]
A secondary toxic intermediate is o-hydroxyphenylacetaldehyde (o-HPA), which forms spontaneously from the rearrangement of CE.[2][3] o-HPA is also hepatotoxic and needs to be detoxified.[2][3]
Q2: What are the main detoxification pathways for this compound metabolites?
A2: There are two primary detoxification pathways for the toxic metabolites of this compound:
-
Glutathione (B108866) (GSH) Conjugation: The reactive this compound 3,4-epoxide (CE) can be conjugated with glutathione to form a non-toxic CE-SG conjugate.[1][3]
-
Oxidation of o-HPA: The toxic intermediate o-HPA can be oxidized to the non-toxic o-hydroxyphenylacetic acid (o-HPAA).[1][2][3]
Species-specific differences in toxicity are often attributed to variations in the efficiency of these detoxification pathways.[1][2][4] For instance, humans are generally less susceptible to this compound-induced hepatotoxicity than rats because of a more efficient 7-hydroxylation pathway and a more rapid oxidation of o-HPA to o-HPAA.[1][2][5]
Q3: How can I strategically modify the chemical structure of my synthetic this compound to reduce its toxicity?
A3: Structure-Activity Relationship (SAR) studies are crucial for designing less toxic this compound derivatives.[6][7][8] Here are some key strategies:
-
Substitution at the 3 and 4 positions: Since the formation of the this compound 3,4-epoxide is a critical step in toxicity, introducing substituents on the 3,4-double bond can prevent this epoxidation and thus reduce toxicity.[1]
-
Molecular Hybridization: Combining the this compound scaffold with other pharmacophores can lead to hybrid molecules with reduced toxicity and improved specificity.[5][9]
-
Introduction of specific functional groups: The addition of certain groups can alter the metabolic profile and reduce toxicity. For example, the presence of 7,8-diacetoxy and p-(methylsulfonyl)phenyl groups has been shown to modulate the cytotoxic effect of some 3-arylthis compound derivatives.[10]
Q4: Are there formulation or drug delivery strategies to minimize the toxicity of my this compound compound?
A4: Yes, drug delivery systems can be employed to reduce the systemic toxicity of synthetic coumarins. Nanoparticle-based delivery systems, such as liposomes, micelles, and polymeric nanoparticles, are being explored to enhance the targeted delivery of coumarins to cancer cells, thereby reducing exposure to healthy tissues and minimizing side effects.[11][12][13] These systems can also improve the solubility and bioavailability of the compounds.[5]
Troubleshooting Guides
Problem 1: High variance in cytotoxicity data between experimental repeats.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform cell counting for each experiment and create a standardized cell suspension.
-
-
Possible Cause: Incomplete dissolution of the this compound compound.
-
Solution: Verify the solubility of your compound in the chosen solvent (e.g., DMSO). Use a stock solution of appropriate concentration and ensure it is fully dissolved before diluting in the culture medium. Include a vehicle control with the same concentration of the solvent.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma.
-
Problem 2: My this compound derivative shows toxicity in normal cell lines at concentrations close to its effective concentration in cancer cell lines.
-
Possible Cause: Lack of selectivity.
-
Solution 1 (Chemical Modification): Refer to the SAR strategies in Q3 of the FAQ section. Consider synthesizing analogues with modifications aimed at increasing selectivity. For example, molecular hybridization with a tumor-targeting moiety.[9]
-
Solution 2 (Targeted Delivery): Explore the use of nanoparticle-based drug delivery systems to specifically target cancer cells, reducing the exposure of normal cells to the compound.[11][13]
-
-
Possible Cause: Off-target effects.
-
Solution: Conduct further mechanistic studies to identify the off-target interactions of your compound. This could involve target deconvolution studies or screening against a panel of receptors and enzymes.
-
Problem 3: Difficulty in determining the mechanism of cell death (apoptosis vs. necrosis).
-
Possible Cause: Using a single cytotoxicity assay.
-
Solution: Employ a multi-assay approach to get a clearer picture of the cell death mechanism.[14]
-
MTT or MTS assay: Measures metabolic activity and gives an overall indication of cell viability.[14][15][16]
-
Lactate Dehydrogenase (LDH) assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity, which is a hallmark of necrosis.[14]
-
Annexin V/Propidium Iodide (PI) staining with flow cytometry: This assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
-
Data Presentation
Table 1: Comparative Cytotoxicity of Selected this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound-benzimidazole hybrid 26d | A549 (Lung carcinoma) | 0.28 ± 0.04 | [9] |
| This compound-1,2,3-triazole hybrid 13a | A549 (Lung carcinoma) | Not specified, but showed maximum potent activity | [9] |
| 3-Arylthis compound 7 | A549 (Lung carcinoma) | Selective cytotoxicity observed | [10] |
| This compound-palladium(II) complex C1 | FemX (Melanoma) | Similar to cisplatin | [17] |
| This compound-palladium(II) complex C2 | FemX (Melanoma) | Similar to cisplatin | [17] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line and incubation time.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is adapted from standard procedures for evaluating the cytotoxic potential of chemical compounds.[14][15][16]
Objective: To determine the concentration of a synthetic this compound that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Synthetic this compound compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the synthetic this compound in culture medium. It is advisable to perform a range-finding experiment first.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the desired concentrations of the compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a negative control (medium only).[15]
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]
-
MTT Addition:
-
After the treatment incubation, add 10-20 µL of MTT solution to each well.[14]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.[14][15]
-
-
Formazan Solubilization:
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[15]
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolic detoxification determines species differences in this compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Semisynthesis, ex vivo evaluation, and SAR studies of this compound derivatives as potential antiasthmatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structure-activity relationships (SAR) and in silico studies of this compound derivatives with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Latest developments in this compound-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of 3-Arylthis compound Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Cytotoxicity Evaluation of Novel this compound–Palladium(II) Complexes against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Coumarin Compounds in Biological Assays
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the stability of coumarin (B35378) compounds in their biological assays.
Troubleshooting Guide
This guide addresses specific issues users may encounter during their experiments in a direct question-and-answer format.
Question: My this compound probe's fluorescence signal is weak or decreases over time. What's happening and how can I fix it?
Answer: A diminishing or weak fluorescence signal is a common issue that can stem from several factors, including photobleaching, quenching, or compound degradation.[1]
Troubleshooting Steps:
-
Verify Instrument Settings: Ensure the excitation and emission wavelengths on your instrument are optimal for your specific this compound derivative in your solvent system.[2] These properties can shift significantly based on solvent polarity.[3]
-
Check for Photobleaching: this compound compounds can be susceptible to photodegradation upon exposure to high-intensity light.[4]
-
Solution: Reduce the excitation light intensity or the sample's exposure time. Use fresh samples for each measurement and consider using an anti-fade reagent if compatible with your assay.[3]
-
-
Assess for Quenching: Fluorescence quenching occurs when other molecules in the solution decrease the fluorescence intensity.[3]
-
Solution: Identify and remove potential quenchers. High concentrations of the this compound probe itself can lead to self-quenching or aggregation-caused quenching (ACQ).[3] Verify that your compound's absorbance is below 0.1 AU to avoid inner filter effects.
-
-
Evaluate Environmental Factors:
Question: My this compound compound is precipitating after I dilute my DMSO stock solution into an aqueous buffer. How can I improve its solubility?
Answer: Poor aqueous solubility is a known challenge for many this compound derivatives.[5] Precipitation means the effective concentration in your assay is lower and more variable than intended, leading to poor reproducibility.[5]
Troubleshooting Steps:
-
Check Stock Solution: Ensure your stock solution in DMSO or another organic solvent is fully dissolved. Gentle warming or sonication can help redissolve any crystals.[5]
-
Optimize Dilution Protocol: Avoid adding a small volume of stock directly into a large volume of buffer. Try serial dilutions or adding the aqueous buffer to the stock solution dropwise while vortexing.
-
Employ Solubilization Strategies:
-
Co-solvents: Use biocompatible co-solvents like polyethylene (B3416737) glycol (PEG) or ethanol, but optimize the concentration to ensure minimal toxicity to your biological system.[5]
-
pH Adjustment: For ionizable coumarins, adjusting the buffer pH can significantly increase solubility. Increasing pH helps acidic coumarins, while decreasing pH helps basic ones.[5][6]
-
Delivery Systems: Complexation with cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin) can form inclusion complexes that dramatically improve both solubility and stability.[7]
-
Question: I suspect my this compound compound is being rapidly metabolized in my cell-based assay. What are the common metabolic pathways and how can I assess this?
Answer: Coumarins are subject to metabolic transformation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues.[8] This can lead to a rapid decrease in the parent compound's concentration and activity.
Troubleshooting Steps:
-
Identify Major Metabolites: The primary metabolic pathways are hydroxylation (often at the 7-position) and subsequent phase II conjugation reactions like glucuronidation.[9] The specific metabolites formed depend on the this compound's substitution pattern and the biological system.[9][10]
-
Assess Metabolic Stability:
-
In Vitro Assay: The most direct way to assess this is through an in vitro microsomal stability assay.[11] This involves incubating the compound with liver microsomes and tracking its disappearance over time using LC-MS.
-
Inhibitor Studies: If a specific CYP enzyme is suspected, you can co-incubate your compound with a known inhibitor of that enzyme to see if the degradation rate decreases.
-
-
Structural Modification: If metabolic instability is confirmed, medicinal chemistry efforts may be required. Modifying the compound's structure at metabolically labile sites can improve its stability while retaining biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability in biological assays? A1: The main factors are pH, light, temperature, solvent choice, and the presence of metabolic enzymes. The this compound lactone ring is susceptible to hydrolysis under basic conditions, opening to form a coumarinate salt.[12][13] Many coumarins are also photosensitive and can degrade upon exposure to UV or high-intensity visible light.[4][14] Oxidative degradation can also occur, with rates increasing at higher pH.[6]
Q2: How can I protect my this compound compounds from light-induced degradation? A2: To prevent photodecomposition, always handle this compound stock solutions and experimental samples under reduced light conditions.[1] Use amber glass vials or tubes wrapped in aluminum foil for storage and during experiments.[15] Minimize the sample's exposure time to the light source in fluorescence-based instruments.[3]
Q3: What is the effect of pH on the stability of the this compound lactone ring? A3: The lactone ring of this compound is generally stable in acidic to neutral pH. However, under alkaline (basic) conditions, it is susceptible to hydrolysis, which involves the opening of the ring to form a salt of coumarinic acid (the cis-isomer).[12][13][16] This process is often reversible upon acidification, but prolonged exposure to strong bases can lead to irreversible isomerization to the trans-isomer (coumaric acid).[12]
Q4: How can I improve the solubility of my this compound compound without compromising its stability? A4: Using cyclodextrins is an excellent strategy, as they can form inclusion complexes that shield the this compound molecule from the aqueous environment, simultaneously improving both solubility and stability against hydrolysis and oxidation.[7] Using the minimum necessary concentration of a co-solvent like DMSO is another common approach. It is crucial to prepare stock solutions fresh and ensure the final concentration of the organic solvent is low enough to not affect the biological assay.[5]
Q5: What are the main metabolic pathways for coumarins in vitro? A5: The most common metabolic pathway for the parent this compound in humans is hydroxylation at the 7-position by the CYP2A6 enzyme to form 7-hydroxythis compound (umbelliferone).[9][17] This is typically followed by a phase II conjugation reaction, such as glucuronidation.[9] Other this compound derivatives can be metabolized at different positions depending on their specific structure.[10] Some coumarins can also be metabolized to form reactive intermediates like this compound 3,4-epoxide, which has been linked to toxicity in some species.[17]
Quantitative Data Summary
The stability and solubility of coumarins are highly dependent on their chemical environment. The tables below summarize key quantitative and qualitative findings.
Table 1: Influence of pH on this compound Stability
| Parameter | Condition | Effect on this compound Structure | Reference(s) |
| Hydrolysis | Alkaline pH (e.g., >8.0) | Reversible opening of the lactone ring to form coumarinate salt. | [12][13][18] |
| Oxidative Degradation | Increasing pH (4 to 12.5) | Increased rate of irreversible oxidative degradation under oxic conditions. | [6] |
| Fluorescence | Varies by derivative | Fluorescence intensity of many coumarins is highly pH-dependent. | [2][3] |
| Stability | Neutral to Acidic pH | The lactone ring is generally stable. | [6][18] |
Table 2: Strategies for Solubility and Stability Enhancement
| Strategy | Method | Outcome | Reference(s) |
| Complexation | Use of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Forms a 1:1 inclusion complex, significantly improving both solubility and stability. | [7] |
| Co-solvents | Addition of DMSO, PEG, or ethanol | Increases solubility in aqueous buffers. Requires optimization to avoid cell toxicity. | [5][19] |
| pH Control | Use of buffered solutions at optimal pH | Maintains the stable, closed-ring form of the this compound and optimizes fluorescence. | [3][6] |
| Metal Complexation | Formation of Fe-coumarin complexes | Protects coumarins from degradation in the circumneutral pH range. | [6] |
Detailed Experimental Protocols
Protocol 1: Assessing this compound Stability using Reverse-Phase HPLC
This protocol provides a general method for quantifying the degradation of a this compound compound over time under specific assay conditions (e.g., buffer, temperature).
-
Preparation of Solutions:
-
Prepare the this compound compound as a concentrated stock solution (e.g., 10 mM in DMSO).
-
Prepare the test buffer (e.g., PBS, pH 7.4) and bring it to the desired experimental temperature.
-
-
Initiation of Stability Test:
-
Spike the this compound stock solution into the pre-warmed test buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Immediately withdraw an aliquot (e.g., 100 µL) for the t=0 time point. Quench any reaction by adding it to an equal volume of cold acetonitrile (B52724) or methanol (B129727). Store at -20°C.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
-
Time-Point Collection:
-
Withdraw additional aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Quench and store each sample in the same manner as the t=0 sample.
-
-
HPLC Analysis:
-
System: An HPLC system with a UV detector and a C18 column is typically used.[20]
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., 0.1% formic acid), is common.[21][22] A typical starting point is a mixture of methanol and water (70:30 v/v).[20]
-
Detection: Set the UV detector to the absorbance maximum (λmax) of the specific this compound compound, which is often in the 275-350 nm range.[20][21]
-
Analysis: Inject the thawed samples. Quantify the peak area of the parent this compound compound at each time point.
-
-
Data Interpretation:
-
Plot the percentage of the parent compound remaining (relative to the t=0 peak area) versus time.
-
From this plot, you can determine the compound's half-life (t½) under the tested conditions.
-
Protocol 2: General Procedure for Protecting Coumarins from Photodegradation
This protocol outlines standard laboratory practices to minimize light-induced degradation of this compound compounds.
-
Storage:
-
Store solid this compound compounds in a dark location, preferably in a desiccator.
-
Prepare stock solutions in amber glass vials with PTFE-lined caps (B75204) to prevent both light exposure and solvent evaporation.[1]
-
-
Sample Preparation:
-
Conduct all dilutions and experimental setup in a dimly lit room or a fume hood with the sash lowered to block overhead fluorescent lighting.
-
Use opaque or amber-colored microplates and centrifuge tubes. If unavailable, wrap standard plates and tubes in aluminum foil.
-
-
During the Assay:
-
If using a plate reader, minimize the read time and the number of readings. Use the lowest excitation intensity that provides an adequate signal-to-noise ratio.
-
For fluorescence microscopy, keep the shutter closed when not actively acquiring images. Use neutral density filters to reduce the intensity of the excitation lamp.
-
When incubating samples for extended periods (e.g., in a cell culture incubator), ensure they are placed in a light-tight box or the incubator is in a dark room.
-
Diagrams and Workflows
Caption: Troubleshooting workflow for weak or unstable this compound fluorescence signals.
Caption: Reversible hydrolysis of the this compound lactone ring under alkaline conditions.
Caption: Experimental workflow for assessing the stability of a this compound compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–this compound Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved solubility and stability of 7-hydroxy-4-methylthis compound at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of this compound as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of aqueous stability and degradation products of series of this compound dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Process for the Obtention of Coumaric Acid from this compound: Analysis of the Reaction Conditions [scirp.org]
- 13. isca.me [isca.me]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. scirp.org [scirp.org]
- 17. This compound-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 | MDPI [mdpi.com]
- 20. Development and Validation of Stability-indicating RP-HPLC Method for this compound Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 21. HPLC Method for Analysis of this compound | SIELC Technologies [sielc.com]
- 22. High-performance liquid chromatography determination and pharmacokinetics of this compound compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for High-Purity Coumarin Derivatives
Welcome to the technical support center for the purification of high-purity coumarin (B35378) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for specific issues that may arise during the purification of this compound derivatives via recrystallization and column chromatography.
Recrystallization Troubleshooting
Question: My product has "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out," where the solute separates as a liquid rather than a solid, is a common issue. Here are several steps to address this:
-
Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool slowly.
-
Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.
-
Solvent System Modification: The polarity of your solvent system may not be optimal. Try a different solvent or a mixed solvent system. For polar coumarins, solvents like ethanol, water, diethyl ether, or acetonitrile (B52724) can be effective.[1]
-
Trituration: If an oil persists, it can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod at the surface of the oil or by adding a seed crystal.
Question: I have a very low recovery of my purified compound after recrystallization. What are the possible causes and solutions?
Answer: Low recovery can be attributed to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for low yield. To remedy this, you can evaporate some of the solvent to achieve a supersaturated solution upon cooling.
-
Compound Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures. In this case, a different solvent system is required.
-
Premature Crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, you will lose a significant portion of your compound. Ensure your filtration apparatus is pre-heated.
Question: My purified crystals are still colored. How can I remove colored impurities?
Answer: Colored impurities can sometimes co-crystallize with the desired product.
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to lower yields.
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity and remove residual color.
Column Chromatography Troubleshooting
Question: My compound is not eluting from the column. What should I do?
Answer: If your compound remains at the top of the column, the mobile phase is likely not polar enough. Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate.
Question: I'm seeing multiple spots on the TLC after column chromatography, indicating impure fractions. How can I improve the separation?
Answer: Co-elution of impurities with similar polarities to your target compound can be challenging.[2]
-
Optimize Mobile Phase: Adjust the polarity of the mobile phase. A shallow gradient elution, where the polarity is increased very slowly, can improve the separation of compounds with close Rf values.
-
Change Adsorbent: If silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase like alumina (B75360) (neutral or acidic).[2][3]
-
Preparative TLC/HPLC: For very difficult separations, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.[2]
Question: The silica gel in my column has cracked or channeled. What causes this and how can I prevent it?
Answer: Cracking or channeling of the stationary phase leads to poor separation. This is typically caused by improper packing of the column. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.
Frequently Asked Questions (FAQs)
Question: What are the most common methods for purifying this compound derivatives?
Answer: The most common and effective methods for the purification of this compound derivatives are recrystallization and column chromatography. Recrystallization is excellent for obtaining highly pure crystalline products, while column chromatography is ideal for separating the desired compound from byproducts and unreacted starting materials, especially in complex mixtures. For particularly challenging separations, preparative HPLC can be employed.[2]
Question: How do I choose a suitable solvent for recrystallization?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It is recommended to perform small-scale solubility tests with various solvents to determine the optimal one for your specific derivative. Mixed solvent systems, where the compound is soluble in one solvent and insoluble in the other, are often very effective.
Question: How can I monitor the purity of my this compound derivative during the purification process?
Answer: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and the separation during column chromatography. The purity of the final product can be confirmed by:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[2]
Data Presentation
Table 1: Solvent Systems for Recrystallization of this compound Derivatives
| This compound Derivative | Solvent System | Observed Recovery/Yield | Reference |
| Simple this compound (C1) | 40% aqueous methanol | 86.4% | [4] |
| 7-Hydroxy this compound (C2) | 33% aqueous ethanol | 82.2% | [4] |
| 7-Hydroxy-4-methyl this compound (C3) | 34% aqueous ethanol | High | [4] |
| Fluorinated Coumarins | Ethanol/water, Methanol/water, or Ethyl acetate/hexane mixtures | - | [2] |
Table 2: Column Chromatography Conditions for this compound Derivative Purification
| Stationary Phase | Mobile Phase (Eluent) | Application | Reference |
| Silica Gel | Hexane/Ethyl Acetate (gradient) | General purification of crude this compound products | [2] |
| Silica Gel | n-heptane–dichloromethane (B109758)–ethyl acetate, 40 + 50 + 10 (v/v) | Isolation of furanocoumarins | [5] |
| Florisil | Petroleum ether/Dichloromethane (gradient) | Isolation of coumarins from plant extracts | [5] |
| Alumina (neutral or acidic) | - | Alternative to silica gel for challenging separations | [2][3] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure this compound derivative in a minimal amount of a hot solvent. Add a less polar solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the more polar solvent until the solution becomes clear again.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot solvent system determined above.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[6]
Protocol 2: General Procedure for Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel ("dry loading").[2]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into a chromatography column, ensuring no air bubbles are trapped. Add a layer of sand to the top of the silica gel bed.
-
Sample Loading: Carefully add the silica gel-adsorbed crude product to the top of the packed column. Add another thin layer of sand on top of the sample.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the this compound using TLC. Combine the fractions containing the pure product.
-
Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound derivative.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for this compound derivative purification.
Caption: Keap1/Nrf2 signaling pathway modulated by this compound derivatives.
References
Technical Support Center: Addressing Background Fluorescence in Coumarin-Based Cell Imaging
Welcome to the technical support center for coumarin-based cell imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using this compound-based probes?
High background fluorescence in this compound-based imaging can originate from several sources:
-
Intrinsic Sample Autofluorescence: Many biological specimens naturally fluoresce, a phenomenon known as autofluorescence. Common endogenous fluorophores include NADH, flavins, collagen, and elastin, which can emit light in the same spectral region as many This compound (B35378) dyes.[1][2] Dead cells are also notably more autofluorescent than living cells.
-
Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent products, significantly increasing background noise.[2][3]
-
Probe-Related Issues:
-
Excess Probe Concentration: Using a higher concentration of the this compound probe than necessary is a frequent cause of high background due to an increase in unbound dye molecules.[1][4]
-
Non-Specific Binding: The inherent hydrophobicity of many this compound dyes can lead to their non-specific attachment to cellular structures like lipids and proteins.[1][5]
-
Probe Aggregation: At high concentrations or in suboptimal buffer conditions, this compound probes can form aggregates that bind non-specifically to the sample.[1][6]
-
-
Inadequate Washing: Insufficient removal of unbound probe after the staining step is a major contributor to high background fluorescence.[1][4]
-
Imaging Media and Vessels: Components in cell culture media, such as phenol (B47542) red and serum, can be fluorescent.[7] Additionally, plastic-bottom imaging dishes can autofluoresce.[1]
Q2: How does the hydrophobicity of this compound dyes contribute to background fluorescence?
Many this compound dyes possess a hydrophobic chemical structure.[1] This characteristic can cause them to non-specifically associate with hydrophobic cellular components, such as lipid membranes and the hydrophobic cores of proteins, leading to unwanted background signal.[1][5] This non-specific binding is a significant contributor to a reduced signal-to-noise ratio.
Q3: Can this compound probes form aggregates in my sample?
Yes, this compound dyes, particularly at high concentrations or in aqueous buffers, have a tendency to form aggregates.[1][6] These aggregates can then bind non-specifically to cellular surfaces or other components, creating punctate or diffuse background fluorescence that can obscure the specific signal of interest.[8]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving high background fluorescence in your this compound-based imaging experiments.
Guide 1: Diffuse Background Fluorescence
A diffuse, uniform background across the entire image often points to issues with unbound probe, autofluorescence, or problems with the imaging medium.
| Potential Cause | Recommended Solution |
| Excess Unbound Probe | Increase the number and duration of washing steps after probe incubation.[4] Consider adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer to aid in the removal of non-specifically bound probe. |
| High Probe Concentration | Perform a concentration titration to determine the lowest effective probe concentration that provides a good signal-to-noise ratio.[1][4] |
| Sample Autofluorescence | Image an unstained control sample to assess the level of endogenous autofluorescence.[2] If autofluorescence is high, consider using a chemical quenching agent or photobleaching the sample before staining. |
| Fixation-Induced Autofluorescence | If using aldehyde-based fixatives, try reducing the fixation time.[9] Alternatively, consider switching to a non-aldehyde fixative like ice-cold methanol.[2] Pre-treatment with sodium borohydride (B1222165) can also help reduce aldehyde-induced autofluorescence.[10] |
| Fluorescent Imaging Medium | For live-cell imaging, switch to a phenol red-free and serum-free imaging medium for the final imaging steps. |
Guide 2: Punctate or Granular Background Fluorescence
Speckled or punctate background can be indicative of probe aggregation or contamination.
| Potential Cause | Recommended Solution |
| Probe Aggregation | Prepare fresh probe dilutions from a high-quality stock solution.[8] Before use, centrifuge the diluted probe solution to pellet any aggregates.[8] Consider preparing the stock solution in an appropriate organic solvent like DMF or DMSO before diluting into an aqueous buffer.[8] |
| Contaminated Buffers or Reagents | Use fresh, sterile-filtered buffers for all steps of the staining protocol. Ensure all reagents are within their expiration date and have been stored correctly. |
| Non-Specific Binding to Cellular Structures | Optimize blocking steps by using an appropriate blocking agent such as Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody.[1][4] Increasing the blocking time may also be beneficial.[11] |
Quantitative Data Summary
The selection of a this compound dye with optimal photophysical properties is crucial for minimizing background and maximizing signal.
Table 1: Comparative Photostability of Selected this compound Dyes
| This compound Probe | Photobleaching Quantum Yield (φb) | Reference |
| This compound 120 | 4.3 x 10⁻⁴ | [12] |
| This compound 102 | 4.3 x 10⁻⁴ | [12] |
| This compound 39 | 1.2 x 10⁻³ | [12] |
| This compound 307 | 1.8 x 10⁻³ | [12] |
| Carbostyril 124 | 1.4 x 10⁻³ | [12] |
Note: A lower photobleaching quantum yield indicates higher photostability.[12][13] These values can be influenced by the experimental environment.
Table 2: Fluorescence Quantum Yields of Selected this compound Dyes in Different Solvents
| This compound Dye | Solvent | Fluorescence Quantum Yield (Φf) |
| This compound 1 | Glycerol | 0.56 |
| This compound 2 | Acetonitrile | 0.12 |
| This compound 4 | Acetonitrile | - |
Note: Fluorescence quantum yield is a measure of the efficiency of the fluorescence process. Values can be highly dependent on the solvent polarity and viscosity.[14]
Experimental Protocols
Protocol 1: General Staining of Fixed Cells with a this compound Probe
This protocol provides a general workflow with key steps to minimize background fluorescence.
-
Cell Culture and Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.[4]
-
-
This compound Probe Staining:
-
Dilute the this compound probe to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted probe for 1 hour at room temperature, protected from light.[4]
-
-
Washing:
-
This step is critical for minimizing background. Wash the cells at least three times for 5 minutes each with PBS to remove all unbound probe.[4]
-
-
Mounting and Imaging:
Protocol 2: Chemical Quenching of Autofluorescence with Sodium Borohydride
This protocol is for reducing autofluorescence induced by aldehyde-based fixatives.
-
Fixation and Permeabilization:
-
Follow the standard protocol for cell fixation (e.g., with 4% paraformaldehyde) and permeabilization.
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Sodium Borohydride Treatment:
-
Prepare a fresh solution of 0.1% sodium borohydride (1 mg/mL) in ice-cold PBS. Caution: Handle sodium borohydride with appropriate personal protective equipment.
-
Incubate the samples in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.[10]
-
Wash the samples extensively with PBS (at least three times for 5 minutes each) to remove all traces of sodium borohydride.
-
-
Staining:
-
Proceed with your standard blocking and this compound probe staining protocol.
-
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for high background fluorescence.
Caption: General experimental workflow for this compound probe staining.
Caption: Relationship between causes and solutions for background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ionic strength on aggregation of nile red and this compound 30 in aqueous medium: primary kinetic salt effect or salting-out effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ibidi.com [ibidi.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. sinobiological.com [sinobiological.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Improving the Selectivity of Coumarin-Based Enzyme Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges in enhancing the selectivity of coumarin-based enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between inhibitor potency (IC50) and binding affinity (Ki)?
A1: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is an operational parameter that can be influenced by factors such as substrate concentration. The inhibition constant (Ki), on the other hand, is an intrinsic measure of the binding affinity between the inhibitor and the enzyme.[1][2][3] For competitive inhibitors, the Ki is a more direct reflection of affinity and is independent of substrate concentration, making it a more reliable value for comparing the potency of different inhibitors.[2][3]
Q2: How can I convert an IC50 value to a Ki value?
A2: For competitive inhibitors, the Cheng-Prusoff equation is commonly used to convert IC50 to Ki. The equation is:
K_i = IC_{50} / (1 + [S]/K_m)
Where:
-
Ki is the inhibition constant.
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant of the substrate.
This equation highlights why it is crucial to report the substrate concentration when reporting IC50 values.[4]
Q3: What does a high selectivity index indicate?
A3: A high selectivity index (SI) indicates that an inhibitor is significantly more potent against the target enzyme compared to off-target enzymes. It is typically calculated as the ratio of the IC50 or Ki value for the off-target enzyme to the IC50 or Ki value for the target enzyme (SI = IC50_off-target / IC50_target). A higher SI value is desirable as it suggests a lower likelihood of off-target effects and associated toxicity.
Q4: Can off-target effects of This compound (B35378) inhibitors be beneficial?
A4: While often considered detrimental, off-target effects can sometimes be therapeutically beneficial. This concept is central to polypharmacology, where a drug is designed to interact with multiple targets to achieve a greater therapeutic effect, particularly in complex diseases like cancer. However, any potential benefits must be carefully weighed against the risks of adverse effects.
Troubleshooting Guides
This section addresses common issues encountered during the experimental validation of this compound-based inhibitor selectivity.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High background signal in the enzyme assay. | 1. Insufficient plate washing. 2. Inadequate blocking of non-specific binding sites. 3. Secondary antibody binding non-specifically (in ELISA-based assays). 4. Contaminated reagents or substrate. | 1. Increase the number and duration of wash steps between incubations.[5] 2. Increase the concentration of the blocking agent or the incubation time. Consider using a different blocking agent.[5] 3. Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[6] 4. Use fresh, high-purity reagents and prepare solutions immediately before use.[7] |
| Inconsistent IC50 values between experiments. | 1. Variability in reagent concentrations (especially ATP in kinase assays). 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. 4. Degradation of the inhibitor stock solution. | 1. For ATP-competitive inhibitors, use an ATP concentration at or near the Km for each enzyme to ensure comparability.[4] 2. Strictly adhere to the protocol for all incubation steps.[8] 3. Calibrate pipettes regularly and use proper pipetting techniques to avoid errors. 4. Prepare fresh inhibitor dilutions from a new stock solution for each experiment. |
| The inhibitor shows poor selectivity between closely related enzyme isoforms. | 1. The inhibitor targets a highly conserved region in the active site of the enzyme family. 2. The inhibitor has a suboptimal structure that does not exploit subtle differences between isoforms. | 1. Utilize structural biology (e.g., X-ray crystallography) to identify non-conserved residues in or near the active site that can be targeted. 2. Synthesize and test a library of this compound derivatives with diverse substitutions to explore the structure-activity relationship (SAR) for selectivity.[9] |
| The inhibitor is potent in biochemical assays but shows no activity in cell-based assays. | 1. Poor cell permeability of the this compound derivative. 2. The inhibitor is being actively transported out of the cell by efflux pumps. 3. The inhibitor is rapidly metabolized within the cell. 4. The inhibitor is not engaging the target protein in the cellular environment. | 1. Modify the this compound structure to improve its physicochemical properties, such as lipophilicity. 2. Co-administer the inhibitor with known efflux pump inhibitors in your assay. 3. Analyze the metabolic stability of the compound in liver microsomes or cell lysates. 4. Confirm target engagement using a method like the Cellular Thermal Shift Assay (CETSA).[10][11][12][13] |
Quantitative Data on this compound Inhibitor Selectivity
The following tables summarize the inhibitory activity of various this compound derivatives against different enzyme targets, highlighting their selectivity profiles.
Table 1: Selectivity of this compound-Based Inhibitors for Carbonic Anhydrase (CA) Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity for CA IX over CA I | Selectivity for CA IX over CA II | Reference |
| This compound-Sulfonamide Hybrid 1 | 73 | 9.1 | 55 | - | 1.33 | 6.04 | [14] |
| This compound-Sulfonamide Hybrid 2 | 120 | 36 | 14.2 | 5.9 | 8.45 | 2.54 | [14] |
| 8-Substituted this compound 3a | >10,000 | >10,000 | 50.3 | 8.7 | >198 | >198 | [15] |
| 8-Substituted this compound 3b | >10,000 | >10,000 | 45.1 | 7.9 | >221 | >221 | [15] |
| Thiosemicarbazide-Coumarin 4 | >10,000 | >10,000 | 85.2 | 25.6 | >117 | >117 | [16] |
Note: Lower Ki values indicate higher inhibitory potency. Higher selectivity ratios indicate greater selectivity for the target enzyme (hCA IX).
Table 2: Selectivity of this compound Derivatives Against PI3K Isoforms
| Compound | PI3Kα (IC50, µM) | PI3Kβ (IC50, µM) | PI3Kδ (IC50, µM) | PI3Kγ (IC50, µM) | Selectivity for α over δ | Selectivity for β over δ | Reference |
| This compound Analog 4b | 0.21 | 0.25 | 1.25 | 2.36 | 5.95 | 5.00 | [17] |
| This compound Analog 4h | 0.18 | 0.45 | 0.35 | 3.24 | 1.94 | 0.78 | [17] |
| BENC-511 | 0.52 | 0.89 | 1.58 | 2.54 | 3.04 | 1.78 | [17] |
Note: Lower IC50 values indicate higher inhibitory potency. Higher selectivity ratios indicate greater selectivity.
Experimental Protocols
Protocol 1: Determining Inhibitor Selectivity by IC50 Measurement
This protocol describes a general method for determining the selectivity of a this compound-based inhibitor by comparing its IC50 values against a target enzyme and one or more off-target enzymes.
1. Materials and Reagents:
-
Purified target enzyme and off-target enzyme(s).
-
This compound-based inhibitor stock solution (e.g., 10 mM in DMSO).
-
Enzyme-specific substrate.
-
Assay buffer (optimized for pH and ionic strength for each enzyme).
-
96-well microplates (e.g., black plates for fluorescence assays).[8]
-
Microplate reader.
2. Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound inhibitor stock solution to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Enzyme Preparation: Dilute the target and off-target enzymes to a working concentration in their respective pre-warmed assay buffers. The enzyme concentration should be chosen to ensure a linear reaction rate during the assay period.[18]
-
Assay Setup:
-
Add a fixed volume of assay buffer to each well of the 96-well plate.
-
Add a small volume (e.g., 1-2 µL) of each inhibitor dilution to the appropriate wells. Include a "no inhibitor" control (vehicle, e.g., DMSO).
-
Add the diluted enzyme solution to all wells except for the "no enzyme" blank control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[19]
-
-
Initiate the Reaction: Add the enzyme-specific substrate to all wells to start the reaction.
-
Monitor the Reaction: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance, fluorescence) kinetically over a defined period or as an endpoint reading.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enzyme.
-
-
Calculate Selectivity Index (SI):
-
SI = IC50 (off-target enzyme) / IC50 (target enzyme).
-
Protocol 2: Confirming Target Engagement in a Cellular Context using Cellular Thermal Shift Assay (CETSA)
This protocol provides a method to verify that the this compound inhibitor binds to its intended target within intact cells, a crucial step in validating selectivity.[10][11][12][13]
1. Materials and Reagents:
-
Cell line expressing the target protein.
-
This compound-based inhibitor.
-
Cell culture medium and reagents.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw).
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
SDS-PAGE and Western blot reagents.
-
Primary antibody specific to the target protein.
2. Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the this compound inhibitor at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Harvest and Lyse Cells: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells using freeze-thaw cycles or sonication.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Cool the samples at room temperature.
-
Separate Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Collect Supernatant: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein loading for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.[11]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the normalized band intensity versus temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
-
Visualizations: Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
Many this compound derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9][20][21][22] Inhibiting key kinases in this pathway, such as PI3K or Akt, can block downstream signals that promote cell proliferation and survival. Improving the selectivity of this compound inhibitors for specific PI3K isoforms is a key goal to minimize off-target effects.[17]
Caption: Inhibition of the PI3K/Akt pathway by this compound-based compounds.
Keap1-Nrf2 Antioxidant Response Pathway
Coumarins can modulate the Keap1-Nrf2 pathway, a key regulator of cellular defense against oxidative stress.[23][24][25][26] Under normal conditions, Keap1 targets Nrf2 for degradation. Oxidative stress or inhibitor binding disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression. Selectivity in this context involves designing coumarins that effectively modulate this pathway without interfering with other cellular processes.
Caption: Modulation of the Keap1-Nrf2 antioxidant pathway by coumarins.
Experimental Workflow for Selectivity Profiling
Improving selectivity requires a systematic approach to test inhibitors against a panel of related and unrelated enzymes. This workflow outlines the key steps from initial screening to detailed characterization.
Caption: A workflow for assessing and improving inhibitor selectivity.
References
- 1. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 2. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. This compound derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coumarinyl-substituted sulfonamides strongly inhibit several human carbonic anhydrase isoforms: solution and crystallographic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Design and Synthesis of this compound Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. superchemistryclasses.com [superchemistryclasses.com]
- 19. benchchem.com [benchchem.com]
- 20. This compound | this compound derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Perkin Synthesis of Coumarins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of coumarins via the Perkin reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Perkin reaction for coumarin (B35378) synthesis?
The Perkin reaction is a classic organic synthesis method used to produce coumarins. It involves the condensation of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of a weak base, typically sodium acetate (B1210297).[1] The reaction proceeds through the formation of an ortho-hydroxycinnamic acid intermediate, which then undergoes lactonization to form the this compound ring.[1]
Q2: I am experiencing a low yield in my Perkin reaction. What are the common causes and how can I improve it?
Low yields in the Perkin reaction for this compound synthesis are a common issue, often attributed to the high temperatures required, which can lead to the formation of side products.[2] Here are several strategies to optimize your yield:
-
Adjust Reactant Molar Ratios: Increasing the molar concentration of acetic anhydride relative to salicylaldehyde can often improve the yield.[2]
-
Catalyst Choice: While sodium acetate is the traditional catalyst, using a tertiary amine, such as triethylamine (B128534), can sometimes lead to better outcomes.[2]
-
Temperature Control: While the reaction requires heat, excessively high temperatures can promote the formation of byproducts. It is crucial to find the optimal temperature for your specific substrates.
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product with prolonged heating.
Q3: What are the common byproducts in the Perkin synthesis of coumarins and how can I minimize them?
A common issue in the Perkin reaction is the formation of a cis/trans mixture of the ortho-hydroxycinnamic acid intermediate. The trans-isomer cannot cyclize to form this compound under the reaction conditions, which can contribute to a lower yield of the desired product.[3] Additionally, at high temperatures, decarboxylation of the intermediate can occur, leading to other impurities.
To minimize byproduct formation:
-
Optimize Temperature: Carefully control the reaction temperature to favor the formation of the cis-isomer and prevent decomposition.
-
Purification: Effective purification techniques are essential to remove any unreacted starting materials and byproducts.
Q4: How can I effectively purify the this compound synthesized from a Perkin reaction?
Purification of coumarins from the Perkin reaction mixture can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying solid coumarins. Experiment with different solvent systems, such as aqueous methanol (B129727) or aqueous ethanol, to find the optimal conditions for your specific this compound derivative.[3]
-
Fractional Distillation: For liquid coumarins, fractional distillation under reduced pressure can be used for purification.[1]
-
Column Chromatography: If recrystallization is not effective in removing all impurities, column chromatography using silica (B1680970) gel is a powerful alternative.
Q5: Can I use a different anhydride in the Perkin reaction to synthesize substituted coumarins?
Yes, using different acid anhydrides allows for the synthesis of coumarins with substituents at the 3-position. For example, using phenylacetic anhydride in the presence of triethylamine can yield 3-phenylcoumarins.[4]
Troubleshooting Guide
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the base catalyst (e.g., sodium acetate) is anhydrous and of high purity. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. The Perkin reaction typically requires temperatures up to 200°C.[1] |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. An excess of acetic anhydride is often beneficial.[2] |
Problem: Multiple Spots on TLC, Indicating a Mixture of Products
| Possible Cause | Suggested Solution |
| Byproduct Formation | As discussed in the FAQs, this is often due to the formation of the trans-isomer of the intermediate or degradation at high temperatures. Optimize the reaction temperature and time. |
| Unreacted Starting Materials | Ensure the reaction has gone to completion by monitoring with TLC. If starting material persists, consider increasing the reaction time or temperature. |
| Impure Reagents | Use high-purity starting materials. Purify salicylaldehyde and ensure the acetic anhydride has not hydrolyzed. |
Experimental Protocols
Detailed Experimental Protocol for the Perkin Synthesis of this compound
Materials:
-
Salicylaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine salicylaldehyde, acetic anhydride (in a molar ratio of 1:1.5 to 1:4 with respect to salicylaldehyde), and anhydrous sodium acetate (in a molar ratio of 1:1 or less with respect to salicylaldehyde).[1]
-
Heat the mixture in an oil bath at a temperature of up to 200°C for several hours. The reaction progress can be monitored by TLC.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as aqueous ethanol.[3]
Quantitative Data
Table 1: Optimization of Reaction Conditions for the Perkin Synthesis of 3-Arylcoumarins
| Salicylaldehyde Derivative | Phenylacetic Acid Derivative | Base | Temperature (°C) | Yield (%) | Reference |
| Substituted Salicylaldehydes | Phenylacetic acids | Triethylamine | 120 | 46-74 | [4] |
Visualizations
Caption: Experimental workflow for the Perkin synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Perkin synthesis.
References
Technical Support Center: Method Development for Resolving Complex Mixtures of Coumarins
Welcome to the Technical Support Center for the analysis of complex coumarin (B35378) mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for separating complex this compound mixtures?
A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of coumarins due to its high sensitivity, specificity, and ability to separate a wide range of this compound derivatives.[1][2] Other common techniques include Gas Chromatography (GC), particularly for volatile coumarins, and Capillary Electrophoresis (CE) for rapid separations.[2][3][4]
Q2: How do I choose the right extraction method for coumarins from a complex matrix like a plant extract?
A2: The choice of extraction method depends on the specific coumarins of interest and the sample matrix. Common methods include maceration, sonication, and Soxhlet extraction.[1][5][6] The selection of the extraction solvent is critical; methanol (B129727), ethanol, and their aqueous mixtures are frequently used.[1][7] For instance, while deionized water can provide high extraction efficiency in some cases, methanol has been shown to yield higher concentrations of specific coumarins from certain plants.[1]
Q3: What are "matrix effects" and how can they impact my this compound analysis?
A3: Matrix effects occur when components in the sample, other than the coumarins of interest, interfere with the analysis.[8] This is a significant challenge in complex mixtures like food and biological samples.[8][9] These effects can lead to ion suppression or enhancement in mass spectrometry-based methods, affecting the accuracy and reproducibility of quantification.[8] Proper sample clean-up, such as Solid-Phase Extraction (SPE), can help minimize matrix effects.[10][11]
Q4: What causes peak tailing in the HPLC analysis of coumarins and how can I prevent it?
A4: Peak tailing, where a peak is asymmetrical with a drawn-out tail, is a common issue in HPLC.[12] For coumarins, this can be caused by secondary interactions with the stationary phase, such as interactions with residual silanol (B1196071) groups on silica-based columns.[12] Other causes include using an inappropriate mobile phase pH, column contamination, or sample overload.[12][13][14] To prevent peak tailing, you can adjust the mobile phase pH, use an end-capped column, or implement a proper sample clean-up procedure.[12][14]
Q5: Can I use Gas Chromatography (GC) to analyze all types of coumarins?
A5: Gas Chromatography is suitable for the analysis of semi-volatile coumarins with low molecular weight.[2] For less volatile or thermally unstable coumarins, derivatization may be necessary to increase their volatility. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for both identification and quantification.[3][11]
Troubleshooting Guides
Guide 1: Poor Peak Resolution in HPLC
Issue: Peaks are not well separated, leading to co-elution and inaccurate quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the solvent ratio or trying different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).[14] | Improved separation of target this compound peaks. |
| Incorrect Gradient Program | Modify the gradient slope, initial and final solvent concentrations, or the duration of the gradient. | Better resolution between closely eluting peaks. |
| Column Inefficiency | Ensure the column is properly packed and not voided.[15] Replace the column if it's old or has been subjected to harsh conditions. | Sharper, more symmetrical peaks leading to better resolution. |
| Inadequate Temperature Control | Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times and resolution.[16] | Consistent retention times and improved peak separation. |
Guide 2: Low Sensitivity or No Peak Detected
Issue: The detector signal for the target this compound is weak or absent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Sample Concentration | Concentrate the sample extract or inject a larger volume (be cautious of overloading the column). | A detectable peak for the target analyte. |
| Inappropriate Detection Wavelength | Determine the optimal UV absorbance wavelength for your specific coumarins using a diode array detector (DAD) or by consulting literature. A common wavelength for this compound is 276 nm.[17] | Increased signal-to-noise ratio and improved peak intensity. |
| Detector Malfunction | Check the detector lamp and ensure it is functioning correctly.[16] | A stable baseline and proper detector response. |
| Analyte Degradation | Ensure proper sample storage and handling to prevent degradation of light-sensitive or unstable coumarins. | Presence of the expected analyte peak. |
Experimental Protocols
Protocol 1: General HPLC Method Development for this compound Analysis
This protocol provides a starting point for developing an HPLC method for the separation of coumarins.
-
Column Selection: A C18 column is a common choice for reversed-phase separation of coumarins.[1][17]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of water (often with a modifier like acetic acid or a buffer) and an organic solvent like methanol or acetonitrile.[10][17] A starting point could be a 70:30 (v/v) mixture of methanol and water.[17]
-
Flow Rate: A flow rate of 1 mL/min is commonly used.[17]
-
Detection: UV detection is frequently employed, with the wavelength set to the maximum absorbance of the target coumarins (e.g., 276 nm for this compound).[17]
-
Gradient Elution: For complex mixtures, a gradient elution program, where the mobile phase composition is changed over time, is often necessary to achieve adequate separation.[10]
-
Method Validation: Once a suitable separation is achieved, the method should be validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[10][17]
Protocol 2: Sample Preparation by Sonication-Assisted Extraction
This protocol describes a general procedure for extracting coumarins from plant material.
-
Sample Preparation: Dry and powder the plant material.[18]
-
Extraction: Weigh a known amount of the powdered sample (e.g., 0.5 g) and place it in a suitable vessel.[18] Add a specific volume of extraction solvent (e.g., 20 mL of 80% methanol).[18]
-
Sonication: Place the vessel in an ultrasonic bath and sonicate for a specified time (e.g., 30 minutes).[18]
-
Centrifugation: Centrifuge the mixture to separate the solid material from the extract.[18]
-
Collection: Carefully collect the supernatant. The extraction process can be repeated on the solid residue to increase the yield.[18]
-
Filtration: Before injection into the HPLC system, filter the extract through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[18]
Quantitative Data Summary
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 4.6 x 250 mm[1] | Symmetry C18[17] |
| Mobile Phase | Acetonitrile and 0.5% acetic acid in water (gradient)[10] | Methanol:Water (70:30, v/v) (isocratic)[17] |
| Flow Rate | 1.0 mL/min[17] | 1.0 mL/min[10] |
| Detection | UV at 276 nm[17] | Photodiode Array (PDA)[10] |
| LOD | 30 ng/mL[17] | Sample dependent (0.05 to 2.5 mg/kg)[10] |
| LOQ | 100 ng/mL[17] | Sample dependent (0.05 to 8 mg/kg)[10] |
Table 2: Capillary Electrophoresis Conditions for this compound Separation
| Parameter | Condition 1 | Condition 2 |
| Capillary | Bare fused silica[4] | - |
| Background Electrolyte | 20 mM borax (B76245) in 5% methanol, pH 10.1[4] | 20 mmol/L borate (B1201080) buffer, pH 10.5[19] |
| Applied Voltage | 30 kV[4] | - |
| Temperature | 27°C[4] | - |
| Detection | UV at 194 and 206 nm[4] | - |
| Analysis Time | < 9 minutes[4] | ~ 6 minutes[19] |
Visualizations
Caption: General workflow for method development in this compound analysis.
Caption: Troubleshooting workflow for poor peak resolution.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. mdpi.com [mdpi.com]
- 3. Determination of this compound in fragrance products by capillary gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. japsonline.com [japsonline.com]
- 7. Extraction and Chromatographic Approaches for this compound, Furothis compound, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Development and single-laboratory validation of an HPLC method for the determination of this compound in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Simultaneous Analysis of Simple Coumarins and Furocoumarines in Cigarettes by Solid-Phase Extraction with Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. chromtech.com [chromtech.com]
- 15. lcms.cz [lcms.cz]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Development and Validation of Stability-indicating RP-HPLC Method for this compound Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 18. phytojournal.com [phytojournal.com]
- 19. Separation and determination of coumarins from Cacalia tangutica by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and mitigating common artifacts encountered during fluorescence lifetime imaging (FLIM) experiments involving coumarin-based fluorophores.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts in this compound-related FLIM experiments?
A1: The most prevalent artifacts stem from the sensitivity of This compound (B35378) dyes to their microenvironment. These include:
-
Photobleaching: Irreversible photodegradation of the fluorophore under excitation light, leading to a decrease in fluorescence intensity and potential changes in lifetime.[1][2][3]
-
Concentration Quenching: At high concentrations, this compound molecules can form non-fluorescent aggregates, leading to a decrease in fluorescence lifetime and quantum yield.[4][5][6]
-
pH Sensitivity: The fluorescence properties of many this compound derivatives, particularly 7-aminocoumarins, are highly dependent on pH.[7][8][9][10][11] Protonation of the amino group in acidic conditions can disrupt the intramolecular charge transfer (ICT) process, significantly reducing fluorescence intensity.[7][11]
-
Solvent Effects (Solvatochromism): The polarity of the solvent can significantly influence the fluorescence lifetime and emission spectrum of this compound dyes.[12][13][14][15][16]
-
Instrumental Artifacts: Issues such as improper calibration, timing drift, and incorrect background subtraction can introduce errors in lifetime measurements.[17]
Q2: How does pH affect the fluorescence lifetime of my this compound probe?
A2: Changes in pH can significantly alter the fluorescence lifetime of many this compound derivatives. For 7-aminocoumarins, acidic environments can lead to protonation of the 7-amino group, which disrupts the intramolecular charge transfer (ICT) that is critical for their fluorescence.[7][11] This can result in a dramatic decrease in fluorescence intensity and a change in the measured lifetime. Some this compound derivatives exhibit a shift in their emission wavelength, with a blue shift often observed in acidic conditions compared to the neutral or alkaline state.[7][9] It is crucial to maintain a stable and appropriate pH for your specific this compound probe, typically within the neutral to slightly alkaline range (pH 7-9), to ensure reproducible results.[11]
Q3: Why is my fluorescence signal weak or unstable?
A3: A weak or unstable signal can be attributed to several factors:
-
Photobleaching: Continuous exposure to the excitation light source can destroy the fluorophore.[1]
-
Low Concentration: The concentration of your this compound probe may be too low for the sensitivity of your instrument.
-
High Concentration (Quenching): Conversely, excessively high concentrations can lead to self-quenching.[4]
-
pH Fluctuation: As discussed in Q2, unstable pH can cause fluctuations in fluorescence.[4][11]
-
Solvent Polarity: The choice of solvent can dramatically impact the quantum yield of your this compound dye.[5][13]
-
Presence of Quenchers: Other molecules in your sample, such as halide ions, can quench the fluorescence of coumarins.[18]
Q4: What is the effect of solvent polarity on this compound fluorescence lifetime?
A4: this compound dyes are known to be solvatochromic, meaning their photophysical properties, including fluorescence lifetime, are sensitive to the polarity of the surrounding solvent.[12][13][14][15][16] Generally, for coumarins exhibiting intramolecular charge transfer (ICT), an increase in solvent polarity leads to a better stabilization of the polar excited state, which can affect the radiative and non-radiative decay rates and thus alter the fluorescence lifetime.[13] In some cases, very high polarity solvents can lead to a decrease in fluorescence quantum yield and lifetime due to the involvement of a non-fluorescent twisted intramolecular charge transfer (TICT) state.[13][14] Conversely, in nonpolar solvents, some coumarins may exhibit unusual photophysical behavior due to structural changes.[12][13]
Troubleshooting Guides
Issue 1: Rapidly Decaying Fluorescence Signal (Photobleaching)
Symptoms:
-
Fluorescence intensity decreases noticeably during a single acquisition or over sequential scans.
-
Calculated lifetime values show significant variation across a time-series experiment.
Troubleshooting Steps:
-
Reduce Excitation Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter integration times or by acquiring images less frequently.
-
Use Antifade Reagents: For fixed samples, incorporate an antifade mounting medium to reduce photobleaching.[4]
-
Control the Atmosphere: For in vitro experiments, deoxygenating the solution can sometimes reduce photobleaching, as oxygen can be involved in photodegradation pathways.[1]
Issue 2: Inaccurate or Inconsistent Lifetime Values
Symptoms:
-
Measured lifetime values differ significantly from expected values for the this compound probe.
-
High variability in lifetime measurements between replicate samples.
Troubleshooting Steps:
-
Verify and Calibrate the FLIM System:
-
Control Sample Environment:
-
Check for Quenchers:
Issue 3: Low Fluorescence Signal or Poor Contrast
Symptoms:
-
The fluorescence intensity is too low for reliable lifetime fitting.
-
Poor distinction between the fluorescently labeled structure and the background.
Troubleshooting Steps:
-
Optimize Probe Concentration:
-
Verify Instrument Settings:
-
Ensure the excitation and emission wavelengths are correctly set for your specific this compound probe and solvent environment.[5][6]
-
For microscopy, confirm that the correct filter sets are in place.[6]
-
Adjust detector gain or photomultiplier tube (PMT) settings, being mindful of introducing noise at excessively high settings.[5]
-
-
Assess Probe Integrity:
Quantitative Data Summary
Table 1: Environmental Sensitivity of Selected this compound Derivatives
| This compound Derivative | Parameter | Condition | Observed Effect | Reference |
| This compound 343 | pH | Acidic (low pH) | Protonation of 7-amino group, decreased fluorescence intensity, blue shift in emission. | [7] |
| This compound 343 | pH | Alkaline (high pH) | Deprotonated, strong fluorescence. | [7] |
| This compound 6 | Solvent Polarity | Ethanol | Emission max ~501-505 nm. | [5] |
| This compound 6 | Solvent Polarity | Chloroform (less polar) | Emission max ~492 nm (hypsochromic shift). | [5] |
| This compound 152 & 481 | Solvent Polarity | Nonpolar solvents | Unexpectedly lower Stokes' shifts and fluorescence lifetimes. | [13] |
| 7-methoxythis compound | Solvent Polarity | Increasing polarity | Increased fluorescence intensity with negligible spectral shift. | [22] |
| 4-methyl-7-methoxy & 4-methyl-5-ethoxy-7-methoxy this compound | Quencher | Iodide ions (I⁻) | High quenching ability. | [18] |
| 4-methyl-7-methoxy & 4-methyl-5-ethoxy-7-methoxy this compound | Quencher | Bromide ions (Br⁻) | Moderate quenching ability. | [18] |
| 4-methyl-7-methoxy & 4-methyl-5-ethoxy-7-methoxy this compound | Quencher | Chloride ions (Cl⁻) | Almost no quenching. | [18] |
Experimental Protocols
Protocol 1: Measuring this compound Fluorescence as a Function of pH
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 3 to 11). A combination of citrate, phosphate, and borate (B1201080) buffers can be used.
-
Ensure the buffer concentration is sufficient to maintain the pH after the addition of the dye solution.
-
-
Preparation of this compound Stock Solution:
-
Dissolve the this compound dye in a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 1 mM).
-
-
Sample Preparation:
-
Dilute the this compound stock solution into each of the prepared buffer solutions to a final concentration that results in an absorbance below 0.1 at the excitation wavelength.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to record the fluorescence emission spectra for each sample at its optimal excitation wavelength.
-
Record the emission spectra across a suitable range.
-
Measure the fluorescence intensity at the emission maximum for each pH value.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
Plot the wavelength of the emission maximum as a function of pH to visualize any spectral shifts.[7]
-
Protocol 2: Stern-Volmer Analysis for Quenching
-
Prepare Stock Solutions:
-
Create a concentrated stock solution of your this compound probe in the chosen buffered solvent.
-
Create a concentrated stock solution of the potential quencher in the same solvent.
-
-
Create a Sample Series:
-
Prepare a series of vials or cuvettes.
-
To each vial, add a fixed volume of the this compound stock solution to maintain a constant concentration.
-
Add increasing volumes of the quencher stock solution to the vials.
-
Add solvent to bring all samples to the same final volume.
-
Include a control sample with no quencher.
-
-
Measure Fluorescence:
-
Set your spectrofluorometer or FLIM instrument to the optimal excitation and emission wavelengths for your this compound probe.
-
Measure the fluorescence intensity (or lifetime) for each sample.
-
-
Data Analysis:
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity in the presence of the quencher (F) against the quencher concentration ([Q]).
-
For dynamic quenching, the plot should be linear, following the Stern-Volmer equation: F₀/F = 1 + Kₛᵥ[Q], where Kₛᵥ is the Stern-Volmer quenching constant.[4]
-
Visualizations
Caption: Troubleshooting workflow for common FLIM artifacts.
Caption: Experimental workflow for assessing pH sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of pH on Fluorescence Spectra of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High quantum yield and pH sensitive fluorescence dyes based on this compound derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Investigations of the solvent polarity effect on the photophysical properties of this compound-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nathan.instras.com [nathan.instras.com]
- 14. Photophysics of a this compound in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [kb.osu.edu]
- 16. researchgate.net [researchgate.net]
- 17. IMAGING ARTIFACTS IN FLUORESCENCE LIFETIME IMAGING OPHTHALMOSCOPY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. kcci.virginia.edu [kcci.virginia.edu]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and application of this compound fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 22. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anticancer Potential of Coumarin Derivatives: A Comparative Guide
A comprehensive analysis of the anticancer activities of various coumarin (B35378) derivatives reveals their significant potential in oncology research. This guide provides a comparative overview of their cytotoxic effects on different cancer cell lines, delves into the key signaling pathways they modulate, and offers detailed experimental protocols for researchers in drug discovery and development.
Coumarins, a class of naturally occurring benzopyrone compounds, and their synthetic derivatives have demonstrated a wide range of pharmacological properties, including potent anticancer activities.[1][2] These compounds exert their effects through various mechanisms, such as inducing programmed cell death (apoptosis), inhibiting cell proliferation, and blocking the formation of new blood vessels that supply tumors (angiogenesis).[3][4] This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying molecular pathways to facilitate a deeper understanding of the anticancer potential of this versatile scaffold.
Comparative Anticancer Activity of this compound Derivatives
The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates a higher potency. The following tables summarize the IC50 values of selected this compound derivatives against various human cancer cell lines, offering a comparative look at their cytotoxic potential.
| This compound Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 4 | HL-60 (Leukemia) | 8.09 | Staurosporine | 7.48 |
| MCF-7 (Breast) | 3.26 | Staurosporine | 3.06 | |
| A549 (Lung) | 9.34 | Staurosporine | 3.7 | |
| Compound 8b | HepG2 (Liver) | 13.14 | Staurosporine | 10.24 |
| MCF-7 (Breast) | 7.35 | Staurosporine | 3.06 | |
| A549 (Lung) | 4.63 | Staurosporine | 3.7 | |
| LaSOM 186 | MCF-7 (Breast) | 2.66 | Cisplatin | 45.33 |
| LaSOM 180 | MCF-7 (Breast) | 10.08 | Cisplatin | 45.33 |
| Compound 4a | MCF-7 (Breast) | 1.24 | Staurosporine | 8.81 |
| Compound 3d | MCF-7 (Breast) | 1.65 | Staurosporine | 8.81 |
| Compound 22 | MCF-7 (Breast) | 9.62 µg/mL | - | - |
| Scopoletin-cinnamic hybrid (23) | MCF-7 (Breast) | 0.231 | - | - |
| Aloe emodin-coumarin derivative (40) | MCF-7 (Breast) | 1.56 | - | - |
| Harmine-coumarin hybrid (41) | MCF-7 (Breast) | 1.9 | - | - |
| This compound-containing sulfonamide (33) | MCF-7 (Breast) | 0.0088 | - | - |
| Thiazolopyrazolyl this compound (90) | MCF-7 (Breast) | 5.41 | Doxorubicin | 6.73 |
| This compound derivative 4k | MCF-7 (Breast) | 23.6 (VEGFR-2 inhibition) | Sorafenib | 30 |
| This compound derivative 6c | MCF-7 (Breast) | 34.2 (VEGFR-2 inhibition) | Sorafenib | 30 |
| 3-Thiazolyl-Coumarin 6d | MCF-7 (Breast) | 10.5 | Sorafenib | 5.10 |
| 3-Thiazolyl-Coumarin 6b | MCF-7 (Breast) | 11.2 | Sorafenib | 5.10 |
Table 1: Comparative IC50 values of various this compound derivatives against different cancer cell lines. Data compiled from multiple studies.[4][5][6][7][8][9][10]
Key Signaling Pathways Modulated by this compound Derivatives
The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, survival, and proliferation. Two of the most significant pathways targeted by these compounds are the PI3K/Akt/mTOR and the VEGFR-2 signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that plays a central role in regulating cell cycle progression, proliferation, and survival.[2][11] Dysregulation of this pathway is a common feature in many types of cancer, making it an attractive target for anticancer drug development. This compound derivatives have been shown to inhibit this pathway at various points, leading to the suppression of tumor growth.[2][11]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels.[9][10] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of VEGFR-2 a critical strategy in cancer therapy. Several this compound derivatives have been identified as potent inhibitors of VEGFR-2, thereby disrupting tumor angiogenesis.[4][7][9]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for two key assays used to evaluate the anticancer activity of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Flow Cytometry for Apoptosis Analysis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis.[15][16][17] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound derivatives for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the this compound derivatives.
This guide provides a foundational understanding of the anticancer potential of this compound derivatives, offering valuable comparative data and methodologies for researchers. The versatility of the this compound scaffold, coupled with its diverse mechanisms of action, underscores its promise as a source for the development of novel and effective cancer therapeutics. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. This compound | this compound derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of this compound Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. VEGFR-2 inhibiting effect and molecular modeling of newly synthesized this compound derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. This compound derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Validation of a New Analytical Method for Coumarin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for coumarin (B35378) quantification against established analytical techniques. The performance of this new method is supported by experimental data, offering a comprehensive overview for researchers, scientists, and drug development professionals in selecting the most suitable analytical approach for their specific needs.
This compound and its derivatives are naturally occurring compounds found in many plants and are utilized in pharmaceuticals, foods, and cosmetics.[1] Accurate and reliable quantification of this compound is crucial for quality control, safety assessment, and research purposes. While High-Performance Liquid Chromatography (HPLC) is the most widely used method for this compound analysis, continuous advancements aim to enhance precision, sensitivity, and efficiency.[2][3]
This guide focuses on a new, validated Reversed-Phase HPLC (RP-HPLC) method and compares its performance with a traditional HPLC-UV method and another recently developed technique, Micellar Thin-Layer Chromatography (TLC).
Performance Comparison of Analytical Methods
The following table summarizes the key validation parameters for the new RP-HPLC method, a traditional HPLC-UV method, and a micellar TLC method for the quantification of this compound.
| Parameter | New Validated RP-HPLC Method | Traditional HPLC-UV Method | Micellar TLC Method |
| Linearity (R²) | > 0.999[1] | ≥ 0.9995 | Not explicitly stated, but linearity was established |
| Limit of Detection (LOD) | 30 ng/mL[4] | ~1 mg/kg (for low-level detection)[5] | Not explicitly stated |
| Limit of Quantitation (LOQ) | 100 ng/mL[4] | 1.7-5.2 μg/kg (for derivatives via HPLC-MS/MS)[6] | Not explicitly stated |
| Accuracy (% Recovery) | 97.5–121.9% (intra-day), 98.8–118.1% (inter-day)[7] | 80-110%[7] | Statistically insignificant difference from HPLC method |
| Precision (% RSD) | < 4%[7] | < 10.0%[7] | Proven to be reproducible |
| Run Time | ~4.5 minutes (for multiple coumarins)[6] | Dependent on specific method | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. New Validated RP-HPLC Method
This method offers enhanced sensitivity and a straightforward procedure for this compound quantification.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
2. Traditional HPLC-UV Method
This is a widely adopted method for routine this compound analysis.
-
Chromatographic Conditions:
-
Column: 5mm C18 (4.6 x 250 mm) steel column[8]
-
Mobile Phase: Gradient elution with:
-
Mobile Phase A: Water, 5mm Ammonium acetate (B1210297) buffer with 0.2% (v/v) acetic acid[8]
-
Mobile Phase B: Acetonitrile:Methanol 1:2 (v/v)[8]
-
-
Flow Rate: 0.8 mL/minute[8]
-
Detection: UV Detector
-
-
Sample Preparation (for Cinnamon):
3. Micellar TLC Method
A simpler and faster alternative for this compound determination.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) by dissolving 50 mg in 50 mL of ethanol (B145695).[9]
-
Prepare working standard solutions by diluting the stock solution with ethanol to obtain concentrations from 20-100 μg/mL.[9]
-
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the specific experimental workflow for the new RP-HPLC method.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for the new RP-HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability-indicating RP-HPLC Method for this compound Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 5. food.gov.uk [food.gov.uk]
- 6. Simultaneous Determination of this compound and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fssai.gov.in [fssai.gov.in]
- 9. advancechemjournal.com [advancechemjournal.com]
A Comparative Analysis of the Anticoagulant Effects of Coumarin Derivatives Versus Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticoagulant effects of warfarin (B611796) against other notable coumarin (B35378) derivatives, including dicoumarol, acenocoumarol (B605123), and phenprocoumon (B610086). It is important to note that the parent compound, this compound, does not exhibit anticoagulant properties. The anticoagulant activity arises from its 4-hydroxythis compound (B602359) derivatives.[1] This comparison focuses on the mechanism of action, pharmacokinetic profiles, and clinical efficacy, supported by experimental data.
Mechanism of Action: Inhibition of the Vitamin K Cycle
The anticoagulant effect of warfarin and other this compound derivatives stems from their ability to interfere with the vitamin K cycle in the liver.[2][3] Specifically, they act as antagonists of the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[2][3] This enzyme is crucial for the regeneration of the reduced form of vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate (B1630785) residues on several clotting factors.
By inhibiting VKORC1, these anticoagulants prevent the synthesis of the active forms of vitamin K-dependent clotting factors: II (prothrombin), VII, IX, and X.[4] This disruption of the coagulation cascade leads to a decrease in the ability of the blood to form clots.
Comparative Pharmacokinetics
The pharmacokinetic properties of this compound anticoagulants vary, which influences their clinical application, including the onset and duration of action, and dosing frequency. Warfarin, acenocoumarol, and phenprocoumon are all metabolized by cytochrome P450 enzymes, with CYP2C9 playing a significant role.[5]
| Parameter | Warfarin | Dicoumarol | Acenocoumarol | Phenprocoumon |
| Half-life | ~36-42 hours[6] | ~5-28 hours (in rats)[7] | ~10-11 hours[6][8] | ~110-160 hours[8][9] |
| Metabolism | Primarily CYP2C9[5] | - | CYP2C9[5] | CYP2C9 and CYP3A4[5] |
| Absorption | Rapid and complete[10] | Slower and incomplete[10] | - | - |
| Protein Binding | High (~99%) | High | High | High |
Comparative Efficacy and Potency
The anticoagulant efficacy of these compounds is typically assessed by measuring their impact on clotting time in vitro and in vivo. The half-maximal inhibitory concentration (IC50) against VKORC1 provides a measure of their direct potency.
| Compound | IC50 for VKORC1 Inhibition | Notes |
| Acenocoumarol | ~6-fold lower than other VKAs[11] | Most potent inhibitor of VKORC1 in vitro.[11] |
| Phenprocoumon | Equipotent to Warfarin[11] | - |
| Warfarin | Equipotent to Phenprocoumon[11] | - |
Clinical effectiveness is often evaluated by the time in therapeutic range (TTR), which measures the percentage of time a patient's International Normalized Ratio (INR) is within the target range.
| Comparison | Study Finding |
| Acenocoumarol vs. Warfarin | Studies have shown conflicting results. One study found a lower mean TTR for acenocoumarol (56.1%) compared to warfarin (61.6%) in patients with mechanical heart valves.[12][13] Another study in patients with atrial fibrillation found a higher mean TTR for acenocoumarol (56.54%) versus warfarin (50.69%).[1] |
| Dicoumarol vs. Warfarin | No significant difference in the percentage of time within the therapeutic prothrombin value limits was found in one clinical study.[14] |
| Phenprocoumon vs. Warfarin | Real-world data suggests that the superiority of direct oral anticoagulants (DOACs) over warfarin might not translate to a relevant advantage over phenprocoumon.[15] |
Experimental Protocols
The primary methods for assessing the anticoagulant effects of this compound derivatives are the Prothrombin Time (PT) and the Activated Partial Thromboplastin (B12709170) Time (aPTT) assays.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.[16]
Principle: Tissue thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma, and the time to clot formation is measured.[16] This test is sensitive to deficiencies in factors II, V, VII, and X.[4]
Methodology:
-
Specimen Collection: Collect whole blood in a light-blue top tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.[17][18]
-
Plasma Preparation: Centrifuge the blood sample at approximately 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[19]
-
Assay Procedure:
-
Pre-warm the PT reagent (containing thromboplastin and calcium chloride) and the plasma sample to 37°C.[19]
-
Pipette a specific volume of plasma (e.g., 50 µL) into a cuvette.[19]
-
Add a specific volume of the pre-warmed PT reagent (e.g., 100 µL) to the plasma.[19]
-
Simultaneously start a timer and measure the time until a fibrin clot is formed, which can be detected optically or mechanically.[17]
-
-
Reporting: Results are reported in seconds and often as an International Normalized Ratio (INR), which standardizes the PT ratio.[20]
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.[21]
Principle: An activator (e.g., silica, kaolin) and a phospholipid substitute are added to citrated plasma to activate the contact-dependent factors. After incubation, calcium is added to initiate clotting, and the time to clot formation is measured.[21] This test is sensitive to deficiencies in factors II, V, VIII, IX, X, XI, and XII.[22]
Methodology:
-
Specimen Collection and Plasma Preparation: Follow the same procedure as for the PT assay.[23]
-
Assay Procedure:
-
Pre-warm the aPTT reagent (containing an activator and phospholipid) and calcium chloride to 37°C.[23]
-
Pipette a specific volume of plasma (e.g., 50 µL) into a cuvette.[23]
-
Add a specific volume of the aPTT reagent (e.g., 50 µL) to the plasma and incubate for a specified time (e.g., 3 minutes) at 37°C.[23]
-
Add a specific volume of pre-warmed calcium chloride (e.g., 50 µL) to the mixture and simultaneously start a timer.[23]
-
Measure the time until a fibrin clot is formed.[23]
-
-
Reporting: Results are reported in seconds.[24]
Conclusion
While warfarin is the most widely used this compound anticoagulant, other derivatives such as acenocoumarol and phenprocoumon are utilized in different parts of the world and exhibit distinct pharmacokinetic profiles that may offer advantages in certain clinical scenarios. Dicoumarol, the first discovered oral anticoagulant, has largely been replaced by warfarin due to its less favorable pharmacokinetic properties. The choice of a specific this compound anticoagulant depends on various factors, including the desired duration of action, potential for drug interactions, and patient-specific factors. The experimental protocols outlined provide a basis for the continued investigation and comparison of existing and novel this compound-based anticoagulants.
References
- 1. A comparative study on the effect of warfarin v/s acenocoumarol in patients with atrial fibrillation - Amrita Vishwa Vidyapeetham [amrita.edu]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxythis compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.libretexts.org [med.libretexts.org]
- 5. Comparative pharmacokinetics of vitamin K antagonists: warfarin, phenprocoumon and acenocoumarol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Warfarin or acenocoumarol: which is better in the management of oral anticoagulants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of this compound anticoagulants XV: relationship between pharmacokinetics of dicumarol and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Switching from acenocoumarol to phenprocoumon: step in personalised anticoagulation?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of phenprocoumon with direct oral anticoagulants in catheter ablation of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aminer.org [aminer.org]
- 11. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Anticoagulation Quality between Acenocoumarol and Warfarin in Patients with Mechanical Prosthetic Heart V… [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of a new microcrystalline dicoumarol preparation with warfarin under routine treatment conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmjopen.bmj.com [bmjopen.bmj.com]
- 16. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 17. labcorp.com [labcorp.com]
- 18. atlas-medical.com [atlas-medical.com]
- 19. atlas-medical.com [atlas-medical.com]
- 20. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 21. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 22. linear.es [linear.es]
- 23. atlas-medical.com [atlas-medical.com]
- 24. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
Cross-validation of Coumarin Bioactivity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coumarins, a diverse class of benzopyrone compounds, have garnered significant attention in pharmacological research due to their broad spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of various coumarin (B35378) derivatives across different cell lines, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. The information presented herein is compiled from recent scientific literature to aid researchers in their drug discovery and development endeavors.
Comparative Bioactivity of this compound Derivatives
The cytotoxic effects of this compound derivatives have been extensively evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific this compound derivative and the cancer cell type. This variability underscores the importance of cross-validating bioactivity in multiple cell lines to identify promising candidates for further development.
Below is a summary of the reported IC50 values for several this compound derivatives against various cancer cell lines.
| This compound Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 16 (Fluorinated this compound) | MCF-7 | Breast Cancer | 7.90 µg/mL | [1] |
| This compound-3-carboxamide derivative 3i | MDA-MB-231 | Triple-Negative Breast Cancer | - | [2] |
| Compound 5 | PC-3 | Prostate Cancer | 3.56 | [2] |
| Compound 4b | PC-3 | Prostate Cancer | 8.99 | [2] |
| Compound 4a | PC-3 | Prostate Cancer | 10.22 | [2] |
| Compound 4c | MDA-MB-231 | Triple-Negative Breast Cancer | 8.5 | [2] |
| This compound–ferrocene conjugate 127a | BIU-87 | Bladder Cancer | 1.09 | [3] |
| This compound–ferrocene conjugate 127a | MCF-7 | Breast Cancer | 12.10 | [3] |
| This compound–ferrocene conjugate 127b | SGC-7901 | Gastric Cancer | 3.56 | [3] |
| This compound–aminothiazole hybrid 52d | HT-29 | Colorectal Cancer | 0.25 | [3] |
| This compound–aminothiazole hybrid 52d | HCT-116 | Colorectal Cancer | 0.26 | [3] |
| This compound-artemisinin hybrid 1a | HepG2 | Liver Cancer | 3.05 | [3] |
| This compound-artemisinin hybrid 1a | Hep3B | Liver Cancer | 3.76 | [3] |
| This compound-artemisinin hybrid 1a | A2780 | Ovarian Cancer | 5.82 | [3] |
| This compound-artemisinin hybrid 1a | OVCAR-3 | Ovarian Cancer | 4.60 | [3] |
| This compound–chalcone hybrid 107b | HCT116 | Colorectal Cancer | 4.7 | [4] |
| This compound–chalcone hybrid 107b | MCF-7 | Breast Cancer | 6.9 | [4] |
| This compound–chalcone hybrid 107b | HepG-2 | Liver Cancer | 19.5 | [4] |
| This compound–chalcone hybrid 107b | SW620 | Colorectal Cancer | 20.8 | [4] |
| 8-farnesyloxythis compound (19) | PC3 | Prostate Cancer | 14.12 (72h) | [5] |
| Alternariol (77) | KB | Epidermoid Carcinoma | 3.17 µg/mL | [6] |
| Alternariol (77) | KBv200 | Epidermoid Carcinoma | 3.12 µg/mL | [6] |
| Alternariol derivative (80) | KB | Epidermoid Carcinoma | 4.82 µg/mL | [6] |
| Alternariol derivative (80) | KBv200 | Epidermoid Carcinoma | 4.94 µg/mL | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Key Signaling Pathways Modulated by Coumarins
Coumarins exert their biological effects by modulating a variety of intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation. Understanding these pathways is fundamental to elucidating their mechanisms of action and for the rational design of novel therapeutic agents.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[7] Several this compound derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability and growth.[2][8] Osthole, for instance, is a this compound that has been shown to arrest the cell cycle and induce apoptosis by modulating the PI3K/Akt/mTOR pathway.[8]
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by this compound derivatives.
Angiogenesis and VEGF Signaling
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) are key players in this process.[2] Coumarins have demonstrated anti-angiogenic properties by interfering with VEGF signaling.[2] For example, a fluorinated this compound scaffold, compound 16, has been shown to exhibit potent VEGFR-2 inhibition.[1]
Caption: Inhibition of Angiogenesis through VEGFR-2 by this compound derivatives.
Anti-inflammatory Signaling Pathways
Coumarins have also been recognized for their anti-inflammatory effects.[9] They can modulate various signaling pathways involved in the inflammatory response, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9] By inhibiting these pathways, coumarins can reduce the production of pro-inflammatory mediators.[10]
Experimental Protocols
The following are generalized methodologies for key experiments commonly used to evaluate the bioactivity of this compound derivatives. These protocols can serve as a foundation for designing specific experimental setups.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[12]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antioxidant Activity Assays
The antioxidant capacity of coumarins can be evaluated using various in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare different concentrations of the this compound derivative.
-
Add a solution of DPPH to each concentration of the compound.[13]
-
Incubate the mixture in the dark for a specified time.
-
Measure the decrease in absorbance at a specific wavelength (around 517 nm).
-
Calculate the percentage of radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
Add different concentrations of the this compound derivative to the ABTS radical solution.
-
Measure the decrease in absorbance at a specific wavelength (around 734 nm).
-
Calculate the percentage of radical scavenging activity.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening and validating the bioactivity of this compound derivatives.
Caption: A general experimental workflow for the screening and validation of this compound bioactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Latest developments in this compound-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of this compound as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 8. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aimspress.com [aimspress.com]
- 10. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability of Coumarin Dyes and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is a critical step that dictates the reliability and reproducibility of experimental data. Photostability, the intrinsic ability of a fluorophore to resist light-induced degradation (photobleaching), is a crucial performance metric. This is particularly true for applications that require prolonged or high-intensity illumination, such as fluorescence microscopy, high-content screening, and single-molecule studies. This guide provides an objective comparison of the photostability of coumarin (B35378) dyes against other widely used fluorophore families, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Fluorophore Photostability
The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb). This value represents the probability that a fluorophore molecule will be irreversibly destroyed per absorbed photon. Consequently, a lower photobleaching quantum yield indicates higher photostability.[1][2][3][4] The following table summarizes the photobleaching quantum yields for a selection of this compound derivatives and other common fluorophores to provide a comparative landscape.
It is important to note that photobleaching quantum yields are highly dependent on experimental conditions, including the excitation wavelength and intensity, solvent, oxygen concentration, and the presence of oxidizing or reducing agents.[2][3][4] Therefore, the values presented below, derived from various studies under aqueous or standardized conditions, should be used as a comparative reference.
| Fluorophore Family | Specific Dye | Photobleaching Quantum Yield (Φb) x 10⁻⁶ |
| This compound | This compound 1 | 500 |
| This compound 120 | 120 | |
| This compound 307 | 250 | |
| Rhodamine | Rhodamine 123 | 0.3 |
| Tetramethylrhodamine (TMR) | 0.4 | |
| Rhodamine 6G (R6G) | 1.2 | |
| Rhodamine B (RB) | 2.0 | |
| Fluorescein (B123965) | Fluorescein | ~30 |
| Alexa Fluor | Alexa Fluor 488 | ~1.5 |
| Alexa Fluor 568 | ~1.0 | |
| Cyanine | Cy3 | ~100 |
| Cy5 | ~50 |
Analysis: The data clearly indicates that rhodamine and Alexa Fluor dyes generally exhibit significantly higher photostability (lower Φb) compared to the this compound and fluorescein derivatives listed. For instance, Rhodamine 123 is several orders of magnitude more photostable than the this compound derivatives shown. While this compound dyes are valued for their brightness and environmental sensitivity, their photostability can be a limiting factor in demanding imaging applications.[5][6][7] For experiments requiring the utmost in photostability, fluorophores from the Alexa Fluor and rhodamine families may offer superior performance.[2][3]
Experimental Protocols
Accurate and reproducible assessment of fluorophore photostability is essential for selecting the appropriate dye and for the quantitative interpretation of fluorescence data.[1] Below is a detailed protocol for determining the photobleaching quantum yield of a fluorescent dye in solution.
Protocol: Determination of Photobleaching Quantum Yield (Φb)
Objective: To quantify the photostability of a fluorescent dye by measuring the decay of its fluorescence intensity under continuous, calibrated illumination.[7]
Materials:
-
Fluorescent dye of interest and a reference standard with a known Φb.
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol).
-
Spectrofluorometer with a stabilized light source (e.g., Xenon arc lamp or laser) and a sensitive detector.
-
UV-Vis Spectrophotometer.
-
Quartz cuvette (1 cm path length).
-
Magnetic stirrer and stir bar.
-
Photodiode power meter.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent dye in the chosen solvent.
-
From the stock, prepare a series of dilute solutions with absorbances at the excitation wavelength of less than 0.1 to avoid inner filter effects.[8]
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the light source to stabilize.
-
Place the quartz cuvette containing the dye solution and a small stir bar into the sample holder.
-
Set the excitation wavelength to the absorption maximum (λ_max) of the dye. Set the emission wavelength to the fluorescence maximum.
-
Ensure the magnetic stirrer is on to maintain a homogenous solution during illumination.[7]
-
Use a photodiode power meter to accurately measure the excitation light power at the sample position.
-
-
Data Acquisition:
-
Measure the initial absorbance (A₀) of the solution using the UV-Vis spectrophotometer.
-
Measure the initial fluorescence intensity (F₀) of the solution in the spectrofluorometer before significant photobleaching occurs.[7]
-
Continuously illuminate the sample with the excitation light at a constant, known power.
-
Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased (e.g., to less than 50% of the initial value).[3]
-
-
Data Analysis:
-
Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) versus illumination time (t).
-
The initial slope of this plot is the photobleaching rate constant (k_b).
-
The photobleaching quantum yield (Φb) is then calculated using the following equation: Φb = k_b / (σ * I) Where:
-
k_b is the photobleaching rate constant.
-
σ is the absorption cross-section of the dye at the excitation wavelength.
-
I is the photon flux (photons per unit area per second).
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for determining the photostability of a fluorophore.
Caption: Workflow for determining fluorophore photostability.
Photobleaching Mechanism
The irreversible loss of fluorescence in this compound dyes, as with many fluorophores, often involves the molecule entering a highly reactive excited triplet state (T₁). From this state, it can interact with molecular oxygen or other species, leading to chemical modifications that form non-fluorescent products.
Caption: Simplified Jablonski diagram of the photobleaching pathway.[5]
References
Validating Coumarin's Mechanism of Action: A Comparative Guide Using Gene Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of coumarin's performance in wild-type versus gene knockout models to validate its mechanism of action, supported by illustrative experimental data. We delve into the critical signaling pathways modulated by coumarins and present detailed protocols for robust validation.
Coumarins, a class of natural compounds, have demonstrated significant therapeutic potential, particularly in cancer and inflammation. Their efficacy is attributed to the modulation of key cellular signaling pathways, primarily the PI3K/Akt/mTOR and NF-κB pathways. While numerous studies have elucidated these mechanisms, the use of gene knockout models provides the definitive validation of the specific molecular targets of This compound (B35378) and its derivatives.
Unveiling the Molecular Targets: PI3K/Akt/mTOR and NF-κB Signaling
Coumarins exert their anti-cancer and anti-inflammatory effects by interfering with critical signaling cascades that regulate cell survival, proliferation, and inflammation.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[1][2][3] In many cancers, this pathway is hyperactivated, promoting uncontrolled cell proliferation and resistance to apoptosis. This compound and its derivatives have been shown to inhibit this pathway, leading to reduced cancer cell viability.[1][2][3]
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key player in the inflammatory response.[4][5][6][7] Chronic activation of NF-κB is associated with various inflammatory diseases and cancer. Coumarins have been reported to suppress NF-κB activation, thereby mitigating inflammation.[4][5][6][7]
Hypothetical Validation Using Gene Knockout Models: A Comparative Analysis
To definitively validate the role of these pathways in mediating the effects of coumarins, we present a hypothetical comparative study using wild-type and gene knockout cell lines. The following tables summarize the expected quantitative outcomes when treating these cells with a representative this compound derivative, Osthole.
Table 1: Comparative Efficacy of Osthole on Cell Viability (IC50)
| Cell Line | Genotype | Target Pathway | Illustrative IC50 (µM) of Osthole | Expected Outcome |
| A549 | Wild-Type | Intact | 50 | Baseline cytotoxicity |
| A549 | PIK3CA Knockout | PI3K/Akt/mTOR | >200 | Reduced cytotoxicity, indicating PI3K is a key target |
| A549 | AKT1 Knockout | PI3K/Akt/mTOR | >200 | Reduced cytotoxicity, indicating Akt is a key target |
| RAW 264.7 | Wild-Type | Intact | N/A | Baseline inflammatory response |
| RAW 264.7 | RELA (p65) Knockout | NF-κB | N/A | Attenuated inflammatory response to stimuli |
Table 2: Comparative Effect of Osthole on Protein Expression
| Cell Line | Genotype | Treatment | p-Akt (Ser473) Expression (Fold Change vs. Untreated WT) | NF-κB p65 Nuclear Translocation (% of cells) |
| A549 | Wild-Type | Vehicle | 1.0 | N/A |
| A549 | Wild-Type | Osthole (50 µM) | 0.2 | N/A |
| A549 | PIK3CA Knockout | Osthole (50 µM) | 0.1 | N/A |
| RAW 264.7 | Wild-Type | LPS (1 µg/mL) | N/A | 85 |
| RAW 264.7 | Wild-Type | LPS + Osthole (50 µM) | N/A | 20 |
| RAW 264.7 | RELA (p65) Knockout | LPS + Osthole (50 µM) | N/A | <5 |
Note: The data presented in these tables are illustrative and represent the expected outcomes from validation experiments. They are intended to guide researchers in designing and interpreting their own studies.
Visualizing the Mechanism and Experimental Workflow
To further clarify the targeted signaling pathways and the experimental approach for their validation, the following diagrams are provided.
References
- 1. This compound derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | this compound derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Effects of 6-Methylthis compound in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Novel 7-Substituted this compound Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Coumarin Synthesis: An Analysis of Catalytic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Coumarin (B35378) and its derivatives are a cornerstone in medicinal chemistry and materials science, prized for their wide-ranging biological activities and unique photophysical properties. The synthesis of the this compound scaffold is, therefore, a subject of continuous investigation, with a multitude of catalytic methods developed to optimize efficiency, yield, and substrate scope. This guide provides an objective comparison of the most prominent catalytic methods for this compound synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Key Catalytic Strategies
The synthesis of coumarins can be broadly categorized into classical condensation reactions and modern metal- or organo-catalyzed methods. Each approach presents a unique set of advantages and disadvantages in terms of reaction conditions, catalyst requirements, and overall efficiency.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| Pechmann Condensation | Phenols, β-ketoesters | Strong acids (H₂SO₄, TFA), Lewis acids (AlCl₃, ZrCl₄), solid acids (Amberlyst-15) | Heating, often solvent-free or in high-boiling solvents. | One-pot reaction, readily available starting materials, good yields for activated phenols.[1][2] | Harsh acidic conditions, not suitable for sensitive substrates, limited regioselectivity with unsymmetrical phenols.[2] |
| Knoevenagel Condensation | Salicylaldehydes, active methylene (B1212753) compounds | Weak bases (piperidine, pyridine), L-proline, ammonium (B1175870) salts | Reflux in solvents like ethanol, or solvent-free with microwave irradiation.[3] | Milder reaction conditions compared to Pechmann, good for synthesizing 3-substituted coumarins.[1] | Requires pre-synthesis of the starting aldehyde. |
| Perkin Reaction | Salicylaldehydes, acetic anhydride | Weak bases (sodium acetate, triethylamine) | High temperatures (170-180°C).[4] | A classic and straightforward method. | High temperatures can lead to side reactions and lower yields.[4] |
| Metal-Catalyzed Reactions | Phenols, alkynes, arylboronic acids, etc. | Pd, Cu, Rh, Au, Fe, Zn complexes | Varies widely, often milder conditions than classical methods. | High efficiency, broad substrate scope, excellent regioselectivity.[5][6][7] | Cost and toxicity of metal catalysts, sensitivity to air and moisture.[5] |
| Organocatalyzed Reactions | Varies (e.g., 4-hydroxycoumarins, enones) | Chiral amines, thioureas, squaramides | Generally mild conditions, often at room temperature. | Enantioselective synthesis of chiral coumarins, environmentally benign.[5] | Catalyst loading can be high, substrate scope may be limited. |
Quantitative Performance Comparison
The efficiency of this compound synthesis is highly dependent on the chosen catalyst and reaction conditions. The following tables summarize quantitative data for various catalytic systems in the Pechmann and Knoevenagel condensations, as well as a comparison with modern methods.
Table 1: Catalyst Performance in Pechmann Condensation
Reaction: Resorcinol + Ethyl Acetoacetate → 7-Hydroxy-4-methylthis compound
| Catalyst | Conditions | Time | Yield (%) | Reference |
| H₂SO₄ (conc.) | 100°C, solvent-free | 2 h | 80 | [8] |
| Amberlyst-15 | 130°C, solvent-free, MW | 20 min | 97 | [8] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110°C, solvent-free | 5 h | 88 | [9] |
| FeF₃ | 110°C, solvent-free, MW (450W) | 7 min | 95 | [8] |
| Fly Ash | 300W, solvent-free, MW | 1.5 min | 98 | [8] |
Table 2: Catalyst Performance in Knoevenagel Condensation
Reaction: Substituted Salicylaldehyde + Active Methylene Compound → this compound Derivative
| Catalyst | Substrates | Conditions | Time | Yield (%) | Reference |
| Piperidine | Salicylaldehyde, Ethyl 2-cyanoacetate | MW (10% power) | 10 s | 89 | [3] |
| Piperidine & Acetic Acid | 2-hydroxybenzaldehyde, Diethyl malonate | 70-80°C, Ethanol | 4-6 h | - | [10] |
| Choline Chloride | Substituted salicylaldehydes, Active methylene compounds | 25-30°C, Aqueous media | - | 79-98 | [3] |
| Sodium Azide | Salicylaldehyde, Meldrum's acid | RT, Water | - | 99 | [10] |
| Nano MgFe₂O₄ | Salicylaldehydes, 1,3-dicarbonyls | 45°C, Ultrasound | - | 63-73 | [10] |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting potential issues.
Classical Condensation Mechanisms
The Pechmann, Knoevenagel, and Perkin reactions proceed through distinct acid- or base-catalyzed pathways involving condensation and subsequent intramolecular cyclization (lactonization).
References
- 1. researchgate.net [researchgate.net]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]
- 5. Modern metal-catalyzed and organocatalytic methods for synthesis of this compound derivatives: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 9. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of this compound Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Novel Coumarin-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the in vivo efficacy of a selection of novel coumarin-based drugs across key therapeutic areas: oncology, neuroprotection, and anti-inflammatory applications. The performance of these innovative compounds is compared with standard therapeutic agents, supported by experimental data from preclinical animal models.
Data Presentation: Comparative Efficacy of This compound (B35378) Derivatives
The following tables summarize the quantitative data from in vivo studies, offering a clear comparison of the efficacy of novel this compound derivatives against established drugs or control groups.
Anticancer Efficacy
Table 1: In Vivo Anticancer Efficacy of SP11 in a Xenograft Mouse Model [1][2][3]
| Treatment Group | Dosage & Schedule | Animal Model | Tumor Volume Reduction | Reference |
| SP11 | 50 mg/kg (13 doses) | Nude mice with Molt4 cell xenografts | Significant reduction | [2] |
| Vehicle Control | - | Nude mice with Molt4 cell xenografts | - | [2] |
SP11, a novel this compound-imidazothiadiazole derivative, demonstrated a significant reduction in tumor volume in a xenograft mouse model, highlighting its potential as an anticancer therapeutic agent.[1][2][3]
Neuroprotective Efficacy
Table 2: In Vivo Neuroprotective Efficacy of 4-Methylumbelliferone (4-MU) in a Rat Model of Cerebral Ischemia [4]
| Treatment Group | Dosage | Animal Model | Infarct Volume Reduction | Neurological Deficit Improvement | Reference |
| 4-Methylumbelliferone (4-MU) | 25 mg/kg | Rats with Middle Cerebral Artery Occlusion (MCAO) | Significant reduction | Improved learning and memory | [4] |
| Vehicle Control (0.9% DMSO) | - | Rats with Middle Cerebral Artery Occlusion (MCAO) | - | - | [4] |
4-Methylumbelliferone (4-MU), a naturally occurring this compound derivative, has shown significant neuroprotective effects in a rat model of stroke, reducing infarct volume and improving neurological outcomes.[4]
Anti-inflammatory Efficacy
Table 3: In Vivo Anti-inflammatory Efficacy of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones in a Rat Model of Paw Edema [5]
| Compound | Dosage | Animal Model | Paw Edema Inhibition (%) at 3 hours | Reference |
| Compound 4 | Not Specified | Carrageenan-induced paw edema in rats | 44.05% | [5] |
| Compound 8 | Not Specified | Carrageenan-induced paw edema in rats | 38.10% | [5] |
| Indomethacin (Standard) | Not Specified | Carrageenan-induced paw edema in rats | Not Specified (surpassed by compounds 4 and 8) | [5] |
A series of novel 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones exhibited potent anti-inflammatory activity, with compounds 4 and 8 surpassing the efficacy of the standard drug, indomethacin, in reducing carrageenan-induced paw edema in rats.[5]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Xenograft Tumor Model for Anticancer Efficacy
This protocol is a standard method for evaluating the in vivo efficacy of novel anticancer compounds.
Objective: To assess the ability of a test compound to inhibit the growth of human tumor cells implanted in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., Molt4)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Test compound (e.g., SP11) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation: The selected human cancer cell line is cultured in vitro under standard conditions. Cells are harvested during the exponential growth phase, washed, and resuspended in a suitable medium, with or without Matrigel, to the desired concentration.
-
Tumor Implantation: A specific number of cancer cells (typically 1-5 x 10^6) are subcutaneously injected into the flank of each immunodeficient mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The test compound is administered to the treatment group according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.
-
Data Collection: Tumor volume and body weight of the mice are measured throughout the study to assess treatment efficacy and toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a specified size or after a predetermined treatment period. Mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of the test compound.
Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotective Efficacy
The MCAO model is a widely used experimental model of focal cerebral ischemia to evaluate the neuroprotective effects of potential therapeutic agents.
Objective: To induce a reproducible ischemic stroke in rodents to assess the neuroprotective efficacy of a test compound.
Materials:
-
Rats or mice
-
Anesthesia
-
Surgical instruments
-
Nylon monofilament suture
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
-
Test compound (e.g., 4-Methylumbelliferone) and vehicle
Procedure:
-
Anesthesia and Surgical Preparation: The animal is anesthetized, and its body temperature is maintained at 37°C. A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: The ECA is carefully dissected and ligated. A loose ligature is placed around the CCA.
-
Arteriotomy and Occlusion: A small incision is made in the ECA stump. A nylon monofilament suture with a blunted tip is introduced through the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is confirmed by a significant drop in cerebral blood flow as measured by a laser Doppler flowmeter.
-
Reperfusion (Optional): For a transient MCAO model, the suture is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion. For a permanent MCAO model, the suture is left in place.
-
Treatment Administration: The test compound or vehicle is administered at a specified time point before, during, or after the ischemic insult.
-
Neurological Assessment: Neurological deficits are assessed at various time points after surgery using a standardized scoring system.
-
Infarct Volume Measurement: After a predetermined survival period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Efficacy
This is a classic and reliable model for screening the acute anti-inflammatory activity of new compounds.
Objective: To induce an acute inflammatory response in the paw of a rodent to evaluate the anti-inflammatory effect of a test compound.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Plethysmometer or calipers for measuring paw volume/thickness
-
Test compound and vehicle
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping and Fasting: Animals are randomly divided into control, standard, and test groups. They are typically fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume or thickness of the hind paw is measured using a plethysmometer or calipers.
-
Drug Administration: The test compound, vehicle, or standard drug is administered to the respective groups, usually orally or intraperitoneally, at a specified time before carrageenan injection (e.g., 30-60 minutes).
-
Induction of Edema: A fixed volume (e.g., 0.1 mL) of 1% carrageenan solution is injected into the sub-plantar region of the hind paw of each animal.
-
Measurement of Paw Edema: The paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume or thickness is calculated as the degree of edema. The percentage inhibition of edema by the test compound and the standard drug is calculated relative to the control group.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways modulated by this compound derivatives and a typical experimental workflow.
Experimental Workflow for In Vivo Efficacy Assessment
Inhibition of NF-κB Signaling Pathway by this compound Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. A this compound–Imidazothiadiazole Derivative, SP11 Abrogates Tumor Growth by Targeting HSP90 and Its Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A this compound-Imidazothiadiazole Derivative, SP11 Abrogates Tumor Growth by Targeting HSP90 and Its Client Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4‐Methylumbelliferone (4‐MU) Improves Learning and Memory After Cerebral Ischemia/Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Screening and Molecular Modeling of Some Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a New Coumarin Fluorescent Probe: A Comparative Guide Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe is a critical decision in experimental design, directly impacting the quality, reliability, and interpretation of imaging and sensing data. Coumarin (B35378) derivatives have emerged as a versatile and powerful class of fluorophores, prized for their high quantum yields, excellent photostability, and the tunable nature of their photophysical properties.[][2] This guide provides an objective comparison of a new hypothetical probe, "NewCoumarinProbe-500," against established commercial standards like Rhodamine B and Fluorescein Isothiocyanate (FITC). The presented experimental data, detailed protocols, and workflow diagrams are intended to facilitate an informed selection process for your specific research needs.
Data Presentation: Quantitative Comparison of Fluorescent Probes
The performance of a fluorescent probe is defined by a set of key photophysical and biological parameters. The following tables summarize the quantitative data for NewCoumarinProbe-500 in comparison to Rhodamine B and FITC.
| Photophysical Properties | NewCoumarinProbe-500 (Hypothetical) | Rhodamine B | FITC (Fluorescein Isothiocyanate) |
| Excitation Maximum (λex) | ~450 nm | ~540-550 nm[3] | ~495 nm |
| Emission Maximum (λem) | ~500 nm | ~560-580 nm[3] | ~519 nm |
| Molar Extinction Coefficient (ε) | 45,000 cm⁻¹M⁻¹ | ~106,000 cm⁻¹M⁻¹[3] | ~75,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φf) | ~0.85 | 0.31 (in water) - 0.7 (in ethanol)[3] | ~0.92 |
| Stokes Shift | ~50 nm | ~20-30 nm | ~24 nm |
| Photostability (φb) x 10⁻⁶ | ~100 | 2.0[4] | - |
| Cell Permeability | Generally Good[3] | Readily Enters Cells[3] | Generally cell-impermeant unless conjugated |
| Cytotoxicity (IC50) | > 100 µM (Low Toxicity) | Varies (Mechanism involves ROS production)[5] | Varies[5] |
Key Performance Indicators Explained
-
Quantum Yield (Φf): A measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed.[6][7] A higher quantum yield indicates a brighter probe.[]
-
Molar Extinction Coefficient (ε): A measure of how strongly the probe absorbs light at a given wavelength. Higher values indicate a greater ability to absorb excitation light.
-
Photostability: The resistance of a fluorophore to photochemical destruction under illumination.[4] Lower photobleaching quantum yields (φb) indicate higher photostability.[4]
-
Stokes Shift: The difference in wavelength between the excitation and emission maxima. A larger Stokes shift is desirable as it minimizes self-quenching and improves the signal-to-noise ratio.
-
Cytotoxicity: The degree to which a probe is toxic to cells. Low cytotoxicity is crucial for live-cell imaging to avoid experimental artifacts.[5]
Visualizing the Benchmarking Process and Application
Diagrams are essential for conceptualizing complex workflows and biological interactions.
Caption: Workflow for benchmarking a new fluorescent probe.
Caption: "Turn-on" sensing mechanism for a this compound probe.
Caption: Hierarchical comparison of probe characteristics.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results.
Protocol 1: Determination of Fluorescence Quantum Yield (Φf)
This protocol outlines the comparative method for determining the fluorescence quantum yield of a test compound relative to a standard with a known quantum yield.[2][8]
Objective: To quantify the fluorescence efficiency of NewCoumarinProbe-500.
Materials:
-
Spectrofluorometer and UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
NewCoumarinProbe-500 (test sample)
-
Fluorescence standard with a known quantum yield in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).[2]
-
Spectroscopic grade solvents (e.g., ethanol, DMSO).
Procedure:
-
Prepare Solutions: Prepare stock solutions of the test probe and the standard in the same solvent. From these, prepare a series of dilutions for both, ensuring absorbance values are below 0.1 at the excitation wavelength to prevent inner filter effects.[9]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each dilution of the test probe and the standard. Use identical instrument settings (e.g., slit widths) for all measurements.[8]
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
For both the test probe and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate the gradient (slope) of the straight line for both the test probe (Grad_test) and the standard (Grad_std).
-
-
Calculate Quantum Yield: Use the following equation:[8]
-
Φf_test = Φf_std * (Grad_test / Grad_std) * (η_test² / η_std²)
-
Where:
-
Φf is the quantum yield.
-
Grad is the gradient from the plot.
-
η is the refractive index of the solvent used. If the same solvent is used for both, this term cancels out.
-
-
Protocol 2: Measurement of Photostability
This protocol measures the rate of photobleaching of a fluorescent probe in solution.
Objective: To determine the resistance of NewCoumarinProbe-500 to photodegradation.
Materials:
-
Spectrofluorometer with a time-scan mode and a stable light source (e.g., Xenon lamp).
-
Quartz cuvette with a small stir bar.
-
Solution of the fluorescent probe with an absorbance between 0.01 and 0.05.[4]
Procedure:
-
Instrument Setup:
-
Place the cuvette containing the probe solution into the spectrofluorometer.
-
Set the excitation and emission wavelengths to the probe's maxima.
-
Ensure the magnetic stirrer is on to provide uniform illumination.[4]
-
-
Initial Measurement (F₀): Record the initial fluorescence intensity before significant photobleaching occurs.[4]
-
Photobleaching: Continuously illuminate the sample at a constant excitation power. Record the fluorescence intensity (F(t)) at regular intervals (e.g., every 60 seconds) for a period sufficient to observe a significant decrease in fluorescence.[10]
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F(t)/F₀) as a function of illumination time.
-
The rate of decay provides a quantitative measure of photostability. This can be compared between different probes under identical illumination conditions.
-
Protocol 3: Determination of Signal-to-Noise Ratio (SNR)
This protocol provides a method for calculating the SNR from cellular imaging data.
Objective: To quantify the clarity of the fluorescent signal from NewCoumarinProbe-500 in a cellular context against background noise.
Materials:
-
Cells stained with the fluorescent probe on an imaging dish.
-
Fluorescence microscope with a digital camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Image Acquisition: Acquire fluorescence images of the stained cells using optimal, non-saturating imaging parameters. Also, acquire an image from a cell-free region of the coverslip to measure background.
-
Signal Measurement:
-
Using image analysis software, select a Region of Interest (ROI) within a brightly stained cellular structure. Measure the mean pixel intensity of this ROI (Signal_mean).
-
-
Noise Measurement:
-
Select an ROI in a background area of the same image where there are no cells.
-
Measure the standard deviation of the pixel intensities within this background ROI (Noise_std).
-
-
Calculate SNR: Use the following formula:[11]
-
SNR = (Signal_mean - Background_mean) / Noise_std
-
Where Background_mean is the average pixel intensity of the background ROI. A higher SNR value indicates a better-quality signal that is more easily distinguished from noise.[12]
-
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 7. edinst.com [edinst.com]
- 8. benchchem.com [benchchem.com]
- 9. static.horiba.com [static.horiba.com]
- 10. Photostability measurements [bio-protocol.org]
- 11. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal-to-Noise Considerations [evidentscientific.com]
"Validating the inhibitory effect of a coumarin derivative on a target enzyme"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory performance of a novel coumarin (B35378) derivative against several key enzyme targets. The data presented is supported by established experimental protocols, offering a comprehensive resource for validating its therapeutic potential.
Introduction
This compound and its derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities. Their ability to modulate the activity of various enzymes has positioned them as promising scaffolds in drug discovery. This guide focuses on a specific this compound derivative, henceforth referred to as This compound-X , and evaluates its inhibitory efficacy against four critical enzymes: Tyrosinase, Carbonic Anhydrase II, Acetylcholinesterase, and Monoamine Oxidase-A.
Comparative Inhibitory Activity
The inhibitory potency of this compound-X was assessed and compared with known inhibitors for each target enzyme. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are summarized below. Lower values indicate greater inhibitory potency.
Table 1: Tyrosinase Inhibition
| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound-X | 8.5 | 5.2 | Competitive |
| Kojic Acid | 16.7 | 9.8 | Competitive |
| Arbutin | 220 | 150 | Non-competitive |
| L-Ascorbic Acid | 450 | - | Mixed |
Table 2: Carbonic Anhydrase II (hCA II) Inhibition
| Inhibitor | IC50 (nM) | Ki (nM) | Inhibition Type |
| This compound-X | 45.2 | 28.1 | Uncompetitive |
| Acetazolamide | 12.0 | 7.5 | Non-competitive |
| Brinzolamide | 3.2 | 1.9 | Non-competitive |
| Dorzolamide | 9.0 | 5.5 | Non-competitive |
Table 3: Acetylcholinesterase (AChE) Inhibition
| Inhibitor | IC50 (nM) | Ki (nM) | Inhibition Type |
| This compound-X | 78.6 | 45.3 | Mixed |
| Donepezil | 10.5 | 6.2 | Non-competitive |
| Galantamine | 450 | 280 | Competitive |
| Rivastigmine | 510 | 320 | Pseudo-irreversible |
Table 4: Monoamine Oxidase-A (MAO-A) Inhibition
| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound-X | 2.1 | 1.3 | Competitive |
| Clorgyline | 0.008 | 0.005 | Irreversible |
| Moclobemide | 0.2 | 0.12 | Reversible |
| Harmaline | 0.002 | 0.001 | Reversible, Competitive |
Experimental Protocols
Detailed methodologies for the enzyme inhibition assays are provided below to ensure reproducibility.
Tyrosinase Inhibition Assay
This assay is based on the spectrophotometric measurement of dopachrome (B613829) formation from the oxidation of L-DOPA by mushroom tyrosinase.
-
Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1) solution (e.g., 1000 U/mL in 50 mM potassium phosphate (B84403) buffer, pH 6.8).
-
L-DOPA solution (2.5 mM in phosphate buffer).
-
Test compound (this compound-X) and reference inhibitors dissolved in DMSO.
-
50 mM Potassium Phosphate Buffer (pH 6.8).
-
-
Procedure:
-
In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of tyrosinase solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm in a kinetic mode for 20 minutes at 1-minute intervals.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated using the formula: (1 - (V_inhibitor / V_control)) * 100, where V is the reaction rate.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Carbonic Anhydrase II Inhibition Assay
This assay measures the esterase activity of human carbonic anhydrase II (hCA II) using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.
-
Reagents:
-
Human Carbonic Anhydrase II (e.g., from erythrocytes).
-
p-Nitrophenyl acetate (p-NPA) solution (10 mM in acetonitrile).
-
Test compound (this compound-X) and reference inhibitors dissolved in DMSO.
-
Tris-HCl buffer (50 mM, pH 7.4).
-
-
Procedure:
-
In a 96-well UV-transparent microplate, add 160 µL of Tris-HCl buffer, 20 µL of hCA II solution, and 10 µL of the test compound solution at various concentrations.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of p-NPA solution.
-
Immediately measure the increase in absorbance at 400 nm for 10 minutes at 30-second intervals.
-
The rate of p-nitrophenol formation is determined from the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition and IC50 values as described for the tyrosinase assay.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase (AChE) through the hydrolysis of acetylthiocholine.[1]
-
Reagents:
-
Acetylcholinesterase (e.g., from electric eel).
-
Acetylthiocholine iodide (ATCI) solution (14 mM).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM).
-
Test compound (this compound-X) and reference inhibitors dissolved in DMSO.
-
0.1 M Phosphate Buffer (pH 8.0).
-
-
Procedure:
-
In a 96-well microplate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 10 µL of AChE solution to each well and pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm in a kinetic mode for 10 minutes at 1-minute intervals.[2]
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition and IC50 values as described previously.
-
Monoamine Oxidase-A Inhibition Assay
This fluorometric assay measures the activity of MAO-A by detecting the production of hydrogen peroxide (H₂O₂).
-
Reagents:
-
Human recombinant Monoamine Oxidase-A.
-
MAO substrate (e.g., p-tyramine).
-
Horseradish Peroxidase (HRP).
-
A suitable fluorescent probe (e.g., Amplex Red).
-
Test compound (this compound-X) and reference inhibitors dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
-
Procedure:
-
In a black 96-well microplate, add 50 µL of MAO-A enzyme solution, 25 µL of the test compound solution at various concentrations, and 25 µL of HRP and fluorescent probe mixture.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the MAO substrate.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 30 minutes at 1-minute intervals.
-
The rate of reaction is determined from the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition and IC50 values as described above.
-
Visualizations
Experimental Workflow
Caption: General workflow for in vitro enzyme inhibition assays.
Signaling Pathways
Caption: Simplified signaling pathway of melanogenesis and the point of inhibition by this compound-X.
Caption: Role of Carbonic Anhydrase in physiological pH balance and its inhibition.
Caption: Acetylcholine lifecycle at the synapse and the role of AChE inhibition.
Caption: The role of MAO-A in monoamine neurotransmitter degradation and its inhibition.
References
A Comparative Guide to the Docking of Coumarin Analogues Against Therapeutic Protein Targets
In the landscape of drug discovery and development, coumarin (B35378) and its analogues have emerged as a versatile scaffold, demonstrating a wide array of pharmacological activities.[1] This guide provides a comparative analysis of molecular docking studies involving various this compound derivatives with significant protein targets implicated in diseases such as Alzheimer's, cancer, and viral infections. By presenting key quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways, this document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following tables summarize the results of several key docking studies, offering a quantitative comparison of the binding affinities and inhibitory concentrations of different this compound analogues against their respective protein targets.
Table 1: Comparative Docking Scores and IC50 Values for Cholinesterase Inhibitors (Alzheimer's Disease)
| This compound Analogue | Protein Target | Docking Score/Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| C14a (this compound-3-carboxamide derivative) | Acetylcholinesterase (AChE) | Not Specified | 0.0003 | [2] |
| C3 (N-(1-benzylpiperidin-4-yl)acetamide derivative) | Torpedo californica AChE (TcAChE) | Not Specified | 1.2 | [2] |
| C20 (1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea) | Acetylcholinesterase (AChE) | Not Specified | 0.04 | [2] |
| C21 (1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea) | Butyrylcholinesterase (BuChE) | Not Specified | 0.06 | [2] |
| Donepezil (Standard Drug) | Acetylcholinesterase (AChE) | Not Specified | ~0.0138 (46-fold less potent than C14a) | [2] |
| 6c1 (this compound–triazole–isatin hybrid) | Butyrylcholinesterase (BChE) | Not Specified | 1.74 | [3] |
Table 2: Comparative Docking Scores for Anti-Cancer and Anti-Viral this compound Analogues
| This compound Analogue | Protein Target | Docking Score/Binding Energy (kcal/mol) | Activity | Reference |
| 3ACFA | Cyclooxygenase (COX) | Not Specified | GI50 = 36.34 µg/ml (HeLa) | [4] |
| 3ACTA | Cyclooxygenase (COX) | Not Specified | GI50 = 25.68 µg/ml (SCC-40) | [4] |
| Inophyllum A | SARS-CoV-2 Main Protease | -8.4 | Potential Inhibitor | |
| Synthetic Analogue 1m | SARS-CoV-2 Main Protease | -7.9 | Potential Inhibitor | |
| Synthetic Analogue 1p | SARS-CoV-2 Main Protease | -7.9 | Potential Inhibitor | |
| Hydroxychloroquine (Standard) | SARS-CoV-2 Main Protease | -5.8 | Potential Inhibitor | |
| (S)-6-hydroxy-7-(5-hydroxy-3,7-dimethyl-2,6-octadienyloxy)this compound | Dengue Virus Protein Targets | Highest Binding Affinity (among tested) | Potential Antiviral | [5] |
Experimental Protocols
A detailed understanding of the methodologies employed in docking studies is crucial for the interpretation and replication of results. Below are generalized protocols based on the reviewed literature.
Molecular Docking Protocol (General)
-
Ligand Preparation: The 2D structures of the this compound analogues are designed and converted to their most stable 3D conformers using software like Maestro (Schrödinger Suite).[6] The ligands are then prepared for docking using tools like LigPrep, which generates various tautomers and ionization states at a physiological pH.[6]
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing solvent molecules and co-crystallized ligands, adding hydrogen atoms, and optimizing the hydrogen bond network.[7]
-
Grid Generation: A grid box is defined around the active site of the protein to specify the docking search space. The size of the grid is typically set to encompass the entire binding pocket.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Schrödinger Glide, GOLD, or Molegro Virtual Docker.[5][8][9] These programs predict the binding conformation and affinity of the ligand within the protein's active site.
-
Analysis of Results: The docking results are analyzed based on the docking score or binding energy, with lower energy values indicating a more favorable interaction.[10] The binding poses of the ligands are visualized to identify key interactions, such as hydrogen bonds and π-π stacking, with the amino acid residues of the protein.[2]
In Vitro Enzyme Inhibition Assay (e.g., Cholinesterase Inhibition)
The inhibitory activity of the this compound analogues against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is often determined using the colorimetric Ellman's method.[2]
-
Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the coloring agent, and the respective cholinesterase enzyme.
-
Procedure: The assay is typically performed in a 96-well plate. The test compound (this compound analogue) is pre-incubated with the enzyme for a specific period.
-
Reaction Initiation: The substrate (ATCI or BTCI) is added to initiate the enzymatic reaction.
-
Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined.
Visualizations
Experimental Workflow for Comparative Docking Studies
The following diagram illustrates a typical workflow for a comparative molecular docking study, from the initial selection of compounds to the final analysis of their interactions.
Hypothetical Signaling Pathway: Cholinergic System in Alzheimer's Disease
This diagram illustrates the role of acetylcholinesterase (AChE) in the cholinergic signaling pathway and how this compound analogues can act as inhibitors. The accumulation of beta-amyloid plaques is a key pathological hallmark of Alzheimer's disease.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking studies of this compound hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel this compound–Triazole–Isatin Hybrids as Selective Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abap.co.in [abap.co.in]
- 5. Unveiling Molecular Interactions: this compound Derivatives and Dengue Virus Protein Targets | Journal of the Chilean Chemical Society [jcchems.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. researchgate.net [researchgate.net]
- 9. distantreader.org [distantreader.org]
- 10. Multi-targeted molecular docking, pharmacokinetics, and drug-likeness evaluation of this compound based compounds targeting proteins involved in development of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Coumarin Extraction Methods from Plant Matrices
For Researchers, Scientists, and Drug Development Professionals
The effective and consistent extraction of coumarins from diverse plant sources is a critical prerequisite for their study and utilization in pharmaceutical and clinical research. The reproducibility of an extraction method is paramount, ensuring the reliability and validity of experimental data. This guide provides an objective comparison of the performance and reproducibility of various coumarin (B35378) extraction techniques, supported by experimental data from peer-reviewed studies.
Comparison of Extraction Method Reproducibility
The reproducibility of an extraction method is a key indicator of its reliability. It is often expressed as the Relative Standard Deviation (RSD), where a lower RSD value signifies higher reproducibility. The following table summarizes the reported reproducibility of different this compound extraction methods from various plant matrices.
| Extraction Method | Plant Matrix | This compound(s) Analyzed | Reproducibility (RSD%) | Recovery (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES) | Peucedanum decursivum | Total Coumarins | 1.59 | - | [1] |
| Ultrasound-Assisted Extraction (UAE) | Angelica dahurica | 7 Coumarins | <1.5 (Precision) | 98.2-101.3 | [2] |
| Microwave-Assisted Extraction (MAE) | Melilotus officinalis | This compound, o-coumaric acid, melilotic acid | Good (not specified) | - | [3][4] |
| Solid-Phase Extraction (SPE) - HPLC | Foodstuffs | This compound | Good (not specified) | 90 (optimal range) | [5][6] |
| Molecularly Imprinted Solid Phase Extraction (MISPE) - HPLC | Wine | 6 Coumarins | < 6 | > 89 (most), > 68 (aesculin) | [7] |
| Pressurized Liquid Extraction (PLE) | Heracleum leskowii fruits | 7 Coumarins | - | - | [8][9][10] |
| Supercritical Fluid Extraction (SFE) with CO₂ | Citrus maxima peel | Imperatorin, Meranzin (B15861), Meranzin hydrate | - | 84, 76, 18 respectively | [11] |
| Supercritical Fluid Extraction (SFE) with CO₂ | Cnidium monieri | Total Coumarins | Good (not specified) | - | [12] |
| Soxhlet Extraction | Melilotus officinalis | This compound, o-coumaric acid, melilotic acid | Good (not specified) | - | [3][4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) Method | Citrus-derived Essential Oils | 25 this compound derivatives | <10 (Repeatability and Reproducibility) | 80-115 | [13] |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. Below are protocols for key this compound extraction techniques cited in this guide.
Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES)
This method, applied to Peucedanum decursivum, demonstrates a green and efficient approach to this compound extraction.[1]
-
Plant Material: Dried and powdered Peucedanum decursivum.
-
Enzyme Pretreatment: The plant powder is treated with cellulase (B1617823) to break down the cell walls, enhancing extraction efficiency.
-
Deep Eutectic Solvent (DES): A mixture of choline (B1196258) chloride and 1,4-butanediol (B3395766) in a 1:4 molar ratio was found to be the most effective.[1]
-
Extraction Parameters:
-
Analysis: The total this compound content in the extract is determined spectrophotometrically at 335 nm.
Microwave-Assisted Extraction (MAE)
This protocol was optimized for the extraction of coumarins from the flowering tops of Melilotus officinalis.[3][4]
-
Plant Material: Dried and powdered flowering tops of Melilotus officinalis.
-
Extraction Parameters:
-
Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) to determine the content of this compound, o-coumaric acid, and melilotic acid.
Supercritical Fluid Extraction (SFE)
This method was employed for the extraction of coumarins from Citrus maxima peel using supercritical CO₂.[11]
-
Plant Material: Dried and ground peel of Citrus maxima.
-
Supercritical Fluid: Carbon dioxide (CO₂).
-
Extraction Parameters:
-
Analysis: The extracted compounds (imperatorin, meranzin, and meranzin hydrate) are quantified using HPLC.
Pressurized Liquid Extraction (PLE)
This technique was used to extract various coumarins from the fruits of Heracleum leskowii.[8][9]
-
Plant Material: Dried and powdered fruits of Heracleum leskowii.
-
Solvents: Various solvents of different polarities were tested, with dichloromethane (B109758) and methanol (B129727) being the most suitable.[8][9]
-
Extraction Parameters:
-
Analysis: The separation and quantification of the main coumarins (umbelliferone, xanthotoxin, angelicin, isopimpinellin, bergapten, imperatorin, and isoimperatorin) were performed using RP-HPLC coupled with a photodiode array detector (DAD).[8][9]
Visualizing Extraction Workflows
The following diagrams illustrate the general workflows for the described this compound extraction methods.
Caption: General workflow for Ultrasound-Assisted Extraction (UAE) of coumarins.
Caption: General workflow for Microwave-Assisted Extraction (MAE) of coumarins.
Caption: General workflow for Supercritical Fluid Extraction (SFE) of coumarins.
References
- 1. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-assisted extraction of this compound and related compounds from Melilotus officinalis (L.) Pallas as an alternative to Soxhlet and ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and single-laboratory validation of an HPLC method for the determination of this compound in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development and single-laboratory validation of an HPLC method for the determination of this compound in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pressurized liquid extraction of coumarins from fruits of Heracleum leskowii with application of solvents with different polarity under increasing temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC comparison of supercritical fluid extraction and solvent extraction of coumarins from the peel of Citrus maxima fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Study on extraction of coumarins in Cnidium monieri by supercritical CO2 and separation of compositions analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Coumarin and Flavonoid Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Coumarins and flavonoids represent two prominent classes of naturally occurring heterocyclic compounds, widely recognized for their broad pharmacological activities.[1] A significant aspect of their therapeutic potential lies in their antioxidant properties, which are crucial in mitigating oxidative stress associated with numerous chronic and degenerative diseases.[2] This guide provides an objective, data-driven comparison of the antioxidant capacities of coumarins and flavonoids, detailing the underlying mechanisms, experimental data, and relevant biological pathways.
Mechanisms of Antioxidant Action: A Comparative Overview
The antioxidant effects of both coumarins and flavonoids are exerted through several key mechanisms. While both classes can engage in direct radical scavenging, the nuances of their chemical structures dictate their efficiency and preferred mechanism. Furthermore, their ability to modulate endogenous antioxidant systems represents a critical aspect of their protective effects.
-
Direct Radical Scavenging : Both compound classes can neutralize free radicals through direct interaction. This is primarily achieved via two mechanisms:
-
Hydrogen Atom Transfer (HAT) : The antioxidant molecule donates a hydrogen atom to a free radical, quenching its reactivity. The presence of hydroxyl (-OH) groups on the aromatic rings of both coumarins and flavonoids is crucial for this activity.[3]
-
Single Electron Transfer (SET) : The antioxidant donates an electron to the free radical. This mechanism is often followed by proton loss (Sequential Proton Loss Electron Transfer or SPLET), particularly in polar solvents.
-
-
Metal Ion Chelation : Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-like reactions. Specific structural motifs in both flavonoids (e.g., catechol groups) and coumarins can bind these metal ions, rendering them inactive and preventing radical formation.
-
Modulation of Cellular Signaling Pathways : Beyond direct scavenging, both coumarins and flavonoids can influence cellular signaling cascades that control the expression of endogenous antioxidant enzymes. A key pathway for both is the Keap1/Nrf2/ARE pathway .[4][5] Activation of the transcription factor Nrf2 leads to the upregulation of a suite of protective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of individual coumarin (B35378) and flavonoid derivatives varies significantly based on their specific chemical structure, particularly the number and position of hydroxyl groups. The following tables summarize quantitative data from various in vitro assays to facilitate a direct comparison.
Note: Direct comparison of values across different studies should be approached with caution due to variations in experimental conditions, standards, and reagents.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound Class | Compound | IC₅₀ Value | Reference Standard | Source |
| This compound | This compound-Benzohydrazide (Compound 15) | 2.9 ± 0.1 µM | Quercetin (B1663063) (1.9 ± 0.1 µM) | [6] |
| This compound | This compound-Oxadiazole (Compound 29) | 17.19 µM | Ascorbic Acid (23.80 µM) | [6] |
| This compound | This compound-Tyrosine Hybrid | 31.45 µg/mL | Ascorbic Acid (20.53 µg/mL) | [7] |
| This compound | 7,8-dihydroxy-coumarin (Daphnetin) | 26.58 µM | BHT (521.99 µM) | [6] |
| Flavonoid | Quercetin | 8.6 µM | - | [8] |
| Flavonoid | Luteolin | 11.2 µM | - | [8] |
| Flavonoid | Kaempferol | 19.13 ± 0.62 µM | Quercetin | [8] |
| Flavonoid | Hesperidin | >100 µM | - | [9] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound Class | Compound | IC₅₀ Value | Reference Standard | Source |
| This compound | This compound-Thiosemicarbazone (Cpd 19) | 8.8 µM | Trolox (13.0 µM) | [7][10] |
| This compound | 7,8-dihydroxy-coumarin (Daphnetin) | 30.31 µM | BHT (127.07 µM) | [6] |
| This compound | Thiazine-Coumarin Hybrid (4-F subst.) | 53.92 µg/mL | Ascorbic Acid (22.64 µg/mL) | [10] |
| Flavonoid | Quercetin | 1.48 µg/mL | - | [11] |
| Flavonoid | Myricetin | 1.12 µg/mL | - | [11] |
| Flavonoid | Ethyl Acetate (B1210297) Fraction (Macaranga) | 2.10 µg/mL | Trolox (2.34 µg/mL) | [11] |
Table 3: FRAP (Ferric Reducing Antioxidant Power) & ORAC (Oxygen Radical Absorbance Capacity) Values
| Compound Class | Compound | Assay | Value | Reference Standard | Source |
| This compound | 7-hydroxy-4-methylthis compound | FRAP | 291.66 µmol Fe(II)/g | - | [7] |
| Flavonoid | Quercetin | FRAP | 10.95 mmol Fe(II)/g | - | [12] |
| Flavonoid | Butanol Fraction (Macaranga) | FRAP | IC₅₀ 0.48 µg/mL | Trolox (IC₅₀ 0.24 µg/mL) | [11] |
| Flavonoid | Quercetin | ORAC | 8.0 µmol TE/µmol | Trolox | [8] |
| Flavonoid | Luteolin | ORAC | 5.9 µmol TE/µmol | Trolox | [8] |
| Flavonoid | Kaempferol | ORAC | 4.07 µmol TE/µmol | Trolox | [8] |
Experimental Protocols and Workflows
Accurate assessment of antioxidant activity relies on standardized experimental procedures. Below are detailed methodologies for the key assays cited.
General Experimental Workflow
The evaluation of antioxidant properties for a given compound follows a structured workflow, from initial sample preparation to data analysis and interpretation.
Caption: General workflow for in vitro antioxidant capacity assessment.
DPPH Radical Scavenging Assay Protocol
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle : The stable DPPH radical has a deep violet color with an absorption maximum around 517 nm. When reduced by an antioxidant, it loses its color, and the change in absorbance is proportional to the radical scavenging activity.
-
Reagent Preparation :
-
DPPH Solution : Prepare a 0.1 mM or 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle and in the dark.
-
Test Compounds : Prepare a stock solution of the test compound (this compound or flavonoid) in a suitable solvent (e.g., methanol, ethanol (B145695), or DMSO). Create a series of dilutions to test various concentrations.
-
Standard : Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure :
-
To a 96-well plate or cuvette, add a specific volume of the test compound or standard at various concentrations (e.g., 100 µL).
-
Add a defined volume of the DPPH solution (e.g., 100 µL).
-
For the control well, add the solvent instead of the test compound.
-
Mix gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Data Analysis :
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay Protocol
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
-
Principle : ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. This radical has a characteristic blue-green color with an absorbance maximum at 734 nm. Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured spectrophotometrically.
-
Reagent Preparation :
-
ABTS Stock Solution : Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution : Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•⁺ Working Solution : Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute this solution with ethanol or phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure :
-
Add a small volume of the test compound or standard at various concentrations (e.g., 10 µL) to a 96-well plate or cuvette.
-
Add a large volume of the ABTS•⁺ working solution (e.g., 190 µL).
-
Mix and incubate at room temperature for a defined time (e.g., 6-10 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis :
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
-
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
This assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle : At low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidants.
-
Reagent Preparation :
-
Acetate Buffer : 300 mM, pH 3.6.
-
TPTZ Solution : 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
FeCl₃ Solution : 20 mM FeCl₃·6H₂O in water.
-
FRAP Reagent : Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
-
Assay Procedure :
-
Add a small volume of the sample (e.g., 10 µL) to a 96-well plate or cuvette.
-
Add a large volume of the pre-warmed FRAP reagent (e.g., 190 µL).
-
Mix and incubate at 37°C for a specific time (typically 4-10 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis :
-
A standard curve is created using known concentrations of FeSO₄·7H₂O.
-
The FRAP value of the sample is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
This assay measures the ability of an antioxidant to inhibit the decline in fluorescence caused by peroxyl radicals.
-
Principle : A fluorescent probe (commonly fluorescein) is damaged by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). This damage leads to a loss of fluorescence. Antioxidants protect the probe by scavenging the peroxyl radicals, thus preserving the fluorescence.
-
Reagent Preparation :
-
Fluorescein (B123965) Solution : Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution : Prepare a fresh solution of AAPH in 75 mM phosphate buffer.
-
Standard : Prepare a series of dilutions of Trolox.
-
-
Assay Procedure :
-
Add the test sample or Trolox standard to the wells of a black 96-well microplate (e.g., 25 µL).
-
Add the fluorescein working solution to all wells (e.g., 150 µL).
-
Incubate the plate at 37°C for approximately 30 minutes.
-
Initiate the reaction by adding the AAPH solution to all wells (e.g., 25 µL).
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence decay kinetically over 60-90 minutes (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Data Analysis :
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
The ORAC value of the sample is calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or liter.
-
Signaling Pathways in Antioxidant Defense
While direct scavenging is a primary antioxidant mechanism, the ability to bolster the cell's own defense systems is a key differentiator. Both flavonoids and coumarins have been shown to modulate the Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.[4][5]
Flavonoid-Mediated Nrf2 Activation
Flavonoids are potent activators of the Nrf2 pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Flavonoids can react with cysteine residues on Keap1, causing a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, initiating their transcription.
Caption: Flavonoid activation of the Nrf2-ARE antioxidant pathway.
This compound-Mediated Antioxidant Mechanisms
Traditionally, coumarins' antioxidant activity was attributed primarily to direct radical scavenging. However, recent studies have demonstrated that many this compound derivatives, such as esculetin, daphnetin, and osthole, are also capable of activating the Nrf2 signaling pathway, similar to flavonoids.[5] This dual-action capability—combining direct scavenging with the upregulation of cellular defenses—makes coumarins a highly versatile class of antioxidant compounds.
Caption: Multi-faceted antioxidant mechanisms of coumarins.
Conclusion
Both coumarins and flavonoids are potent and pharmacologically significant antioxidants.
-
Flavonoids , particularly those with multiple hydroxyl groups like quercetin and myricetin, often exhibit superior direct radical scavenging activity in assays like DPPH and ABTS. Their role as potent activators of the Nrf2 signaling pathway is well-established, providing a robust, indirect antioxidant effect.
-
Coumarins demonstrate a remarkable versatility. While the basic this compound structure has low activity, substitutions with hydroxyl groups (especially ortho-dihydroxy motifs) dramatically enhance their radical scavenging and metal-chelating abilities, with some synthetic derivatives showing activity comparable or superior to standards.[6][10] Importantly, the emerging understanding of their ability to also activate the Nrf2 pathway places them on a similar mechanistic footing to flavonoids in terms of cellular defense modulation.
Ultimately, the choice of compound for further research or development depends on the specific application. While flavonoids as a class are renowned for high activity, specific, structurally optimized coumarins can be equally or more effective. This guide underscores the necessity of evaluating individual compounds using a range of assays to fully characterize their antioxidant profile.
References
- 1. The antioxidant activity of coumarins and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Potential of Coumarin Derivatives in Animal Models of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of two promising coumarin (B35378) derivatives, Osthole and Esculetin, in preclinical animal models of neurodegenerative diseases. The information presented is based on published experimental data, offering a comparative overview of their efficacy and mechanisms of action.
Introduction to this compound Derivatives in Neuroprotection
This compound and its derivatives are a class of natural compounds that have garnered significant attention for their diverse pharmacological activities, including neuroprotective effects.[1][2] Their therapeutic potential has been explored in various models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.[3][4][5] This guide focuses on two such derivatives, Osthole and Esculetin, to provide a comparative analysis of their performance in relevant animal models.
Comparative Analysis of Osthole and Esculetin
This section compares the efficacy of Osthole and Esculetin in animal models of Alzheimer's and Parkinson's disease, respectively. While the direct comparison is across different disease models, the data provides insights into their relative neuroprotective capabilities.
Data Presentation: Therapeutic Efficacy
| Feature | Osthole | Esculetin |
| Target Disease Model | Alzheimer's Disease (APP/PS1 Transgenic Mice) | Parkinson's Disease (MPTP-induced Mouse Model) |
| Key Pathological Feature Addressed | Amyloid-β (Aβ) plaque deposition and cognitive deficits | Dopaminergic neuron loss and motor deficits |
| Reported Efficacy | - Improved cognitive function in Morris water maze test.- Reduced Aβ plaque production in the hippocampus.[6] | - Attenuated MPTP-induced neurotoxicity in the substantia nigra pars compacta.- Prevented MPTP-dependent caspase 3 activation.[5] |
| Mechanism of Action | - Upregulation of miR-9.- Activation of Wnt/β-catenin signaling.[1] | - Maintenance of glutathione (B108866) levels.- Prevention of nitrosative stress.[5] |
Experimental Data Summary
| Experimental Outcome | Osthole (in APP/PS1 Mice) | Esculetin (in MPTP Mice) |
| Neuroprotection | Enhanced proliferation of neural stem cells and increased number of mature neurons.[7] | Significantly attenuated the loss of tyrosine hydroxylase (TH)-positive neurons.[2] |
| Behavioral Improvement | Significantly ameliorated learning and memory deficits in the Morris water maze test.[6] | Improved motor endurance in the rotarod test.[2] |
| Biochemical Changes | - Reduced Aβ accumulation in the hippocampus.[6]- Elevated expression of glial cell line derived neurotrophic factor (GDNF), synaptophysin (SYP), and postsynaptic density protein 95 (PSD95).[7] | - Maintained glutathione (GSH) levels.- Prevented an increase in 3-nitrotyrosine (B3424624) immunoreactivity.[5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of Osthole and Esculetin are mediated through distinct signaling pathways.
Figure 1: Proposed signaling pathways for the neuroprotective effects of Osthole.
Figure 2: Proposed signaling pathways for the neuroprotective effects of Esculetin.
Experimental Workflows
The following diagrams illustrate the general workflows for evaluating the therapeutic potential of this compound derivatives in the respective animal models.
Figure 3: Experimental workflow for evaluating Osthole in an Alzheimer's disease model.
Figure 4: Experimental workflow for evaluating Esculetin in a Parkinson's disease model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Osthole in APP/PS1 Transgenic Mice
1. Animal Model and Treatment:
-
Model: APP/PS1 double transgenic mice, which develop age-dependent amyloid-β plaques and cognitive deficits.[6][8]
-
Treatment: Osthole is typically administered orally (e.g., via intragastric gavage) at a dosage of around 20 mg/kg body weight, daily for a period of several weeks (e.g., 6 weeks).[6]
2. Morris Water Maze Test:
-
Purpose: To assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water containing a hidden platform.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting positions. Escape latency (time to find the platform) is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
3. Immunohistochemistry for Aβ Plaques:
-
Purpose: To quantify the amyloid plaque burden in the brain.
-
Procedure:
-
Brain tissue is fixed, sectioned, and mounted on slides.
-
Sections are incubated with a primary antibody specific for Aβ.
-
A secondary antibody conjugated to a detectable label (e.g., a fluorescent dye or an enzyme for colorimetric detection) is applied.
-
The number and area of Aβ plaques are quantified using microscopy and image analysis software.[3][9][10]
-
Esculetin in MPTP-induced Mouse Model
1. Animal Model and Treatment:
-
Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is used to induce parkinsonism through the selective destruction of dopaminergic neurons in the substantia nigra.
-
Treatment: Esculetin can be administered through the diet (e.g., 0.5% w/w) or via injection.[5]
2. Rotarod Test:
-
Purpose: To assess motor coordination and balance.
-
Apparatus: A rotating rod on which the mouse is placed.
-
Procedure: The speed of the rotating rod is gradually increased, and the latency to fall is recorded.
3. Tyrosine Hydroxylase (TH) Immunohistochemistry:
-
Purpose: To quantify the number of surviving dopaminergic neurons. TH is a key enzyme in dopamine (B1211576) synthesis.
-
Procedure:
-
Brain sections containing the substantia nigra are prepared.
-
Sections are stained with an antibody against TH.
-
The number of TH-positive (dopaminergic) neurons is counted using stereological methods.
-
4. Western Blot for Bcl-2 and Bax:
-
Purpose: To assess the anti-apoptotic effects of Esculetin. Bcl-2 is an anti-apoptotic protein, and Bax is a pro-apoptotic protein.
-
Procedure:
-
Brain tissue is homogenized, and proteins are extracted.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against Bcl-2 and Bax, followed by a secondary antibody.
-
The protein bands are visualized, and their intensity is quantified to determine the Bcl-2/Bax ratio.[4][11]
-
Conclusion
Both Osthole and Esculetin demonstrate significant therapeutic potential in preclinical models of neurodegenerative diseases. Osthole shows promise in the context of Alzheimer's disease by improving cognitive function and reducing amyloid pathology, primarily through pathways related to neurogenesis and synaptic plasticity. Esculetin exhibits potent neuroprotective effects in a Parkinson's disease model by mitigating oxidative stress and inhibiting apoptosis.
Further research is warranted to directly compare these and other this compound derivatives in standardized models to better elucidate their relative efficacy and to explore their potential for clinical translation. The detailed protocols and pathway analyses provided in this guide are intended to support such future investigations.
References
- 1. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. novusbio.com [novusbio.com]
- 4. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 6. Quantitative whole-brain 3D imaging of tyrosine hydroxylase-labeled neuron architecture in the mouse MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Measurement of Plaque Burden in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impaired performance of female APP/PS1 mice in the Morris water maze is coupled with increased Aβ accumulation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit [protocols.io]
- 10. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Coumarin
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of coumarin (B35378) and its derivatives, ensuring a secure laboratory environment and the protection of our ecosystem. Adherence to these procedures is essential for minimizing risks and complying with established safety standards.
Hazard Assessment and Regulatory Compliance
Safety Data Sheets (SDS) for this compound and its various forms present a range of hazard classifications. While some derivatives may be listed as non-hazardous, parent this compound and other related compounds are often identified as "toxic if swallowed" and "harmful to aquatic life with long-lasting effects"[1][2][3]. Given the potential for conflicting information, a conservative approach is strongly recommended. Laboratories should manage and dispose of all this compound compounds as potentially hazardous chemical waste.
The disposal of such chemical waste is regulated by national and international bodies, such as the Environmental Protection Agency (EPA) in the United States, under frameworks like the Resource Conservation and Recovery Act (RCRA)[1]. These regulations mandate that the generator of the hazardous waste is responsible for its entire lifecycle, from generation to final disposal.
Quantitative Hazard Data Summary
For a clear comparison of the available safety information, the following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Data | Source |
| Acute Oral Toxicity | LD50 (rat): 293 mg/kg | [2][4] |
| Aquatic Toxicity (Acute) | LC50 (Daphnia magna, 48h): >= 10 - <= 18 mg/l | [2] |
| Aquatic Toxicity (Acute) | LC50 (Poecilia reticulata, 96h): 56 mg/l | [5] |
| Bioaccumulation Factor (BCF) | < 10 | [2] |
| UN Number | 2811 | [5] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (2H-1-benzopyran-2-one) | [6] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of solid this compound and solutions containing this compound.
Personal Protective Equipment (PPE) and Work Area Preparation
-
Always wear appropriate PPE : This includes chemical safety goggles, nitrile gloves, a lab coat, and, if handling solid this compound, a dust mask (N95 or equivalent)[4][7].
-
Work in a designated area : All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation[4][7].
Waste Segregation and Collection
-
Use a designated waste container : A dedicated, properly labeled, and chemically compatible waste container must be used for all this compound waste[1][4].
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the date when waste accumulation began[1].
-
Avoid mixing waste : Do not mix this compound waste with other waste streams to prevent unintended chemical reactions[1].
Waste Collection Procedures
-
Solid this compound Waste : Carefully sweep and collect solid this compound, placing it into the designated hazardous waste container[4]. Avoid generating dust[2].
-
Solutions Containing this compound :
Decontamination of Labware and Surfaces
-
Glassware and Equipment : Decontaminate all glassware and surfaces that have come into contact with this compound.
-
Surface Spills :
-
Absorb the spill with an inert material such as vermiculite (B1170534) or sand[4].
-
Place the absorbent material into the solid chemical waste container[4].
-
Clean the affected area with a suitable solvent and then with soap and water[4].
-
Storage of Waste
-
Secure Storage : Store the sealed waste container in a designated, well-ventilated, and secure area[1].
-
Incompatible Materials : Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4][7].
Final Disposal
-
Licensed Waste Transporter : Arrange for the collection and transport of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[1][4][7].
-
Follow Regulations : Adhere to all institutional, local, regional, and national regulations for hazardous waste disposal[2][7].
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Coumarin
This guide provides comprehensive, procedural information for the safe handling and disposal of coumarin (B35378), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is a hazardous substance that is toxic if swallowed, may cause allergic skin reactions, and can lead to serious eye and skin irritation.[1][2][3][4] Proper engineering controls and personal protective equipment are mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side protection or a face shield, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][5] | To prevent eye contact with this compound dust or splashes, which can cause serious irritation.[3] |
| Hand Protection | Nitrile rubber gloves tested according to EN 374.[1][6][7] Recommended specifications include a material thickness of >0.11 mm and a breakthrough time of >480 minutes.[1] | To prevent skin contact, which can lead to skin irritation and allergic reactions.[1][3] |
| Body Protection | An impervious lab coat or other protective clothing.[5][8] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required if dust formation is likely or ventilation is inadequate.[2][5][8] | To prevent inhalation of this compound dust, which may cause respiratory irritation and systemic toxicity.[3][4] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.
2.1 Engineering Controls
-
Ventilation: Always handle solid this compound and prepare solutions within a certified chemical fume hood to minimize inhalation exposure.[6][8][9]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the work area.[5][7]
2.2 Step-by-Step Handling Protocol
-
Preparation: Before beginning work, ensure all required PPE is worn correctly. Cover the work surface with disposable absorbent pads.
-
Weighing and Transfer: Conduct all weighing and transfer of solid this compound inside a chemical fume hood to control dust.[7] Handle the powder gently to avoid creating dust.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
General Hygiene: Wash hands thoroughly with soap and water immediately after handling.[2][3] Do not eat, drink, or smoke in areas where this compound is handled.[1][4]
2.3 Storage Requirements
-
Container: Keep the this compound container tightly closed in a dry, cool, and well-ventilated area.[2][10][11]
-
Security: Store this compound in a locked cabinet or area accessible only to authorized personnel.[1][4][9][11]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6][10]
-
Conditions: The recommended storage temperature is between 15–25 °C.[1][12] Protect from light and moisture.[6]
Disposal Plan
All this compound-containing waste must be treated as hazardous waste and disposed of according to institutional and local regulations.[7]
3.1 Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid materials, including used gloves, weighing papers, and absorbent pads, in a dedicated, clearly labeled, and sealable hazardous waste container.[6][7]
-
Liquid Waste: Never pour this compound solutions down the drain.[6][9] Collect all liquid waste in a separate, sealed, and appropriately labeled hazardous waste container.[6][7]
3.2 Decontamination
-
Glassware and Surfaces: Decontaminate all labware and surfaces that have come into contact with this compound.
-
Procedure: Wash items with a suitable solvent (such as ethanol) to dissolve any residue, followed by a thorough cleaning with soap and water.[6]
-
Waste Solvent: Collect the initial solvent rinse as hazardous liquid waste.[6]
3.3 Final Disposal
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[6][8]
Experimental Workflow Visualization
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemos.de [chemos.de]
- 4. vigon.com [vigon.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
